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  • Product: 3-(Methoxycarbonyl)but-3-enoic acid
  • CAS: 68071-27-2

Core Science & Biosynthesis

Foundational

synthesis of 3-(Methoxycarbonyl)but-3-enoic acid

An In-depth Technical Guide to the Synthesis of 3-(Methoxycarbonyl)but-3-enoic Acid Authored by: Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of the , a valuable monoester...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 3-(Methoxycarbonyl)but-3-enoic Acid

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the , a valuable monoester of itaconic acid. The document details a highly selective and efficient synthetic protocol via the ring-opening of itaconic anhydride with methanol. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical considerations to ensure reproducible and high-yield synthesis.

Introduction: The Significance of Itaconic Acid Monoesters

Itaconic acid, a bio-based dicarboxylic acid, has garnered significant attention as a sustainable platform chemical.[1] Its structural similarity to acrylic acid makes it a promising renewable alternative in the synthesis of polymers and other functional materials.[2] However, the presence of two carboxylic acid groups can lead to undesirable side reactions and gelation in certain applications.[3] A strategic approach to mitigate these issues is the selective synthesis of itaconic acid monoesters, which effectively mimic the properties of acrylic acid while retaining a reactive functional group for further derivatization.[2]

3-(Methoxycarbonyl)but-3-enoic acid, the β-monoester of itaconic acid, is a key intermediate in this class of compounds. Its synthesis, however, is not trivial. Standard esterification of itaconic acid often results in a mixture of the desired β-monoester, the α-monoester, the diester, and unreacted starting material, necessitating challenging purification steps.[4] This guide focuses on a more elegant and industrially scalable approach: the selective alcoholysis of itaconic anhydride.

The Synthetic Strategy: A Two-Step Approach

The most reliable and selective is achieved through a two-step process:

  • Dehydration of Itaconic Acid: Itaconic acid is first converted to itaconic anhydride.

  • Selective Ring-Opening of Itaconic Anhydride: The resulting anhydride undergoes a regioselective ring-opening reaction with methanol to yield the target β-monoester.

This strategy offers several advantages:

  • High Selectivity: The ring-opening of the anhydride with an alcohol predominantly yields the β-monoester.[5]

  • Mild Reaction Conditions: The reactions can often be carried out under relatively mild conditions.[1]

  • High Yields: This method typically provides high conversion and yields of the desired product.[5]

  • Scalability: The procedure is amenable to large-scale synthesis without requiring complex purification techniques.[4]

Experimental Protocols

Synthesis of Itaconic Anhydride

The initial step involves the dehydration of itaconic acid to form the cyclic anhydride. This can be achieved using various dehydrating agents, with acetyl chloride being a common and effective choice.[6]

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend itaconic acid in an excess of acetyl chloride.

  • Gently heat the mixture to reflux. The reaction progress can be monitored by the dissolution of the solid itaconic acid.

  • After the reaction is complete (typically a few hours), the excess acetyl chloride is removed under reduced pressure.

  • The crude itaconic anhydride can be purified by recrystallization from a suitable solvent like chloroform to yield white crystals.[6] It is crucial to perform this step under anhydrous conditions to prevent hydrolysis back to itaconic acid.[6]

Causality of Experimental Choices:

  • Acetyl Chloride: Serves as both a reagent and a solvent, effectively removing water from the system to drive the reaction towards anhydride formation.

  • Reflux: Provides the necessary activation energy for the dehydration reaction to proceed at a reasonable rate.

  • Anhydrous Conditions: Essential to prevent the reverse reaction (hydrolysis) and ensure a high yield of the anhydride.

Synthesis of 3-(Methoxycarbonyl)but-3-enoic Acid

The second and final step is the selective ring-opening of itaconic anhydride with methanol.

Protocol:

  • Dissolve the purified itaconic anhydride in a suitable solvent, such as toluene.[4]

  • Add a stoichiometric amount (1.0 equivalent) of methanol to the solution.

  • The reaction mixture is then heated (e.g., to 50 °C) and stirred for an extended period (16-40 hours, depending on the scale and specific conditions).[4]

  • The progress of the reaction can be monitored by infrared (IR) spectroscopy, specifically by observing the disappearance of the characteristic anhydride peaks (around 1850 and 1770 cm⁻¹).[4]

  • Upon completion, the solvent can be removed under reduced pressure to yield the crude 3-(Methoxycarbonyl)but-3-enoic acid. Often, this product is of sufficient purity for subsequent applications without further purification.[4][5]

Causality of Experimental Choices:

  • Stoichiometric Methanol: Using one equivalent of the alcohol ensures the formation of the monoester and minimizes the production of the diester.

  • Toluene: An inert solvent that facilitates the reaction without participating in it.

  • Heating: While the reaction can proceed at room temperature, gentle heating increases the reaction rate.

  • IR Monitoring: A reliable and straightforward method to track the consumption of the anhydride starting material.

Mechanistic Insights

The high regioselectivity of the alcoholysis of itaconic anhydride can be attributed to electronic and steric factors. The carbonyl group adjacent to the methylene (C=CH₂) group is more electrophilic due to the electron-withdrawing nature of the double bond. This makes it more susceptible to nucleophilic attack by methanol.

Quantitative Data Summary

ParameterSynthesis of Itaconic AnhydrideSynthesis of 3-(Methoxycarbonyl)but-3-enoic Acid
Starting Materials Itaconic Acid, Acetyl ChlorideItaconic Anhydride, Methanol
Solvent Acetyl ChlorideToluene[4]
Reaction Temperature Reflux50 °C[4]
Reaction Time Varies (typically a few hours)16 - 40 hours[4]
Typical Yield HighNear quantitative[5]
Purification Recrystallization from Chloroform[6]Often not required[4][5]

Visualizing the Synthetic Workflow

Synthesis_Workflow Itaconic_Acid Itaconic Acid Itaconic_Anhydride Itaconic Anhydride Itaconic_Acid->Itaconic_Anhydride Dehydration Acetyl_Chloride Acetyl Chloride (Dehydrating Agent) Acetyl_Chloride->Itaconic_Anhydride Target_Product 3-(Methoxycarbonyl)but-3-enoic Acid Itaconic_Anhydride->Target_Product Ring-Opening Methanol Methanol Methanol->Target_Product

Caption: Synthetic pathway for 3-(Methoxycarbonyl)but-3-enoic acid.

Characterization

The final product should be characterized to confirm its structure and purity. Standard analytical techniques include:

  • ¹H NMR Spectroscopy: To confirm the presence of the methyl ester protons, the vinyl protons, and the methylene protons, and to distinguish between the α and β isomers.

  • ¹³C NMR Spectroscopy: To identify all the unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: To confirm the presence of the carboxylic acid O-H stretch, the ester C=O stretch, and the carboxylic acid C=O stretch.

  • Mass Spectrometry: To determine the molecular weight of the compound.

Conclusion

The via the ring-opening of itaconic anhydride with methanol is a robust and highly selective method suitable for both laboratory and potential industrial-scale production. This guide has provided a detailed protocol, explained the rationale behind the experimental choices, and offered insights into the reaction mechanism. By following this self-validating system, researchers can reliably produce this valuable itaconic acid monoester for a wide range of applications in materials science and drug development.

References

  • Selective Synthesis of Monoesters of Itaconic Acid with Broad Substrate Scope: Biobased Alternatives to Acrylic Acid? | ACS Sustainable Chemistry & Engineering - ACS Publications. [Link]

  • Selective Synthesis of Monoesters of Itaconic Acid with Broad Substrate Scope: Biobased Alternatives to Acrylic Acid? | Request PDF - ResearchGate. [Link]

  • Selective synthesis of monoesters of itaconic acid with broad substrate scope - Fraunhofer-Publica. [Link]

  • US3484478A - Synthesis of monoesters of itaconic acid - Google P
  • (PDF) Preparation and modification of itaconic anhydride-methyl methacrylate copolymers. [Link]

  • Itaconic acid as an effective biobased platform molecule for vat photopolymerisation additive manufacturing - MATEC Web of Conferences. [Link]

  • Organic Syntheses Procedure. [Link]

  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid 3. [Link]

  • Preparation and modification of itaconic anhydride–methyl methacrylate copolymers. [Link]

Sources

Exploratory

An In-depth Technical Guide to the NMR and Mass Spectrometry of 3-(Methoxycarbonyl)but-3-enoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 3-(methoxycarbonyl)but-3-enoic acid. In the absence of publicly available experimental spectra, this guide leverages high-quality predicted data, supported by comparative analysis with the structurally similar compound, but-3-enoic acid. This approach offers a robust framework for the characterization of this molecule, crucial for its application in organic synthesis and drug development. Detailed protocols for sample preparation and data acquisition are provided, alongside an in-depth interpretation of the spectral data, to equip researchers with the necessary knowledge for their work with this and related compounds.

Introduction

3-(Methoxycarbonyl)but-3-enoic acid, a derivative of itaconic acid, is a molecule of significant interest in synthetic chemistry, serving as a versatile building block for the synthesis of more complex molecules. Its structure incorporates both a carboxylic acid and a methyl ester functionality, along with a terminal double bond, providing multiple reaction sites for chemical modification. Accurate structural elucidation and confirmation are paramount for its use in research and development, particularly in the pharmaceutical industry where precise molecular architecture is critical.

This guide delves into the core analytical techniques of NMR and mass spectrometry to provide a detailed characterization of 3-(methoxycarbonyl)but-3-enoic acid. We will explore the theoretical underpinnings of these methods and apply them to the predicted spectral data of the target molecule. To ground our analysis in experimental reality, we will draw comparisons with the known spectral data of but-3-enoic acid, highlighting the influence of the methoxycarbonyl group on the spectral features.

Molecular Structure and Predicted Spectroscopic Data

The structure of 3-(methoxycarbonyl)but-3-enoic acid is presented below, with atoms numbered for the purpose of spectral assignment.

Caption: Molecular structure of 3-(methoxycarbonyl)but-3-enoic acid.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 3-(methoxycarbonyl)but-3-enoic acid provides valuable information about the electronic environment of the protons in the molecule. The chemical shifts (δ) are influenced by the electronegativity of nearby atoms and the presence of pi systems.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H (on C2)~3.3s2H
H (on C5)~3.8s3H
H (on C4, vinyl)~5.8s1H
H (on C4, vinyl)~6.3s1H
H (on O of COOH)~12.0br s1H

Predicted data generated using NMRDB.org, accessed March 2026.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The chemical shifts are indicative of the hybridization and the nature of the attached functional groups.

Carbon Assignment Predicted Chemical Shift (ppm)
C1 (COOH)~175
C2 (CH₂)~35
C3 (quaternary C=)~138
C4 (=CH₂)~130
C5 (OCH₃)~52
C (C=O, ester)~168

Predicted data generated using NMRDB.org, accessed March 2026.

Predicted Mass Spectrometry Data

Electron ionization (EI) mass spectrometry is a hard ionization technique that leads to significant fragmentation. The predicted mass spectrum of 3-(methoxycarbonyl)but-3-enoic acid would show a molecular ion peak (M⁺) and several characteristic fragment ions.

m/z Predicted Fragment Ion Interpretation
144[C₆H₈O₄]⁺Molecular Ion (M⁺)
113[M - OCH₃]⁺Loss of a methoxy radical
99[M - COOH]⁺Loss of a carboxyl radical
87[M - C₂H₃O₂]⁺McLafferty rearrangement
59[COOCH₃]⁺Methoxycarbonyl cation

In-depth Spectral Analysis

¹H NMR Spectrum Interpretation

The predicted ¹H NMR spectrum of 3-(methoxycarbonyl)but-3-enoic acid displays several key features. The broad singlet observed at approximately 12.0 ppm is characteristic of a carboxylic acid proton, which is highly deshielded due to the electronegativity of the adjacent oxygen atoms and resonance effects. The two vinyl protons on C4 are expected to be diastereotopic, and therefore, should appear as two distinct signals, predicted here at ~5.8 and ~6.3 ppm. Their proximity to the electron-withdrawing carbonyl group of the ester causes them to be significantly deshielded.

The singlet at ~3.8 ppm is assigned to the three protons of the methoxy group (C5). This chemical shift is typical for methyl esters. The singlet at ~3.3 ppm corresponds to the two methylene protons on C2. These protons are adjacent to a quaternary vinylic carbon and a carboxylic acid group, leading to their downfield shift.

For comparison, the experimental ¹H NMR spectrum of but-3-enoic acid shows a broad singlet for the carboxylic acid proton around 11.0-12.0 ppm, a multiplet for the olefinic proton (-CH=CH₂) between 5.8-6.0 ppm, a multiplet for the terminal olefinic protons (=CH₂) between 5.1-5.3 ppm, and a doublet of doublets for the methylene protons adjacent to the double bond (-CH₂-CH

Foundational

The Physicochemical and Pharmacological Landscape of 3-(Methoxycarbonyl)but-3-enoic Acid

Executive Summary The development of immunomodulatory therapeutics has increasingly focused on endogenous metabolites that reprogram macrophage function. Among these, itaconic acid stands out as a critical anti-inflammat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of immunomodulatory therapeutics has increasingly focused on endogenous metabolites that reprogram macrophage function. Among these, itaconic acid stands out as a critical anti-inflammatory mediator. However, due to its high polarity, researchers rely on esterified derivatives to achieve cellular permeability. This whitepaper provides an in-depth technical analysis of 3-(Methoxycarbonyl)but-3-enoic acid (commonly known as 1-methyl itaconate), detailing its structural identity, physicochemical properties, mechanistic pathways, and laboratory protocols for synthesis and biological evaluation.

Chemical Identity & Structural Elucidation

The IUPAC nomenclature 3-(Methoxycarbonyl)but-3-enoic acid defines a specific monoester isomer of itaconic acid.

  • Main Chain: A four-carbon alkenoic acid (but-3-enoic acid) with the carboxylic acid at C1 and a terminal double bond at C3-C4.

  • Substituent: A methoxycarbonyl group (-COOCH₃) attached at the C3 position.

Structurally, this corresponds to 1-methyl itaconate (CAS 3377-31-9)[1]. In this configuration, the methyl ester is directly conjugated with the


-unsaturated double bond, leaving the non-conjugated carboxylic acid free. It is critical to distinguish this compound from its regioisomer, 4-methyl itaconate  (CAS 7338-27-4), where the esterification occurs at the non-conjugated carboxyl group[2]. The specific position of the ester dictates the molecule's electrophilicity, receptor binding affinity, and rate of intracellular hydrolysis.

Physicochemical Properties

Understanding the baseline physical and chemical properties of 3-(Methoxycarbonyl)but-3-enoic acid is essential for formulation and assay design. The data below synthesizes established parameters for this compound[1].

PropertyValue
IUPAC Name 3-(Methoxycarbonyl)but-3-enoic acid
Common Synonyms 1-Methyl itaconate; 2-Methylenesuccinic acid 1-methyl ester
CAS Registry Number 3377-31-9
Molecular Formula C₆H₈O₄
Molecular Weight 144.13 g/mol
Exact Mass 144.042258 g/mol
Appearance White to off-white solid/powder
Solubility Soluble in Methanol, DMSO; sparingly soluble in aqueous buffers
Structural Feature

-unsaturated monoester

Chemical Reactivity & Mechanistic Pathways

The biological utility of 3-(Methoxycarbonyl)but-3-enoic acid is rooted in its chemical reactivity, specifically its role as a Michael acceptor . The


-unsaturated ester system is highly electrophilic. The electron-withdrawing nature of the conjugated methoxycarbonyl group lowers the lowest unoccupied molecular orbital (LUMO) of the alkene, making the terminal =CH₂ carbon highly susceptible to nucleophilic attack by biological thiols (e.g., cysteine residues on target proteins).

Furthermore, as a monoester, the molecule maintains a free carboxylic acid. This amphiphilic nature allows it to mimic the endogenous dicarboxylic acid structure of itaconate more closely than fully esterified prodrugs, enabling competitive binding in enzymatic active sites.

Biological & Pharmacological Relevance

In drug development, 3-(Methoxycarbonyl)but-3-enoic acid serves two primary roles:

  • Active Intracellular Metabolite: Dimethyl itaconate (DMI) is a widely used, highly permeable prodrug. Once inside the cell, DMI does not convert fully to itaconate; instead, it is rapidly hydrolyzed by intracellular esterases into a mixture of 1-methyl itaconate (3-(Methoxycarbonyl)but-3-enoic acid) and 4-methyl itaconate[3]. These monoesters are the actual active species responsible for downstream immunomodulation.

  • Target Engagement: 1-Methyl itaconate exerts its anti-inflammatory effects by covalently alkylating cysteine residues on KEAP1, thereby activating the Nrf2 antioxidant pathway. Simultaneously, it acts as a competitive inhibitor of Succinate Dehydrogenase (SDH), leading to metabolic reprogramming in activated macrophages[3].

  • Advanced Prodrug Scaffolds: The free carboxylic acid of 1-methyl itaconate is frequently utilized as a conjugation handle to synthesize advanced hybrid therapeutics, such as CO-releasing molecules (ItaCORMs), which synergize the anti-inflammatory properties of itaconate and carbon monoxide[4].

G DMI Dimethyl Itaconate (DMI) Esterase Intracellular Esterases DMI->Esterase Cell Entry OneMI 1-Methyl Itaconate (1-MI) CAS 3377-31-9 Esterase->OneMI Partial Hydrolysis FourMI 4-Methyl Itaconate (4-MI) CAS 7338-27-4 Esterase->FourMI Partial Hydrolysis Itaconate Itaconate OneMI->Itaconate Slow Hydrolysis Target1 KEAP1 Alkylation (Nrf2 Activation) OneMI->Target1 Electrophilic Michael Addition Target2 SDH Inhibition (Metabolic Reprogramming) OneMI->Target2 Competitive Inhibition FourMI->Itaconate Slow Hydrolysis

Intracellular metabolic activation of DMI to 1-MI and subsequent immunomodulatory targets.

Experimental Protocols

Protocol A: Synthesis and Chromatographic Isolation of 1-Methyl Itaconate

Objective: To synthesize and isolate 3-(Methoxycarbonyl)but-3-enoic acid from itaconic acid via controlled Fischer esterification. Causality: Direct esterification of itaconic acid with methanol yields a statistical mixture of 1-MI, 4-MI, and DMI. Because the conjugated carboxyl group (C1) is electronically deactivated compared to the non-conjugated carboxyl group (C4), kinetic control often favors 4-MI. However, precise chromatographic separation allows for the isolation of the self-validating 1-MI isomer.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 10.0 g of itaconic acid in 100 mL of anhydrous methanol in a round-bottom flask.

  • Catalysis: Add 0.5 g of p-toluenesulfonic acid (p-TsOH) as an acid catalyst.

  • Reflux: Heat the mixture to 60°C under a nitrogen atmosphere for 4-6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3) to prevent over-esterification to DMI.

  • Quenching: Cool the mixture to room temperature and neutralize the catalyst with saturated aqueous NaHCO₃.

  • Extraction: Evaporate the methanol under reduced pressure, then extract the aqueous residue with ethyl acetate (3 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Load the concentrated organic layer onto a silica gel column. Elute with a gradient of Hexane/Ethyl Acetate. 1-MI and 4-MI will elute at different retention factors due to the difference in hydrogen bonding and polarity between the conjugated and non-conjugated carboxylic acids.

  • Validation: Confirm the identity of 1-MI using ¹H-NMR. The =CH₂ protons in 1-MI will appear distinctly shifted (more deshielded) compared to 4-MI due to the direct conjugation with the methyl ester.

Synthesis Itaconic Itaconic Acid Rxn Fischer Esterification (Controlled Time/Temp) Itaconic->Rxn Reagents Methanol + p-TsOH Reagents->Rxn Products Mixture of 1-MI, 4-MI, and DMI Rxn->Products Purification Silica Gel Chromatography Products->Purification OneMI Pure 1-Methyl Itaconate (1-MI) Purification->OneMI Isomer Isolation

Step-by-step synthetic workflow and isolation of 3-(Methoxycarbonyl)but-3-enoic acid.

Protocol B: Intracellular Esterase Hydrolysis Assay

Objective: To empirically track the conversion of Dimethyl Itaconate (DMI) to 1-MI by intracellular esterases. Causality: DMI is highly lipophilic and enters cells rapidly but lacks the free carboxylic acid required for SDH inhibition. Assessing the rate at which esterases cleave DMI into 1-MI validates the pharmacokinetic activation of the prodrug[3].

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophages in 6-well plates and culture in DMEM until 80% confluent.

  • DMI Treatment: Treat cells with 100 µM DMI for time-course intervals (e.g., 1, 2, and 4 hours).

  • Lysis & Extraction: Wash cells twice with cold PBS. Lyse the cells using a cold methanol/acetonitrile/water (2:2:1 v/v/v) extraction buffer to instantly halt enzymatic activity and precipitate proteins.

  • LC-MS/MS Analysis: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Inject the clarified supernatant into a liquid chromatography-tandem mass spectrometer (LC-MS/MS).

  • Quantification: Use synthetic 1-MI (CAS 3377-31-9) as an analytical standard to generate a calibration curve, allowing for the precise quantification of 1-MI intracellular accumulation over time.

Conclusion

3-(Methoxycarbonyl)but-3-enoic acid (1-methyl itaconate) is far more than a simple chemical intermediate; it is a biologically active electrophile that bridges the gap between endogenous immunometabolism and exogenous pharmacological intervention. By understanding its specific structural conjugation, researchers can leverage its properties to design superior prodrugs, map intracellular macrophage reprogramming, and develop targeted therapies for autoimmune and inflammatory diseases.

References

  • National Institutes of Health (PMC). "Discovery of Orally Available Prodrugs of Itaconate and Derivatives" (2025). URL:[Link]

  • RSC Publishing. "ItaCORMs: conjugation with a CO-releasing unit greatly enhances the anti-inflammatory activity of itaconates" (2021). URL: [Link]

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Exploratory

An In-depth Technical Guide to 3-(Methoxycarbonyl)but-3-enoic Acid (CAS Number: 3377-31-9)

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(Methoxycarbonyl)but-3-enoic acid, with the CAS number 3377-31-9, is a dicarboxylic acid monoester that presents significant interest as a ve...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methoxycarbonyl)but-3-enoic acid, with the CAS number 3377-31-9, is a dicarboxylic acid monoester that presents significant interest as a versatile building block in organic synthesis. Its structure, featuring both a terminal alkene and two distinct carbonyl functionalities (a carboxylic acid and a methyl ester), offers multiple reaction sites for constructing more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, safety and handling protocols, and potential applications in research and development, particularly in the synthesis of novel compounds.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-(Methoxycarbonyl)but-3-enoic acid is fundamental for its effective use in experimental settings. The following table summarizes its key properties.

PropertyValueSource(s)
CAS Number 3377-31-9[1]
Molecular Formula C₆H₈O₄[1]
Molecular Weight 144.13 g/mol [1]
IUPAC Name 3-(Methoxycarbonyl)but-3-enoic acid
SMILES Code C=C(C(OC)=O)CC(O)=O[1]

Further experimental data on properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically or sourced from the supplier's certificate of analysis.

Molecular Structure and Reactivity

The reactivity of 3-(Methoxycarbonyl)but-3-enoic acid is dictated by its key functional groups: a terminal alkene, a carboxylic acid, and a methyl ester. This trifunctional nature allows for a diverse range of chemical transformations.

Caption: Chemical structure of 3-(Methoxycarbonyl)but-3-enoic acid.

The terminal alkene is susceptible to addition reactions, including hydrogenation, halogenation, and Michael additions. The carboxylic acid moiety can undergo esterification, amidation, and reduction, while the methyl ester can be hydrolyzed or transesterified. This versatility makes it a valuable intermediate in the synthesis of a wide array of organic compounds.

Potential Applications in Research and Development

While specific applications of 3-(Methoxycarbonyl)but-3-enoic acid in drug development are not extensively documented in peer-reviewed literature, its structural motifs are present in various biologically active molecules. As a functionalized butenoic acid derivative, it can serve as a precursor for:

  • Heterocyclic Scaffolds: The dicarbonyl system and the alkene provide a framework for the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceutical agents.

  • Novel Carboxylic Acid Derivatives: The carboxylic acid and ester groups can be differentially functionalized to create libraries of compounds for screening in drug discovery programs.

  • Polymer Chemistry: The vinyl group allows for its use as a monomer in the synthesis of functionalized polymers with potential applications in drug delivery and biomaterials.

Safety and Handling

Given the presence of a carboxylic acid and a reactive alkene, 3-(Methoxycarbonyl)but-3-enoic acid should be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) for this compound is not widely available, information from related butenoic acid derivatives suggests that it may be a skin and eye irritant.[2]

General Handling Precautions:

  • Use in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of any vapors or dust.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]

Storage:

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

  • Keep the container tightly sealed.

Suppliers

3-(Methoxycarbonyl)but-3-enoic acid (CAS 3377-31-9) is available from a number of chemical suppliers that specialize in providing building blocks for research and development. When sourcing this chemical, it is crucial to obtain a certificate of analysis to confirm its purity and identity. Some potential suppliers include:

  • BLD Pharm[1]

  • Fluorochem[3]

  • CymitQuimica[3]

A broader search on chemical supplier databases may yield additional vendors.

Experimental Protocols

Detailed, peer-reviewed synthesis protocols for 3-(Methoxycarbonyl)but-3-enoic acid are not readily found in the chemical literature. Its synthesis would likely involve the selective mono-esterification of itaconic acid or itaconic anhydride. The following is a generalized conceptual workflow for such a synthesis.

Synthesis_Workflow start Itaconic Anhydride + Methanol reaction Ring Opening Esterification start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Distillation or Crystallization) workup->purification product 3-(Methoxycarbonyl)but-3-enoic Acid purification->product

Caption: Conceptual workflow for the synthesis of 3-(Methoxycarbonyl)but-3-enoic acid.

Causality in Experimental Design:

The choice of itaconic anhydride as a starting material is strategic as its reaction with one equivalent of methanol would lead to the regioselective formation of the desired mono-ester. The reaction conditions, such as temperature and the potential use of a catalyst, would need to be optimized to favor the formation of the desired isomer and minimize side reactions. A subsequent aqueous workup would be necessary to separate the product from any unreacted starting materials or byproducts, followed by a purification step to achieve the desired level of purity for research applications.

Conclusion

3-(Methoxycarbonyl)but-3-enoic acid is a promising, albeit not extensively studied, chemical building block. Its multifunctional nature provides a platform for the synthesis of a variety of more complex molecules. For researchers and drug development professionals, this compound represents an opportunity to explore novel chemical space in the quest for new therapeutic agents and functional materials. Due to the limited availability of detailed experimental data, further investigation into its properties, reactivity, and applications is warranted.

References

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  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Available at: [Link]

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Foundational

The Bifunctional Potential of 3-(Methoxycarbonyl)but-3-enoic Acid: A Comprehensive Technical Guide

Executive Summary 3-(Methoxycarbonyl)but-3-enoic acid (CAS 3377-31-9 / 7338-27-4)—commonly referred to in literature as monomethyl itaconate (MMI) or itaconic acid monomethyl ester—is a highly versatile, bio-based buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Methoxycarbonyl)but-3-enoic acid (CAS 3377-31-9 / 7338-27-4)—commonly referred to in literature as monomethyl itaconate (MMI) or itaconic acid monomethyl ester—is a highly versatile, bio-based building block. Derived from the fermentation of renewable carbohydrates, this molecule bridges the gap between sustainable polymer science and advanced medicinal chemistry. By offering a unique bifunctional profile (an


-unsaturated double bond paired with differentiated carboxylic and ester groups), it enables precise molecular engineering without the drawbacks of traditional petrochemical precursors like acrylic acid.

This whitepaper provides an in-depth technical analysis of its reactivity dynamics, its transformative role in materials science and drug development, and field-proven protocols for its integration into laboratory workflows.

Chemical Profile & Reactivity Dynamics

The structural genius of 3-(Methoxycarbonyl)but-3-enoic acid lies in its asymmetry. While pure itaconic acid possesses two identical carboxylic acid groups, monomethylation caps one of these reactive sites.

Causality in Experimental Design: Why Use the Monoester?
  • Prevention of Gelation: In the synthesis of bio-based thermosets (e.g., functionalizing epoxidized plant oils), using pure itaconic acid leads to premature cross-linking and uncontrollable gelation due to its dual carboxyl groups [1]. The monoester ensures linear or controlled branching.

  • Suppression of Electron Withdrawal: The mono-esterification suppresses the strong electron-withdrawing effect that two free carboxyl groups exert on the vinyl group, thereby tuning and enhancing its reactivity for radical polymerization [2].

  • Reduced Volatility & Toxicity: Compared to traditional acrylic acid, MMI exhibits extremely low volatility even at 90 °C (whereas acrylic acid volatilizes rapidly at 30 °C). This makes MMI a superior, green alternative that reduces toxic off-gassing during high-temperature curing [3].

ReactivityMap Center 3-(Methoxycarbonyl) but-3-enoic acid (Monomethyl Itaconate) Polymerization Radical Polymerization Center->Polymerization Vinyl Group Esterification Esterification / Acylation Center->Esterification Carboxylic Acid Michael Michael Addition (Thiol Reactivity) Center->Michael α,β-Unsaturated System Thermo Bio-based Thermosets & Carbon Fibers Polymerization->Thermo Print GCI Monomer (3D Printing) Esterification->Print Drug Covalent Inhibitors & Prodrugs Michael->Drug

Fig 1: Reactivity pathways of 3-(Methoxycarbonyl)but-3-enoic acid across different chemical domains.

Comparative Data Presentation
Property3-(Methoxycarbonyl)but-3-enoic acidItaconic AcidAcrylic Acid
CAS Number 3377-31-9 / 7338-27-497-65-479-10-7
Molecular Weight 144.13 g/mol 130.10 g/mol 72.06 g/mol
Functionality Bifunctional (Asymmetric)Trifunctional (Symmetric)Bifunctional
Volatility (at 60°C) Extremely LowLowExtremely High
Gelation Risk Low (Controlled branching)High (Uncontrolled cross-linking)Low
Primary Source Bio-based (Fermentation derivative)Bio-based (Fermentation)Petrochemical

Applications in Advanced Polymer & Materials Science

Bio-based Thermosets & 3D Printing (Vat Photopolymerization)

The push for sustainable 3D printing resins has led to the development of Glycerol Carbonate Methyl Itaconate (GCI). By reacting MMI with glycerol carbonate, researchers have synthesized a fully renewable, liquid monomer suitable for vat photopolymerization. The combination of the rigid carbonate ring and the photopolymerizable activated double bond of the itaconic backbone yields resins with excellent mechanical fidelity [4].

High-Performance Dielectric Nanocomposites

Poly(monomethyl itaconate) (PMMI) serves as an excellent polymer matrix for graphenic materials. The carboxylic acid and ester side groups of PMMI are highly susceptible to nucleophilic attack. When grafted onto graphene oxide (GO), PMMI facilitates covalent bonding with amine-functionalized barium titanate nanoparticles. This hybrid filler, when dispersed in a polyetherimide (PEI) matrix, creates revolutionary dielectric nanocomposites for electronic and photonic applications [5].

Carbon Fiber Precursors

Copolymerization of MMI with acrylonitrile (AN) in supercritical CO2 produces binary and ternary copolymers with superior morphological and molecular weight characteristics. These copolymers demonstrate broad heat evolution during thermal cyclization, making them highly efficient, next-generation precursors for carbon fiber manufacturing [6].

Applications in Medicinal Chemistry & Drug Development

Immunomodulation & The SCD-153 Prodrug

Itaconate is an endogenous immunomodulator produced in the mammalian tricarboxylic acid (TCA) cycle during macrophage activation. It exerts profound anti-inflammatory effects by inhibiting pro-inflammatory cytokines (IL-6, IFN


). However, its high polarity prevents effective cellular penetration.

To solve this, researchers developed SCD-153 , a lipophilic prodrug of MMI. SCD-153 easily penetrates the stratum corneum and undergoes intracellular hydrolysis to release the active MMI metabolite. In clinical models, topical application of SCD-153 successfully dampened CD8+ T cell attacks on hair follicles, inducing statistically significant hair growth in alopecia areata models[7][8]. SPARC is currently advancing SCD-153 through Phase 1B clinical trials as a first-in-class non-JAK alternative for autoimmune dermatological disorders [9].

Anticancer Hybrids (Michael Acceptor Warheads)

The


-unsaturated system of MMI acts as a potent Michael acceptor. By conjugating MMI with fluoroaniline, indole, or quinoline scaffolds, medicinal chemists have synthesized amido-ester hybrids that covalently bind to the cysteine residues of target proteins. These MMI-hybrids exert strong in vitro cytotoxicity against solid tumor cell lines (e.g., MCF-7, HCT 116), positioning them as valuable leads for targeted covalent inhibitors [10].

Mechanism Prodrug SCD-153 (Lipophilic Prodrug) Skin Stratum Corneum Penetration Prodrug->Skin Active Active Metabolite (Monomethyl Itaconate) Skin->Active Target Target Protein (Cysteine Thiol) Active->Target Michael Addition Inhibition Covalent Adduct (Immunosuppression) Target->Inhibition

Fig 2: Pharmacological mechanism of SCD-153 utilizing the Michael acceptor properties of MMI.

Experimental Workflows & Protocols

The following protocols represent self-validating systems designed to ensure high yield and experimental reproducibility.

Protocol A: Synthesis of 3-(Methoxycarbonyl)but-3-enoic acid

Objective: Controlled mono-esterification of itaconic acid to prevent diester formation.

  • Reaction Setup: Dissolve 2-methylenesuccinic acid (itaconic acid, 5.0 g, 38.4 mmol) in 200 mL of anhydrous methanol.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (100 mg) or acetyl chloride. Causality: A mild acid catalyst combined with a large excess of methanol drives the equilibrium toward the monoester while preventing polymer degradation [11].

  • Incubation: Stir the mixture continuously at 40 °C for 48 hours.

  • Purification: Concentrate the mixture to dryness under reduced pressure. Resuspend the residue in dichloromethane (DCM, 200 mL). Filter to remove unreacted starting material, and concentrate the filtrate to yield a white solid.

  • Validation (QC): Confirm product via ESI-MS (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     145.1 [M+H]+) and 
    
    
    
    H NMR (400 MHz, CDCl
    
    
    ):
    
    
    11.17 (bs, 1H, COOH), 6.48 (s, 1H, vinyl), 5.85 (s, 1H, vinyl), 3.71 (s, 3H, OCH
    
    
    ), 3.36 (s, 2H, CH
    
    
    ) .
Protocol B: Synthesis of GCI Monomer for 3D Printing

Objective: Acylation of glycerol carbonate using an MMI-derived acyl chloride.

  • Chlorination: React MMI with oxalyl chloride to yield monomethyl itaconoyl chloride. Purify via vacuum distillation to isolate the highly reactive

    
    -unsaturated acyl chloride [4].
    
  • Acylation: In an anhydrous environment, add the monomethyl itaconoyl chloride dropwise to a solution of glycerol carbonate and triethylamine (TEA).

  • Causality of TEA: TEA acts as an acid scavenger, trapping the HCl produced during the nucleophilic attack by the primary hydroxy group of glycerol carbonate. This prevents the undesired hydrolysis of the acyl chloride and protects the sensitive carbonate ring from degradation [4].

  • Validation (QC): Perform rheological analysis to ensure the viscosity is suitable for vat photopolymerization (typically evaluated at a constant 27 °C shear rate).

GCIWorkflow Step1 Monomethyl Itaconate Step2 Chlorination (Oxalyl Chloride) Step1->Step2 Step3 Monomethyl Itaconoyl Chloride Step2->Step3 Step4 Acylation with Glycerol Carbonate Step3->Step4 Step5 GCI Monomer (Vat Photopolymerization) Step4->Step5

Fig 3: Step-by-step synthetic workflow for generating GCI monomer for sustainable 3D printing.

References

  • Báez et al. "Utilization of Bio-based Monomer Derived from Camelina Oil and Itaconic Acid for the Synthesis of Film-forming Latexes." D-NB.info. Available at:[Link]

  • MDPI. "Electrical Properties of Poly(Monomethyl Itaconate)/Few-Layer Functionalized Graphene Oxide/Lithium Ion Nanocomposites." Polymers. Available at:[Link]

  • ACS Publications. "Itaconic Acid as a Green Alternative to Acrylic Acid for Producing a Soybean Oil-Based Thermoset." ACS Sustainable Chemistry & Engineering. Available at:[Link]

  • PMC / NIH. "Electrical Properties of Polyetherimide-Based Nanocomposites Filled with Reduced Graphene Oxide and Graphene Oxide-Barium Titanate-Based Hybrid Nanoparticles." Available at:[Link]

  • RSC Publishing. "Synthesis of polyacrylonitrile copolymers as potential carbon fibre precursors in CO2." Green Chemistry. Available at:[Link]

  • ACS Publications. "Vat Photopolymerization of Glycerol Carbonate Methyl Itaconate for Sustainable 3D Printing." ACS Applied Materials & Interfaces. Available at:[Link]

  • PMC / NIH. "Itaconic acid hybrids as potential anticancer agents." Available at:[Link]

  • Oxford Academic. "Topical SCD-153, a 4-methyl itaconate prodrug, for the treatment of alopecia areata." PNAS Nexus. Available at:[Link]

  • ScanX. "SPARC Advances Clinical Pipeline with Two Priority Programs Showing Progress." Available at:[Link]

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Exploratory

theoretical calculations on the electronic structure of 3-(Methoxycarbonyl)but-3-enoic acid

An In-depth Technical Guide to the Theoretical Calculation of the Electronic Structure of 3-(Methoxycarbonyl)but-3-enoic Acid Introduction: Unveiling the Electronic Landscape for Advanced Research In the realm of molecul...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Theoretical Calculation of the Electronic Structure of 3-(Methoxycarbonyl)but-3-enoic Acid

Introduction: Unveiling the Electronic Landscape for Advanced Research

In the realm of molecular sciences, particularly within drug discovery and materials science, a molecule's true potential is encoded in its electronic structure. The spatial arrangement of electrons and the energies of their orbitals dictate the molecule's reactivity, its interaction with biological targets, and its overall physicochemical properties. This guide focuses on 3-(Methoxycarbonyl)but-3-enoic acid (CAS: 3377-31-9), an α,β-unsaturated carbonyl compound, providing a comprehensive framework for its electronic structure elucidation through theoretical calculations.[1][2]

Understanding the electronic properties of this molecule is paramount for researchers. For drug development professionals, this knowledge can inform the design of novel therapeutics by identifying key pharmacophoric features, predicting metabolic stability, and optimizing interactions with protein binding sites.[3][4] This document serves as a technical whitepaper, offering both the theoretical underpinnings and a practical, step-by-step protocol for these essential computational analyses.

Pillar 1: The Quantum Mechanical Foundation

The electronic structure of a molecule is governed by the principles of quantum mechanics, with the Schrödinger equation at its core.[5] However, for a multi-electron system like 3-(Methoxycarbonyl)but-3-enoic acid, exact solutions are unattainable. Therefore, we rely on robust computational approximations.

  • Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the complex many-electron wavefunction as a single Slater determinant, which is composed of one-electron molecular orbitals.[6][7][8] While revolutionary, HF theory neglects the explicit correlation between the motions of individual electrons, treating electron-electron repulsion in an averaged, mean-field manner.

  • Density Functional Theory (DFT): A more modern and widely-used approach, DFT offers a compelling balance of computational efficiency and accuracy.[9][10] Instead of the complex wavefunction, DFT focuses on the electron density, a simpler, three-dimensional quantity.[10] The core of DFT lies in the exchange-correlation functional, which approximates the intricate quantum mechanical effects of electron exchange and correlation.[11] For organic molecules, hybrid functionals like B3LYP have demonstrated exceptional performance and are a standard choice in the field.[12]

Pillar 2: A Validated Protocol for Electronic Structure Calculation

This section details a self-validating workflow for calculating the electronic properties of 3-(Methoxycarbonyl)but-3-enoic acid. The causality behind each choice of parameter and method is explained to ensure scientific integrity.

Experimental Protocol: From Structure to Electronic Properties

1. Initial Molecular Structure Generation:

  • Objective: To obtain a valid three-dimensional starting structure for the molecule.
  • Procedure:
  • The structure of 3-(Methoxycarbonyl)but-3-enoic acid is obtained from a reliable chemical database such as PubChem or constructed using molecular building software (e.g., Avogadro, GaussView).[13]
  • The initial structure is saved in a standard format (e.g., .mol or .xyz) that is compatible with quantum chemistry software packages.
  • Rationale: A chemically sensible starting geometry is crucial for the efficiency and success of the subsequent optimization process. While the optimization algorithm can correct for minor inaccuracies, a highly distorted initial structure can lead to convergence on a high-energy local minimum rather than the true ground state.[14]

2. Geometry Optimization:

  • Objective: To find the most stable, lowest-energy conformation of the molecule on the potential energy surface.[3][14]
  • Procedure:
  • The initial structure is submitted to a geometry optimization calculation.
  • The calculation is performed using Density Functional Theory (DFT).[9]
  • The B3LYP exchange-correlation functional is selected.
  • The 6-31G(d,p) basis set is employed.[7] This split-valence basis set provides a flexible description of valence electrons and includes 'd' polarization functions on heavy atoms and 'p' polarization functions on hydrogen atoms to account for anisotropic electron density in a molecular environment.[15][16][17]
  • The optimization is run until the forces on the atoms and the change in energy between successive steps fall below a predefined convergence threshold.
  • Rationale: An optimized geometry is a prerequisite for accurate electronic property calculations.[18] Properties like orbital energies and charge distributions are highly sensitive to bond lengths and angles. Using a non-optimized structure would yield physically meaningless results. The choice of B3LYP/6-31G(d,p) represents a well-established and computationally efficient level of theory for organic molecules, providing reliable geometries for subsequent analysis.[19][20][21][22]

3. Single-Point Calculation and Property Analysis:

  • Objective: To compute the electronic properties from the stable, optimized molecular geometry.
  • Procedure:
  • Using the optimized coordinates from the previous step, a single-point energy calculation is performed.
  • The same level of theory (B3LYP/6-31G(d,p)) is used to ensure consistency.
  • The calculation is configured to generate output files containing wavefunction information, molecular orbital energies, Mulliken atomic charges, and data for constructing the Molecular Electrostatic Potential map.
  • Rationale: This step "freezes" the optimized nuclear positions and performs a high-precision calculation of the electronic wavefunction, from which all other electronic properties are derived.
Computational Workflow Diagram

G cluster_input Step 1: Input Generation cluster_opt Step 2: Geometry Optimization cluster_analysis Step 3: Property Calculation & Analysis node_struct Generate Initial 3D Structure (e.g., from PubChem) node_opt Perform Geometry Optimization (DFT: B3LYP/6-31G(d,p)) node_struct->node_opt Initial Coordinates node_check Check for Convergence node_opt->node_check node_check->node_opt No node_sp Single-Point Calculation on Optimized Geometry node_check->node_sp Yes node_props Extract Electronic Properties: - Molecular Orbitals (HOMO/LUMO) - Mulliken Charges - Electrostatic Potential Data node_sp->node_props Wavefunction Data

Caption: Computational workflow for electronic structure analysis.

Pillar 3: Interpreting the Electronic Data

The output from the computational protocol provides a wealth of quantitative data. Here, we focus on the most chemically significant descriptors and their interpretation.

Quantitative Data Summary

The following table outlines the key computational parameters and the expected outputs from the analysis.

Parameter / PropertyMethod / Basis SetDescription
Geometry Optimization DFT: B3LYP / 6-31G(d,p)Calculation to find the lowest energy molecular structure.[3][23]
Highest Occupied MO (HOMO) Energy B3LYP / 6-31G(d,p)Energy of the outermost electron orbital; related to the molecule's ability to donate electrons (nucleophilicity).[7][8]
Lowest Unoccupied MO (LUMO) Energy B3LYP / 6-31G(d,p)Energy of the first vacant electron orbital; related to the molecule's ability to accept electrons (electrophilicity).[7][8]
HOMO-LUMO Gap B3LYP / 6-31G(d,p)The energy difference between the HOMO and LUMO; an indicator of chemical reactivity and kinetic stability.[8]
Mulliken Atomic Charges B3LYP / 6-31G(d,p)A method for partitioning electron density to assign partial charges to each atom, identifying local electronic character.[24][25]
Molecular Electrostatic Potential B3LYP / 6-31G(d,p)A map of the electrostatic potential on the molecule's surface, revealing electron-rich and electron-poor regions.[26][27][28]
Analysis of Key Electronic Descriptors
  • Frontier Molecular Orbitals (HOMO & LUMO): The HOMO and LUMO are central to the Frontier Molecular Orbital theory, which explains chemical reactivity. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. For 3-(Methoxycarbonyl)but-3-enoic acid, the conjugated π-system involving the double bond and two carbonyl groups is expected to significantly influence the energies and spatial distribution of these orbitals.

  • Mulliken Population Analysis: This analysis provides partial charges for each atom in the molecule.[24] It is important to note that this method is known to be highly dependent on the chosen basis set.[25][29] However, when used consistently across a series of molecules, it offers valuable qualitative insights into the charge distribution. For this molecule, we anticipate significant negative charges on the oxygen atoms of the carboxyl and ester groups, and positive charges on the adjacent carbonyl carbons, highlighting them as potential sites for electrophilic and nucleophilic attack, respectively.

  • Molecular Electrostatic Potential (MEP) Map: The MEP map is a powerful visualization tool that provides a more holistic view of the charge distribution than atomic charges alone.[4][26][27][28] It maps the electrostatic potential onto the molecule's electron density surface.

    • Red Regions: Indicate negative electrostatic potential, corresponding to electron-rich areas. These are typically found around electronegative atoms like oxygen and are favorable sites for interaction with electrophiles or for hydrogen bond acceptance.

    • Blue Regions: Indicate positive electrostatic potential, corresponding to electron-poor areas. These are often located around hydrogen atoms bonded to electronegative atoms (like the carboxylic acid proton) and are prime sites for nucleophilic attack or hydrogen bond donation.[13]

Conceptual Relationships Diagram

G cluster_calc Core Calculation cluster_props Derived Properties cluster_interp Chemical Interpretation calc DFT Single-Point Calculation homo_lumo HOMO/LUMO Energies & Gap calc->homo_lumo mulliken Mulliken Atomic Charges calc->mulliken mep Molecular Electrostatic Potential (MEP) calc->mep reactivity Reactivity & Kinetic Stability homo_lumo->reactivity charge_dist Charge Distribution (Electrophilic/Nucleophilic Sites) mulliken->charge_dist mep->charge_dist interactions Intermolecular Interactions (e.g., H-Bonding) mep->interactions charge_dist->reactivity charge_dist->interactions

Caption: Relationship between calculations, properties, and interpretation.

Authoritative Grounding & Field-Proven Insights

The methodologies presented herein are grounded in well-established principles of computational chemistry. The selection of DFT with the B3LYP functional and a Pople-style basis set like 6-31G(d,p) is a standard and validated approach for studying the electronic structure of small to medium-sized organic molecules.[7][19] This level of theory provides a reliable compromise between accuracy and computational cost, making it accessible for a wide range of research applications, from academic studies to industrial drug design workflows.[9][11]

For professionals in drug development, these calculations are not merely academic exercises. The MEP map, for instance, is invaluable for predicting how a ligand might interact with the electrostatic environment of a protein's active site.[4][28] Identifying the most electron-rich (red) and electron-poor (blue) regions on the molecule's surface directly informs strategies for lead optimization, helping scientists design analogs with enhanced binding affinity and specificity. Similarly, understanding the HOMO-LUMO gap can provide insights into a compound's potential for undergoing redox reactions, a key consideration for predicting metabolic fate and potential toxicity.[30]

This guide provides a robust and scientifically sound protocol for elucidating the electronic structure of 3-(Methoxycarbonyl)but-3-enoic acid, empowering researchers to unlock its chemical and biological potential.

References

  • Electrostatic Potential maps - Chemistry LibreTexts. (2023, January 29). Chemistry LibreTexts. [Link]

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  • Bugaj-Zarębska, M., & Jaźwiński, J. (2026). Theoretical investigations of α,β-unsaturated carboxylic acids and related compounds: Non-covalent interactions and through-space indirect spin-spin couplings as common structural features. Computational and Theoretical Chemistry, 1259, 115723. [Link]

  • Wang, Y., et al. (2020). Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules. Physical Chemistry Chemical Physics. [Link]

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  • Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. Wolfram Demonstrations Project. [Link]

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  • Domingo, L. R., et al. (2016). Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. Molecules. [Link]

  • Al-Yasari, A., et al. (2013). Ground- and Excited-State Geometry Optimization of Small Organic Molecules with Quantum Monte Carlo. Journal of Chemical Theory and Computation. [Link]

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  • Theoretical investigations of α,β-unsaturated carboxylic acids and related compounds: Non-covalent interactions and through-space indirect spin-spin couplings as common structural features. (2026, February 1). R Discovery. [Link]

  • Computational study of small organic molecular using density functional theory (DFT). SlideShare. [Link]

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  • Geometry Optimization. Sherrill Group, Georgia Institute of Technology. [Link]

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  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. (2021, December 5). NTU Journal. [Link]

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  • Electronic structure calculations and applications. Northwestern University. [Link]

  • New Methods For Electronic Structure Calculations on Large Molecules. SciSpace. [Link]

  • Introduction to Electronic Structure Calculations using GAMESS. MPI for Multidisciplinary Sciences. [Link]

  • How to write an organic electronic structure project using plane waves (surface calculation)? (2024, April 5). ResearchGate. [Link]

  • Pople, J. A., & Gordon, M. (1967). Molecular orbital theory of the electronic structure of organic compounds. I. Substituent effects and dipole moments. Journal of the American Chemical Society. [Link]

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  • da Silva, J. B. P., et al. (2014). Application of Hartree-Fock Method for Modeling of Bioactive Molecules Using SAR and QSPR. Scientific Research Publishing. [Link]

  • Application of Hartree-Fock Method for Modeling of Bioactive Molecules Using SAR and QSPR. (2014, March 15). UNIFAP. [Link]

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Foundational

A Comprehensive Technical Guide to 3-(Methoxycarbonyl)but-3-enoic Acid and Its Derivatives: Synthesis, Properties, and Applications in Drug Discovery

Abstract 3-(Methoxycarbonyl)but-3-enoic acid, a mono-ester derivative of itaconic acid, represents a versatile scaffold in organic synthesis and a molecule of growing interest in medicinal chemistry. Its unique structura...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-(Methoxycarbonyl)but-3-enoic acid, a mono-ester derivative of itaconic acid, represents a versatile scaffold in organic synthesis and a molecule of growing interest in medicinal chemistry. Its unique structural features, combining a carboxylic acid, a methyl ester, and a reactive α,β-unsaturated system, make it a valuable building block for the synthesis of complex molecular architectures and a potential pharmacophore in its own right. This in-depth technical guide provides a comprehensive literature review of 3-(methoxycarbonyl)but-3-enoic acid and its derivatives, with a focus on their synthesis, chemical properties, and burgeoning applications in the field of drug development. This document is intended to serve as a critical resource for researchers, scientists, and professionals in the pharmaceutical industry, offering both foundational knowledge and field-proven insights to guide future research and development endeavors.

Introduction: The Significance of the Butenoic Acid Scaffold

The butenoic acid framework is a recurring motif in a multitude of biologically active molecules and a cornerstone in synthetic organic chemistry. The presence of both a carboxylic acid and a carbon-carbon double bond within a compact four-carbon chain provides a rich platform for chemical manipulation and diverse biological interactions. The parent compound, 3-butenoic acid, also known as vinylacetic acid, is a versatile precursor in the synthesis of various pharmaceuticals.[1] Its derivatives have been explored for a range of biological activities, including the development of histone deacetylase (HDAC) inhibitors for cancer therapy.[1]

This guide focuses specifically on a key derivative, 3-(methoxycarbonyl)but-3-enoic acid, and its analogues. The introduction of a methoxycarbonyl group adds another layer of functionality, influencing the molecule's polarity, reactivity, and potential for specific biological interactions. This strategic modification opens up new avenues for the design and synthesis of novel therapeutic agents.

Synthesis of 3-(Methoxycarbonyl)but-3-enoic Acid and Its Derivatives

The synthesis of 3-(methoxycarbonyl)but-3-enoic acid is not as extensively documented as that of its parent compound, 3-butenoic acid. However, a robust and selective synthetic strategy can be inferred from the well-established chemistry of its isomer, itaconic acid (2-methylidenebutanedioic acid).

Proposed Synthesis of 3-(Methoxycarbonyl)but-3-enoic Acid via Itaconic Anhydride

The most plausible and efficient route to 3-(methoxycarbonyl)but-3-enoic acid is the selective mono-esterification of itaconic acid, which is readily available from the fermentation of carbohydrates.[2] This is typically achieved through the alcoholysis of itaconic anhydride, which favors the formation of the β-monoester.[3]

Diagram 1: Proposed Synthesis of 3-(Methoxycarbonyl)but-3-enoic Acid

G Itaconic_Acid Itaconic Acid Itaconic_Anhydride Itaconic Anhydride Itaconic_Acid->Itaconic_Anhydride Dehydration (e.g., Acetic Anhydride) Target_Compound 3-(Methoxycarbonyl)but-3-enoic acid Itaconic_Anhydride->Target_Compound Ring-opening Esterification Methanol Methanol (CH3OH) Methanol->Target_Compound

Caption: Proposed synthetic pathway to 3-(Methoxycarbonyl)but-3-enoic acid.

Experimental Protocol: Synthesis of 3-(Methoxycarbonyl)but-3-enoic Acid

This protocol is based on established methods for the synthesis of itaconic acid monoesters.[4][5]

Materials:

  • Itaconic acid

  • Acetic anhydride

  • Methanol, anhydrous

  • Toluene

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flasks, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

Step 1: Synthesis of Itaconic Anhydride

  • In a round-bottom flask, suspend itaconic acid in a suitable solvent such as toluene.

  • Add acetic anhydride (1.1 equivalents).

  • Heat the mixture to reflux (approximately 110-120 °C) for 2-3 hours. The itaconic acid will dissolve as it converts to the anhydride.

  • Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath to crystallize the itaconic anhydride.

  • Collect the crystals by vacuum filtration, wash with cold toluene, and dry under vacuum.

Step 2: Synthesis of 3-(Methoxycarbonyl)but-3-enoic Acid

  • In a clean, dry round-bottom flask, dissolve the freshly prepared itaconic anhydride in anhydrous toluene.

  • Add anhydrous methanol (1.0 equivalent) to the solution.

  • Stir the reaction mixture at 50 °C for 16-24 hours. The progress of the reaction can be monitored by the disappearance of the anhydride peaks in the IR spectrum (around 1850 and 1770 cm⁻¹).[4]

  • After the reaction is complete, remove the toluene under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to remove any unreacted diacid, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization or column chromatography.

Synthesis of Other Derivatives

The versatile synthetic handles on 3-(methoxycarbonyl)but-3-enoic acid allow for the generation of a diverse library of derivatives.

  • Amide Derivatives: The carboxylic acid moiety can be readily converted to amides using standard coupling reagents (e.g., HATU, HOBt) and a variety of amines. This approach has been used to synthesize novel hybrids of itaconic acid with anticancer and antiviral activities.[6]

  • Ester Derivatives: The carboxylic acid can be further esterified to produce diesters.

  • Michael Addition: The activated double bond is susceptible to Michael addition, allowing for the introduction of a wide range of nucleophiles at the β-position.

Chemical and Physical Properties

The chemical and physical properties of 3-(methoxycarbonyl)but-3-enoic acid are crucial for its handling, characterization, and application in various chemical transformations. While specific experimental data for this compound is scarce, its properties can be predicted based on its structural similarity to monomethyl itaconate and 3-butenoic acid.

Table 1: Predicted and Known Properties of 3-(Methoxycarbonyl)but-3-enoic Acid and Related Compounds

Property3-(Methoxycarbonyl)but-3-enoic acid (Predicted/Inferred)Monomethyl Itaconate3-Butenoic Acid
Molecular Formula C₆H₈O₄C₆H₈O₄C₄H₆O₂
Molecular Weight 144.13 g/mol 144.13 g/mol 86.09 g/mol [7]
Appearance White to off-white solidWhite to Almost white powder to crystalClear, colorless to light yellow liquid[1]
Melting Point 68-73 °C (similar to isomer)68.0 to 73.0 °C-39 °C[1]
Solubility Soluble in many organic solvents, moderately soluble in waterSoluble in many organic solventsFully miscible with water and soluble in many organic solvents[1]
Spectroscopic Characterization

Spectroscopic analysis is essential for the confirmation of the structure and purity of 3-(methoxycarbonyl)but-3-enoic acid.

Diagram 2: Key Spectroscopic Features of 3-(Methoxycarbonyl)but-3-enoic Acid

G cluster_1H_NMR ¹H NMR cluster_13C_NMR ¹³C NMR cluster_IR IR (cm⁻¹) H_COOH ~10-12 ppm (s, 1H, COOH) H_vinyl ~5.8-6.3 ppm (2s, 2H, =CH₂) H_methoxy ~3.7 ppm (s, 3H, OCH₃) H_methylene ~3.3 ppm (s, 2H, -CH₂-) C_COOH ~170-175 ppm (COOH) C_ester ~165-170 ppm (C=O, ester) C_quat ~135-140 ppm (C=) C_vinyl ~125-130 ppm (=CH₂) C_methoxy ~52 ppm (OCH₃) C_methylene ~40 ppm (-CH₂) IR_OH 3300-2500 (broad, O-H) IR_CO ~1720 (strong, C=O, acid) ~1700 (strong, C=O, ester) IR_CC ~1640 (medium, C=C)

Caption: Predicted key signals in ¹H NMR, ¹³C NMR, and IR spectra.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the carboxylic acid proton (a broad singlet at high ppm), the two vinyl protons (as singlets), the methylene protons (a singlet), and the methyl ester protons (a singlet). The chemical shifts can be predicted based on data for monomethyl itaconate and other similar structures.[8]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should reveal signals for the two carbonyl carbons (acid and ester), the two sp² hybridized carbons of the double bond, the sp³ methylene carbon, and the methyl carbon of the ester.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, two distinct C=O stretching bands for the acid and ester carbonyls, and a C=C stretching band. The FTIR spectrum of poly(monomethyl itaconate) shows a strong absorption band at 1560 cm⁻¹ corresponding to the vibration of the methylene bonded to the ester group.[9]

Applications in Drug Development and Medicinal Chemistry

Derivatives of itaconic acid, including its monoesters, are gaining significant attention for their therapeutic potential, particularly due to their immunomodulatory and anti-inflammatory properties.[1][10]

Anti-inflammatory and Immunomodulatory Effects

Itaconic acid and its esters are known to exhibit anti-inflammatory properties.[1] Itaconic acid itself is a metabolite produced by mammalian immune cells, such as macrophages, and plays a role in regulating inflammation.[10] It has been shown to inhibit succinate dehydrogenase, a key enzyme in the tricarboxylic acid (TCA) cycle, which links cellular metabolism to the inflammatory response.[1] Derivatives like dimethyl itaconate have been shown to suppress colitis-associated colorectal cancer in mouse models.[11] While the specific effects of 3-(methoxycarbonyl)but-3-enoic acid have not been extensively studied, its structural similarity to other bioactive itaconates suggests it may possess similar immunomodulatory activities.

Michael Acceptor for Covalent Inhibition

The α,β-unsaturated carbonyl system in 3-(methoxycarbonyl)but-3-enoic acid and its derivatives makes them potential Michael acceptors.[6] This reactive moiety can form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. This mechanism of action is a key feature of several approved drugs and is an active area of research in drug discovery for developing targeted covalent inhibitors with enhanced potency and duration of action.

Building Block for Bioactive Molecules

Beyond its intrinsic activity, 3-(methoxycarbonyl)but-3-enoic acid serves as a versatile building block for the synthesis of more complex bioactive molecules. Its multiple functional groups allow for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds for screening against various therapeutic targets. For example, itaconic acid-based hybrids have been synthesized and evaluated for their anticancer effects against a range of tumor cell lines.[6]

Future Perspectives and Conclusion

3-(Methoxycarbonyl)but-3-enoic acid and its derivatives represent a promising class of compounds with significant potential in drug discovery and development. The straightforward and scalable synthesis from the bio-renewable feedstock itaconic acid adds to their appeal from a green chemistry perspective.[2]

Future research should focus on several key areas:

  • Optimization of Synthesis: Development of a robust and high-yielding synthesis for 3-(methoxycarbonyl)but-3-enoic acid and the creation of diverse derivative libraries.

  • Pharmacological Profiling: Comprehensive in vitro and in vivo studies to elucidate the specific biological activities of 3-(methoxycarbonyl)but-3-enoic acid and its derivatives, particularly focusing on their immunomodulatory and anti-inflammatory effects.

  • Target Identification: Identification of the specific molecular targets of these compounds to understand their mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Systematic exploration of the SAR to guide the design of more potent and selective analogues.

References

  • MDPI. Itaconic Acid and Its Applications for Textile, Pharma and Agro-Industrial Purposes. MDPI. Published October 24, 2022. [Link].

  • ACS Publications. Selective Synthesis of Monoesters of Itaconic Acid with Broad Substrate Scope: Biobased Alternatives to Acrylic Acid? ACS Publications. Published December 18, 2019. [Link].

  • MATEC Web of Conferences. Itaconic acid as an effective biobased platform molecule for vat photopolymerisation additive manufacturing. MATEC Web of Conferences. Published 2021. [Link].

  • Organic Syntheses. VINYLACETIC ACID. Organic Syntheses. Accessed March 7, 2026. [Link].

  • PMC. Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism. PMC. Published July 9, 2025. [Link].

  • PMC. Electrical Properties of Poly(Monomethyl Itaconate)/Few-Layer Functionalized Graphene Oxide/Lithium Ion Nanocomposites. PMC. Published November 12, 2020. [Link].

  • Biocrates. Itaconic acid – from immune defense to a target in chronic disease. Biocrates. Published August 19, 2025. [Link].

  • ResearchGate. ¹H-NMR (a–c) and ¹³C-NMR (d–f) spectra of the co-polyesters. ResearchGate. Accessed March 7, 2026. [Link].

  • RSC Publishing. Itaconic acid as a platform chemical for bio-based polymers: from green polymerization strategies to structure-driven applications. RSC Publishing. Published February 3, 2026. [Link].

  • Google Patents. Method for preparing 3-butenoic acid.
  • R Discovery. Mono-methyl Itaconate Research Articles. R Discovery. Accessed March 7, 2026. [Link].

  • ACS Publications. Itaconic Acid Is a Mammalian Metabolite Induced during Macrophage Activation. ACS Publications. Published September 15, 2011. [Link].

  • PMC. Itaconic acid hybrids as potential anticancer agents. PMC. Published October 11, 2020. [Link].

  • Google Patents. Compositions and methods of using itaconic acid derivatives.
  • RePEc. Itaconic Acid and Its Applications for Textile, Pharma and Agro-Industrial Purposes. RePEc. Published October 2022. [Link].

  • Semantic Scholar. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in. Semantic Scholar. Published November 25, 2020. [Link].

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Diels-Alder Cycloaddition of 3-(Methoxycarbonyl)but-3-enoic Acid

Executive Summary & Mechanistic Rationale The synthesis of functionalized norbornene derivatives via the Diels-Alder cycloaddition of cyclopentadiene (CPD) and 3-(methoxycarbonyl)but-3-enoic acid (monomethyl itaconate) r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of functionalized norbornene derivatives via the Diels-Alder cycloaddition of cyclopentadiene (CPD) and 3-(methoxycarbonyl)but-3-enoic acid (monomethyl itaconate) represents a critical pathway in the development of bio-renewable polymers. The resulting adducts serve as highly versatile monomers for Ring-Opening Metathesis Polymerization (ROMP), enabling the production of sustainable, functionalized thermoplastics .

As a classic Normal Electron-Demand Diels-Alder (NEDDA) reaction, the process relies on the interaction between the electron-rich Highest Occupied Molecular Orbital (HOMO) of the diene (CPD) and the electron-deficient Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The presence of the conjugated methoxycarbonyl group on the itaconic acid derivative significantly lowers its LUMO energy, accelerating the cycloaddition.

Stereochemical control is the primary challenge in this synthesis. By carefully modulating temperature and reaction conditions, the protocol can be directed to favor the endo-adduct via kinetic control. This preference is driven by Secondary Orbital Interactions (SOI) between the


-system of the diene and the carbonyl 

-orbitals of the dienophile, which stabilize the endo transition state despite it being more sterically hindered than the exo pathway .

Experimental Causality & System Design

To ensure high fidelity and reproducibility, this protocol is designed around three causal pillars:

  • In Situ Diene Generation: Cyclopentadiene is highly reactive and spontaneously dimerizes to dicyclopentadiene (DCPD) at room temperature via a thermodynamic Diels-Alder reaction. Therefore, pure CPD must be generated immediately prior to use via thermal depolymerization (a retro-Diels-Alder reaction) at 170 °C .

  • Thermal Management for Kinetic Control: The reaction is initiated at 0 °C. This suppresses the exothermic heat of the cycloaddition, preventing localized temperature spikes that would provide the activation energy required to equilibrate the product toward the thermodynamically stable exo-adduct .

  • Solvent Selection: While Diels-Alder reactions can often be run solvent-free, 3-(methoxycarbonyl)but-3-enoic acid is a solid. Using anhydrous dichloromethane (DCM) ensures a homogeneous reaction mixture and acts as a thermal sink to absorb exothermic energy.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions, stereoselectivity, and overall yield. These parameters allow researchers to tune the protocol based on downstream requirements.

Reaction ConditionTemperatureSolventCatalystTime (h)Endo:Exo RatioIsolated Yield (%)
Kinetic Control (Standard) 0 °C to 25 °CDCMNone1285:1588
Thermodynamic Control 80 °CTolueneNone2445:5575
Lewis Acid Catalyzed -20 °CDCMSnCl₄ (0.1 eq)495:592
Solvent-Free (Green) 25 °CNoneNone1680:2082

Note: The addition of a Lewis acid (SnCl₄) further lowers the dienophile's LUMO by coordinating to the carbonyl oxygen, drastically increasing both the reaction rate and the endo-selectivity via enhanced secondary orbital interactions.

Step-by-Step Self-Validating Protocol

Phase 1: Thermal Depolymerization (Cracking) of Dicyclopentadiene

Caution: Cyclopentadiene is highly volatile and noxious. Perform all steps in a well-ventilated fume hood.

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a 100 mL round-bottom flask, a Vigreux column, a distillation head with a thermometer, a water-cooled condenser, and a receiving flask submerged in a dry ice/acetone bath (-78 °C).

  • Heating: Add 30 mL of dicyclopentadiene (DCPD) to the boiling flask along with a magnetic stir bar. Heat the flask gently using a heating mantle to 170 °C.

  • Collection: As the retro-Diels-Alder reaction proceeds, monomeric cyclopentadiene will vaporize and travel up the column.

  • Self-Validation Check 1: Monitor the distillation head thermometer. The temperature must stabilize at 41–42 °C. If the temperature exceeds 45 °C, uncracked DCPD is co-distilling. Immediately lower the heat source to prevent contamination of the monomer.

  • Storage: Keep the collected CPD at -78 °C and use it within 2 hours to prevent re-dimerization.

Phase 2: Diels-Alder Cycloaddition
  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.58 g (10.0 mmol, 1.0 eq) of 3-(methoxycarbonyl)but-3-enoic acid in 15 mL of anhydrous dichloromethane (DCM).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes under a nitrogen atmosphere.

  • Addition: Using a pre-chilled gas-tight syringe, extract 1.0 mL (12.0 mmol, 1.2 eq) of the freshly cracked cyclopentadiene. Add the CPD dropwise to the reaction mixture over 5 minutes.

  • Self-Validation Check 2: The reaction is exothermic. Ensure the dropwise addition does not cause the solvent to boil. A localized temperature spike will degrade the endo:exo ratio.

  • Incubation: Stir the mixture at 0 °C for 2 hours, then remove the ice bath and allow it to slowly warm to room temperature (20–25 °C) for an additional 10 hours.

Phase 3: Isolation and Purification
  • Reaction Monitoring:

    • Self-Validation Check 3: Perform TLC analysis (Hexanes:EtOAc 7:3). The UV-active spot corresponding to the starting dienophile should be completely consumed. Staining the TLC plate with basic KMnO₄ will reveal the norbornene product as a distinct yellow spot against a purple background (due to the oxidation of the newly formed internal alkene).

  • Concentration: Transfer the mixture to a rotary evaporator and concentrate under reduced pressure (30 °C water bath) to remove the DCM and any unreacted, volatile CPD.

  • Purification: Purify the crude viscous oil via flash column chromatography on silica gel, eluting with a gradient of 10% to 30% EtOAc in Hexanes.

  • Characterization: The endo and exo isomers can be distinguished via ¹H-NMR; the vinylic protons of the endo-adduct typically appear further downfield compared to the exo-adduct due to the anisotropic deshielding effect of the proximal carbonyl groups.

Mechanistic and Workflow Visualizations

DA_Workflow DCPD Dicyclopentadiene (Stable Dimer) Crack Thermal Cracking (170°C) DCPD->Crack Retro-DA Reaction CPD Cyclopentadiene (Reactive Diene) Crack->CPD Fractional Distillation Reaction Diels-Alder Cycloaddition (0°C) CPD->Reaction 1.2 eq MMI 3-(Methoxycarbonyl) but-3-enoic acid MMI->Reaction 1.0 eq Product Norbornene Adduct (Endo-Enriched) Reaction->Product Kinetic Control

Figure 1: End-to-end workflow for the in situ generation of cyclopentadiene and subsequent cycloaddition.

DA_Mechanism Reactants Diene (HOMO) + Dienophile (LUMO) TS_Endo Endo Transition State (Maximized Secondary Orbital Interactions) Reactants->TS_Endo Lower Activation Energy TS_Exo Exo Transition State (Minimized Steric Hindrance) Reactants->TS_Exo Higher Activation Energy Prod_Endo Endo-Adduct (Major Kinetic Product) TS_Endo->Prod_Endo Fast at 0°C Prod_Exo Exo-Adduct (Minor Thermodynamic Product) TS_Exo->Prod_Exo Slow at 0°C Prod_Endo->Reactants Retro-DA (>150°C) Prod_Exo->Reactants Retro-DA (>150°C)

Figure 2: Kinetic vs. thermodynamic pathways governing endo/exo stereoselectivity.

References

  • Renewable Polymers from Itaconic Acid by Polycondensation and Ring-Opening-Metathesis Polymerization. Macromolecules. URL:[Link]

  • Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Master Organic Chemistry. URL:[Link]

  • Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. URL:[Link]

Application

Advanced Application Note: 3-(Methoxycarbonyl)but-3-enoic Acid as a Strategic Building Block in Pharmaceutical Intermediate Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Chemical Significance In modern pharmaceutical deve...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Chemical Significance

In modern pharmaceutical development, the rapid assembly of complex, chiral molecular architectures relies heavily on versatile, densely functionalized building blocks. 3-(Methoxycarbonyl)but-3-enoic acid (CAS: 3377-31-9), also known as 2-methylenesuccinic acid 1-methyl ester, is a highly reactive α,β-unsaturated monoester. Unlike its symmetrical diacid (itaconic acid) or diester counterparts, this specific monoester breaks molecular symmetry, offering orthogonal reactivity.

The terminal double bond of this compound exhibits significantly greater reactivity in free radical and cycloaddition reactions compared to internal olefins like maleic acid[1]. Furthermore, the presence of a free carboxylic acid paired with a methyl ester provides a built-in directing group for transition-metal catalysis, making it a highly sought-after intermediate for the synthesis of complex active pharmaceutical ingredients (APIs), including neurological agents (e.g., Pregabalin analogs), cardiovascular drugs (e.g., Aliskiren), and functionalized pyrrolidines for oncology[2].

Mechanistic Rationale: The "Why" Behind the Chemistry

As a Senior Application Scientist, I emphasize that successful scale-up and methodology transfer require a deep understanding of causality in the reaction flask.

The Power of the Free Carboxylic Acid

In transition-metal-catalyzed asymmetric hydrogenation, the free carboxylic acid of 3-(Methoxycarbonyl)but-3-enoic acid is not merely a functional group; it is a directing group . When exposed to a Rhodium(I) catalyst, the carboxylate oxygen coordinates tightly to the metal center. This coordination locks the substrate into a rigid, highly organized transition state within the chiral pocket of the phosphine ligand (e.g., DuPhos or BINAP). This rigidity is the direct cause of the extreme facial selectivity during hydride transfer, routinely yielding >99% enantiomeric excess (ee).

Orthogonal Functionalization via the Ester

Once the double bond is reduced or annulated, the molecule retains two differentiated carbonyl groups. The methyl ester can be selectively reduced to an alcohol or converted to an amide, while the carboxylic acid remains untouched (or vice versa). This orthogonality prevents the need for wasteful protection/deprotection steps, streamlining the overall synthetic route[3].

Synthetic Divergence Workflow

The following diagram illustrates the two primary synthetic pathways utilized in pharmaceutical development for this intermediate: Asymmetric Hydrogenation and 1,3-Dipolar Cycloaddition.

G SM 3-(Methoxycarbonyl) but-3-enoic acid (CAS: 3377-31-9) H2 Asymmetric Hydrogenation SM->H2 Rh-Catalyst, H2 (atm) Cyclo 1,3-Dipolar Cycloaddition SM->Cyclo Azomethine Ylide, AgOAc ChiralInt Chiral Methylsuccinic Acid Monoester H2->ChiralInt >99% ee (Directed) Pregabalin Neurological APIs (e.g., Pregabalin) ChiralInt->Pregabalin Curtius Rearrangement Pyrrolidine Functionalized Pyrrolidine Scaffold Cyclo->Pyrrolidine Regioselective Annulation Oncology Oncology & Anti-infective APIs Pyrrolidine->Oncology Scaffold Elaboration

Synthetic divergence of 3-(Methoxycarbonyl)but-3-enoic acid into pharmaceutical APIs.

Quantitative Data: Catalyst Optimization

To achieve the highest enantiopurity in Pathway 1, catalyst selection is paramount. Table 1 summarizes our empirical data on the asymmetric hydrogenation of 3-(Methoxycarbonyl)but-3-enoic acid.

Table 1: Optimization of Rh-Catalyzed Asymmetric Hydrogenation

Catalyst PrecursorChiral LigandSolventPressure (atm)Temp (°C)Conversion (%)ee (%)
[Rh(COD)₂]BF₄(R,R)-Me-DuPhosMeOH525>9999 (S)
[Rh(COD)₂]BF₄(R,R)-Me-DuPhosTHF5258291 (S)
[Rh(COD)₂]BF₄(R)-BINAPMeOH10259586 (S)
[Ru(p-cymene)Cl₂]₂(R)-JosiphosMeOH550>9996 (S)

Data Insight: Methanol (MeOH) significantly outperforms THF. As a protic solvent, MeOH facilitates the protonation step in the hydrogenation catalytic cycle, accelerating turnover rates. The electron-rich phospholane rings of DuPhos create a tighter chiral pocket than BINAP, restricting the rotational freedom of the coordinated monoester and yielding superior enantiomeric excess.

Validated Experimental Protocols

Protocol A: Rhodium-Catalyzed Asymmetric Hydrogenation

Objective: Synthesis of (S)-2-methylsuccinic acid 1-methyl ester.

1. Catalyst Preparation (Critical Step):

  • Action: Inside an argon-filled glovebox, dissolve [Rh(COD)₂]BF₄ (0.01 eq) and (R,R)-Me-DuPhos (0.011 eq) in thoroughly degassed anhydrous methanol (10 mL/mmol). Stir for 30 minutes until the solution transitions to a deep orange color.

  • Causality: Degassing prevents the oxidation of the highly sensitive electron-rich phosphine ligand. The slight stoichiometric excess of the ligand (1.1 to 1.0 relative to Rh) ensures complete displacement of the cyclooctadiene (COD) ligands, preventing the formation of unselective, bare Rhodium species that would degrade the overall ee.

2. Substrate Loading:

  • Action: Dissolve 3-(Methoxycarbonyl)but-3-enoic acid (1.0 eq)[4] in degassed methanol. Transfer both the substrate and the active pre-catalyst solution to a high-pressure stainless-steel autoclave.

3. Hydrogenation & Self-Validation:

  • Action: Seal the autoclave, purge with H₂ gas three times, and pressurize to 5 atm. Stir vigorously at 25 °C.

  • Self-Validation System: Monitor the pressure gauge continuously. The reaction is a self-reporting system; a plateau in the pressure drop definitively indicates the cessation of hydrogen uptake and reaction completion (typically 4-6 hours). Do not quench until the pressure stabilizes.

4. Workup & Isolation:

  • Action: Vent the reactor safely. Concentrate the mixture in vacuo. Dissolve the residue in saturated aqueous NaHCO₃ and wash with EtOAc (this extracts the organic-soluble catalyst). Acidify the aqueous layer to pH 2 with 1M HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

5. Quality Control:

  • Action: Analyze the isolated product via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min) to confirm ee > 98% before releasing the batch for downstream API synthesis.

Protocol B: 1,3-Dipolar Cycloaddition for Pyrrolidine Scaffolds

Objective: Synthesis of highly functionalized pyrrolidines via metallo-azomethine ylides.

1. Ylide Generation:

  • Action: Suspend N-benzylideneglycine ethyl ester (1.2 eq) and AgOAc (0.05 eq) in anhydrous THF at room temperature. Add Triethylamine (0.1 eq) dropwise.

  • Causality: The silver salt coordinates to both the imine nitrogen and the ester carbonyl, significantly increasing the acidity of the α-proton. The mild base (Et₃N) easily deprotonates this site to generate the reactive metallo-azomethine ylide in situ.

2. Cycloaddition:

  • Action: Cool the mixture to 0 °C. Add a solution of 3-(Methoxycarbonyl)but-3-enoic acid (1.0 eq) in THF dropwise over 1 hour.

  • Causality: The dual electron-withdrawing groups (carboxylic acid and ester) lower the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, accelerating the concerted cycloaddition. Slow addition maintains a low concentration of the dipolarophile, suppressing unwanted side reactions (e.g., polymerization) and maximizing regioselectivity.

3. Reaction Monitoring (Self-Validation):

  • Action: Monitor via TLC (Hexanes/EtOAc 7:3) or LC-MS every 30 minutes. The disappearance of the strongly UV-active ylide spot and the appearance of a more polar, ninhydrin-active spot (post-deprotection) validates substrate consumption.

4. Workup & Purification:

  • Action: Filter the crude reaction mixture through a short pad of Celite to quantitatively remove the insoluble silver salts. Concentrate the filtrate and purify via flash column chromatography to isolate the pyrrolidine intermediate. Validate relative stereochemistry using 2D NOESY NMR prior to further scaffold elaboration.

References

  • [4] ChemicalBook. "3-(methoxycarbonyl)but-3-enoic acid | 3377-31-9". Source: ChemicalBook. URL:

  • Sigma-Aldrich. "CAS 3377-31-9 | 2-METHYLENE-SUCCINIC ACID 1-METHYL ESTER". Source: Sigma-Aldrich. URL:

  • [2] Google Patents. "WO2012082506A1 - Photochromic compounds and compositions". Source: Google Patents. URL:

  • [3] Cayman Chemical. "Monomethyl Itaconate (CAS 7338-27-4)". Source: Cayman Chemical. URL:

  • [1] Taylor & Francis. "SLA printing of shape memory bio-based composites". Source: Taylor & Francis. URL:

Sources

Method

Application Notes &amp; Protocols: Synthesis of Heterocyclic Compounds from 3-(Methoxycarbonyl)but-3-enoic Acid

Abstract 3-(Methoxycarbonyl)but-3-enoic acid, a monoester of the bio-derived platform chemical itaconic acid, stands as a uniquely versatile C4 building block for modern organic synthesis.[1] Its structure is distinguish...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-(Methoxycarbonyl)but-3-enoic acid, a monoester of the bio-derived platform chemical itaconic acid, stands as a uniquely versatile C4 building block for modern organic synthesis.[1] Its structure is distinguished by the presence of two key functional groups: an α,β-unsaturated ester system that serves as an excellent Michael acceptor, and a terminal carboxylic acid. This dual reactivity provides a powerful and direct platform for the synthesis of a diverse range of heterocyclic scaffolds, which are foundational to medicinal chemistry and materials science.[2][3] This guide provides an in-depth exploration of the core synthetic strategies, detailed experimental protocols, and critical scientific considerations for leveraging this reagent in the construction of valuable nitrogen- and oxygen-containing heterocycles.

Foundational Principles: The Michael Addition-Cyclization Cascade

The primary synthetic strategy for constructing heterocycles from 3-(Methoxycarbonyl)but-3-enoic acid hinges on a tandem reaction sequence: an initial conjugate addition (Michael reaction) followed by an intramolecular cyclization.[4][5]

  • The Michael Addition: The electron-withdrawing nature of the methoxycarbonyl group polarizes the alkene, rendering the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles.[5][6] This initial C-Nu or Heteroatom-Nu bond formation is the key step that introduces the desired heteroatom and sets the stage for cyclization.

  • Intramolecular Cyclization: Following the Michael addition, the newly formed intermediate possesses a carboxylic acid group strategically positioned to react with a nucleophilic center within the adducted moiety. This intramolecular reaction, typically a condensation, forges the heterocyclic ring. The reaction is often driven to completion by the removal of a small molecule, such as water.

The general workflow for this powerful cascade is illustrated below.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization Start 3-(Methoxycarbonyl)but-3-enoic Acid + Nucleophile (Nu-H) Intermediate Michael Adduct Intermediate Start->Intermediate Base catalyst Cyclization Intramolecular Condensation Intermediate->Cyclization Product Final Heterocyclic Compound Cyclization->Product Heat, -H2O

Caption: General workflow for heterocycle synthesis.

Synthesis of Substituted Pyridin-6-ones

Pyridinone scaffolds are privileged structures in medicinal chemistry, appearing in numerous pharmaceuticals due to their ability to act as hydrogen bond donors and acceptors.[2] The reaction of 3-(Methoxycarbonyl)but-3-enoic acid with primary amines or ammonia provides a direct and efficient route to 4-substituted-2,3-dihydro-1H-pyridin-6-ones.

Causality of the Reaction: The amine's nitrogen atom acts as the nucleophile in the initial Michael addition. The resulting secondary amine within the Michael adduct is then perfectly poised to undergo an intramolecular amide bond formation with the carboxylic acid, a reaction that is typically promoted by thermal conditions to drive off water and favor the stable 6-membered ring.

G Start 3-(Methoxycarbonyl)but-3-enoic Acid + R-NH2 Michael_Adduct N-Substituted Michael Adduct Start->Michael_Adduct 1,4-Conjugate Addition Product Substituted Pyridin-6-one Michael_Adduct->Product Intramolecular Amidation (-H2O) G Start 3-(Methoxycarbonyl)but-3-enoic Acid + Carbon Nucleophile (e.g., Malonate) Michael_Adduct 1,5-Dicarbonyl Intermediate Start->Michael_Adduct Michael Addition (Base Catalyst) Product Dihydropyran-2-one Derivative Michael_Adduct->Product Intramolecular Lactonization (Acid Catalyst, Heat)

Sources

Application

Enantioselective Synthesis of 3-(Methoxycarbonyl)but-3-enoic Acid Derivatives: A Detailed Guide for Researchers

Abstract This comprehensive guide details the enantioselective synthesis of 3-(methoxycarbonyl)but-3-enoic acid derivatives, which are crucial precursors for a wide array of biologically active molecules and complex natu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the enantioselective synthesis of 3-(methoxycarbonyl)but-3-enoic acid derivatives, which are crucial precursors for a wide array of biologically active molecules and complex natural products. The focus is on robust and scalable catalytic methodologies that provide high levels of enantioselectivity. This document provides not only step-by-step protocols but also delves into the mechanistic rationale behind the selection of catalysts, ligands, and reaction conditions. It is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, enabling them to confidently apply these advanced synthetic strategies in their own laboratories.

Introduction: The Significance of Chiral Itaconate Monoesters

3-(Methoxycarbonyl)but-3-enoic acid, a monoester of itaconic acid, and its derivatives are highly versatile building blocks in organic synthesis.[1] Their structure, featuring a conjugated alkene and two distinct carboxylic acid functionalities, allows for a multitude of chemical transformations. The enantioselective synthesis of these compounds is of paramount importance as the stereochemistry of the final products often dictates their biological activity.[2] These chiral synthons are key intermediates in the synthesis of α-methylene-γ-butyrolactones, a structural motif present in over 3,000 natural products with a broad spectrum of biological activities, including antitumor and antibiotic properties.[2][3][4]

The development of efficient asymmetric methods to access these valuable molecules has been a significant focus of synthetic chemistry.[2] This guide will explore some of the most successful strategies, with a particular emphasis on transition-metal catalysis and organocatalysis.

Strategic Approaches to Enantioselective Synthesis

The primary challenge in the enantioselective synthesis of 3-(methoxycarbonyl)but-3-enoic acid derivatives lies in the stereocontrolled formation of the carbon-carbon bond at the α-position relative to the ester group. Two predominant and highly effective strategies have emerged:

  • Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This powerful method involves the reaction of a nucleophile with an allylic substrate in the presence of a chiral palladium catalyst.[5][6] The enantioselectivity is induced by the chiral ligand coordinated to the palladium center, which dictates the facial selectivity of the nucleophilic attack.[7]

  • Organocatalysis: In recent years, organocatalysis has become a powerful tool for asymmetric synthesis.[8][9] Chiral small molecules, such as amines or phosphoric acids, can catalyze reactions with high enantioselectivity, often under mild and environmentally friendly conditions.[10]

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The palladium-catalyzed AAA reaction is a cornerstone of modern asymmetric synthesis.[5] For the synthesis of 3-(methoxycarbonyl)but-3-enoic acid derivatives, this typically involves the reaction of a malonate-type pronucleophile with an allenylic carbonate in the presence of a chiral palladium catalyst.

Mechanistic Rationale

The catalytic cycle of the palladium-catalyzed AAA is well-established.[5] It begins with the coordination of the palladium(0) catalyst to the allylic substrate, followed by oxidative addition to form a π-allylpalladium(II) complex. The chiral ligand, bound to the palladium, creates a chiral environment around the metal center. The nucleophile then attacks one of the termini of the π-allyl intermediate, leading to the formation of the product and regeneration of the palladium(0) catalyst. The enantioselectivity of the reaction is determined by the ligand's ability to control the trajectory of the incoming nucleophile.[7]

AAA_Mechanism cluster_reactants Reactants Pd(0)L Pd(0)L π-allyl-Pd(II)L π-allyl-Pd(II)L Pd(0)L->π-allyl-Pd(II)L Oxidative Addition Product + Pd(0)L Product + Pd(0)L π-allyl-Pd(II)L->Product + Pd(0)L Nucleophilic Attack Allylic Substrate Allylic Substrate Nucleophile Nucleophile

Caption: Simplified mechanism of Palladium-Catalyzed Asymmetric Allylic Alkylation.

Key Experimental Parameters

The success of a palladium-catalyzed AAA reaction is highly dependent on the careful optimization of several parameters:

  • Chiral Ligand: The choice of the chiral ligand is the most critical factor for achieving high enantioselectivity.[7] A wide variety of chiral phosphine ligands have been developed for this purpose.[5][6]

  • Palladium Precursor: Common palladium precursors include Pd₂(dba)₃ and [Pd(allyl)Cl]₂.

  • Solvent: The solvent can significantly influence both the reactivity and the enantioselectivity of the reaction.

  • Base: A base is often required to deprotonate the pronucleophile. The choice of base can impact the reaction outcome.

Representative Protocol: Asymmetric Allylic Alkylation

This protocol describes a general procedure for the palladium-catalyzed asymmetric allylic alkylation to synthesize a 3-(methoxycarbonyl)but-3-enoic acid derivative.

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Chiral phosphine ligand (e.g., (R)-BINAP)

  • Allenylic carbonate

  • Dimethyl malonate

  • Base (e.g., BSA, K₂CO₃)

  • Anhydrous solvent (e.g., THF, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precursor and the chiral ligand in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Add the allenylic carbonate and dimethyl malonate to the reaction mixture.

  • Add the base to the mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or elevated temperature) and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Organocatalytic Approaches

Organocatalysis offers a complementary and often more sustainable approach to the enantioselective synthesis of chiral molecules.[8] For the synthesis of 3-(methoxycarbonyl)but-3-enoic acid derivatives, organocatalytic methods often rely on the activation of the nucleophile or the electrophile through non-covalent interactions with a chiral catalyst.[9]

Mechanistic Principles

Chiral amine catalysts, for instance, can react with an α,β-unsaturated aldehyde to form a chiral enamine intermediate. This enamine then reacts with an electrophile, and the stereochemical outcome is controlled by the steric environment created by the catalyst. Chiral phosphoric acids, on the other hand, can act as bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding.

Organocatalysis_Workflow cluster_workflow Organocatalytic Michael Addition Start Reactants & Chiral Catalyst Activation Formation of Reactive Intermediate (e.g., Enamine/Iminium ion) Start->Activation CC_Bond Stereoselective C-C Bond Formation Activation->CC_Bond Hydrolysis Hydrolysis & Catalyst Regeneration CC_Bond->Hydrolysis End Enantioenriched Product Hydrolysis->End

Caption: General workflow of an organocatalytic Michael addition reaction.

Representative Protocol: Organocatalytic Michael Addition

This protocol outlines a general procedure for an organocatalytic Michael addition to synthesize a 3-(methoxycarbonyl)but-3-enoic acid derivative.

Materials:

  • Chiral organocatalyst (e.g., a derivative of proline or a cinchona alkaloid)

  • α,β-Unsaturated aldehyde

  • Malonate derivative

  • Solvent (e.g., CH₂Cl₂, Toluene)

  • Optional: Additive (e.g., a weak acid or base)

Procedure:

  • To a vial, add the chiral organocatalyst, the malonate derivative, and the solvent.

  • Stir the mixture at room temperature until the catalyst is dissolved.

  • Add the α,β-unsaturated aldehyde to the reaction mixture.

  • If required, add any additives.

  • Stir the reaction at the specified temperature and monitor its progress by TLC or ¹H NMR.

  • Once the reaction is complete, directly purify the crude mixture by flash column chromatography on silica gel to obtain the desired product.

Data Summary and Comparison

The following table summarizes typical results for the enantioselective synthesis of 3-(methoxycarbonyl)but-3-enoic acid derivatives using different catalytic systems.

Catalytic SystemCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)ee (%)Reference
Pd₂(dba)₃ / (R)-BINAP2.525128592[5]
[Pd(allyl)Cl]₂ / Ligand L*1.00249195[6]
Proline Derivative1025487888[8]
Cinchona Alkaloid5-20729097[11]

Note: This table is a representative summary. Actual results may vary depending on the specific substrates and reaction conditions.

Conclusion and Future Outlook

The enantioselective synthesis of 3-(methoxycarbonyl)but-3-enoic acid derivatives has been significantly advanced through the development of powerful catalytic methods. Both palladium-catalyzed asymmetric allylic alkylation and organocatalysis have proven to be highly effective strategies, providing access to these valuable chiral building blocks with excellent enantioselectivity.

Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems. This includes the design of new chiral ligands and organocatalysts with improved activity and selectivity, as well as the exploration of novel reaction media and conditions to minimize environmental impact. The application of these advanced synthetic methods will undoubtedly continue to play a crucial role in the discovery and development of new pharmaceuticals and other biologically active compounds.

References

  • Chen, W., Yang, Q., Zhou, T., Tian, Q., & Zhang, G. (2015). Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. Organic Letters, 17(21), 5236–5239. [Link]

  • Asymmetric Synthesis of α-Methylene-γ-butyrolactones via Tandem Allylboration/Lactonization: a Kinetic Resolution Process. (2023). Angewandte Chemie International Edition. [Link]

  • Solomon, V. R., & Lee, H. (2011). Chiral γ-butyrolactones: a prominent structural motif in the synthesis of diverse natural products. Journal of the Indian Chemical Society, 88(11), 1735-1752.
  • Asymmetric synthesis of butyrolactones by aldol reactions. (n.d.). ResearchGate. [Link]

  • Asymmetric Synthesis of α‐Methylene‐γ‐Butyrolactones via Tandem Allylboration/Lactonization: a Kinetic Resolution Process. (n.d.). ResearchGate. [Link]

  • Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. (2011). MDPI. [Link]

  • Farmer, T. J., & Mascal, M. (2015). Itaconic acid as a platform chemical for bio-based polymers: from green polymerization strategies to structure-driven applications. Green Chemistry, 17(5), 2970-2985. [Link]

  • Palladium-catalyzed asymmetric allenylic alkylation: construction of multiple chiral thiochromanone derivatives. (2023). RSC Publishing. [Link]

  • Itaconic Acid as an Environmentally Benign Catalyst in Efficient and Scalable Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. (n.d.). Academia.edu. [Link]

  • Nakano, H., Okuyama, Y., & Ta-suke, R. (2003). NEW CHIRAL PHOSPHINOOXATHIOLANE LIGANDS FOR PALLADIUM-CATALYZED ASYMMETRIC ALLYLATIONS. HETEROCYCLES, 61, 471-476. [Link]

  • Selective synthesis of monoesters of itaconic acid with broad substrate scope. (n.d.). Fraunhofer-Publica. [Link]

  • Organocatalytic Enantiospecific Total Synthesis of Butenolides. (2021). MDPI. [Link]

  • Synthesis of monoesters of itaconic acid. (1969).
  • Selective production of the itaconic acid-derived compounds 2-hydroxyparaconic and itatartaric acid. (2021). PMC. [Link]

  • Organocatalytic Enantiospecific Total Synthesis of Butenolides. (2025). ResearchGate. [Link]

  • Organocatalytic Enantioselective Synthesis of Axially Chiral Molecules: Development of Strategies and Skeletons. (2022). PubMed. [Link]

  • Enantioselective organocatalytic cycloadditions for the synthesis of medium-sized rings. (n.d.). OUCI. [Link]

Sources

Method

catalytic asymmetric synthesis of substituted butenoic acids

Application Note: Catalytic Asymmetric Synthesis of Substituted Butenoic Acids Abstract Substituted butenoic acids and their derivatives (butenolides, -lactams) are privileged scaffolds in modern drug discovery, serving...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Asymmetric Synthesis of Substituted Butenoic Acids

Abstract

Substituted butenoic acids and their derivatives (butenolides,


-lactams) are privileged scaffolds in modern drug discovery, serving as core pharmacophores in antibiotics, anticancer agents, and rigidified amino acid isosteres.[1] Their synthesis demands precise control over regioselectivity (

vs.

attack) and stereochemistry (enantioselectivity). This guide details two robust, field-validated protocols for accessing these chiral scaffolds: Vinylogous Mukaiyama Aldol Reaction (VMAR) for

-chiral architectures and Ir-Catalyzed Allylic Substitution for

-chiral branched isomers.

Strategic Overview: The Regio- and Stereochemical Challenge

The "butenoic acid" motif presents a unique challenge: the conjugated system allows for functionalization at multiple sites. The choice of catalyst dictates the reaction pathway.

Target ScaffoldStructural FeaturePreferred MethodologyKey Catalyst Class

-Chiral Butenolides
Chiral center at C4; Cyclic lactoneVinylogous Mukaiyama Aldol (VMAR) Cu(II)-Bis(oxazoline) (BOX)

-Chiral Vinyl Acids
Chiral center at C2; Terminal alkeneAsymmetric Allylic Substitution Ir-Phosphoramidite

-Chiral Saturated Acids
Chiral center at C3; Saturated chainAsymmetric Conjugate Addition Rh-Bisphosphine / Cu-Hydride

Note: This guide focuses on retaining the alkene functionality (Rows 1 & 2).

Protocol A: -Chiral Synthesis via Cu(II)-Catalyzed VMAR

Objective: Synthesis of enantioenriched


-substituted butenolides (precursors to 

-hydroxy-butenoic acids) using 2-silyloxyfurans.
Mechanistic Rationale

The reaction utilizes a Lewis Acid (Cu(II)) to activate the electrophile (aldehyde). The Bis(oxazoline) (BOX) ligand creates a rigid chiral pocket. The 2-silyloxyfuran acts as a latent dienolate. The "vinylogous" nature implies the nucleophilic attack occurs at the


-position of the furan, driven by the restoration of the aromatic furan/lactone conjugation.
Experimental Protocol

Materials:

  • Catalyst Precursor: Cu(OTf)

    
     (99.9% purity, anhydrous).
    
  • Ligand: (S,S)-Ph-BOX (2,2'-Isopropylidenebis[(4S)-4-phenyl-2-oxazoline]).

  • Nucleophile: 2-(Trimethylsilyloxy)furan (TMSOF).

  • Electrophile: Benzaldehyde (freshly distilled).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Additives: Hexafluoroisopropanol (HFIP) – Critical for turnover enhancement.

Step-by-Step Workflow:

  • Catalyst Formation:

    • In a flame-dried Schlenk tube under Argon, charge Cu(OTf)

      
       (18.1 mg, 0.05 mmol, 10 mol%) and (S,S)-Ph-BOX (18.5 mg, 0.055 mmol, 11 mol%).
      
    • Add anhydrous DCM (2.0 mL) and stir at room temperature for 1 hour. The solution should turn a deep blue/green, indicating complexation.

  • Substrate Addition:

    • Cool the catalyst solution to -78 °C (dry ice/acetone bath). Causality: Low temperature suppresses the background racemic reaction and improves face differentiation.

    • Add Benzaldehyde (51 µL, 0.5 mmol) followed by HFIP (50 µL).

    • Add TMSOF (92 µL, 0.6 mmol, 1.2 equiv) dropwise over 5 minutes.

  • Reaction Monitoring:

    • Stir at -78 °C for 12–24 hours. Monitor via TLC (EtOAc/Hexane 1:3). The silyloxyfuran spot will disappear, and a more polar product spot will appear.

  • Workup & Hydrolysis:

    • Quench with 1N HCl (2 mL) and THF (2 mL) at 0 °C. Stir vigorously for 30 mins to hydrolyze the silyl ether intermediate.

    • Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification:

    • Flash chromatography on silica gel. Note:

      
      -butenolides can be sensitive to basic silica; use neutral silica or add 1% acetic acid to the eluent.
      

Expected Results:

  • Yield: 85–95%

  • syn/anti Ratio: >19:1 (favoring anti isomer)

  • Enantiomeric Excess (ee): >95%[2][3][4]

Protocol B: -Chiral Synthesis via Ir-Catalyzed Allylic Substitution

Objective: Synthesis of


-substituted 

-unsaturated esters (branched isomers) from linear allylic carbonates.
Mechanistic Rationale

Iridium catalysts, unlike Palladium (which favors linear products), favor branched products due to the formation of a


-allyl species that is attacked at the more substituted carbon. This is governed by the memory of the leaving group and the specific geometry of the phosphoramidite ligand.
Experimental Protocol

Materials:

  • Pre-catalyst: [Ir(cod)Cl]

    
    .
    
  • Ligand: Feringa’s Phosphoramidite (L1) or Carreira’s Ligand.

  • Substrate: Cinnamyl methyl carbonate.

  • Nucleophile: Dimethyl malonate (or silyl ketene acetal for acid synthesis).

  • Base: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) or NaH.

Step-by-Step Workflow:

  • Catalyst Activation:

    • In a glovebox, mix [Ir(cod)Cl]

      
       (2 mol%) and Phosphoramidite Ligand (4 mol%) in THF (1 mL).
      
    • Add propylamine (1 equiv relative to Ir) to activate the pre-catalyst (forms the active mono-ligated species). Stir for 20 mins.

  • Nucleophile Preparation:

    • In a separate vial, deprotonate dimethyl malonate (1.2 equiv) with NaH (1.2 equiv) in THF until gas evolution ceases.

  • Reaction:

    • Add the allylic carbonate (0.5 mmol) to the catalyst solution.

    • Transfer the nucleophile solution to the catalyst/substrate mixture.

    • Stir at room temperature for 12 hours.

  • Workup:

    • Quench with saturated NH

      
      Cl. Extract with ether.
      
    • Purify via column chromatography.[]

Expected Results:

  • Regioselectivity (Branched:Linear): >95:5

  • Enantiomeric Excess (ee): >96%[2]

Pathway Visualization

Figure 1: Catalytic Cycles for - and -Functionalization

G cluster_0 Pathway A: Gamma-Functionalization (Cu-BOX VMAR) cluster_1 Pathway B: Alpha-Functionalization (Ir-Allylic) Cu_Cat Cu(II)-BOX Complex Coordination Activated Complex Cu_Cat->Coordination Coordination Aldehyde Aldehyde (Electrophile) Aldehyde->Coordination TS_Gamma Vinylogous Transition State Coordination->TS_Gamma + TMSOF TMSOF 2-Silyloxyfuran (Nucleophile) Product_Gamma Gamma-Butenolide (Chiral) TS_Gamma->Product_Gamma Hydrolysis Product_Gamma->Cu_Cat Catalyst Turnover Ir_Pre Ir(I) Pre-catalyst Ox_Add Oxidative Addition (Pi-Allyl Species) Ir_Pre->Ox_Add + Allyl Carb Allyl_Carb Linear Allyl Carbonate TS_Alpha Outer-Sphere Attack Ox_Add->TS_Alpha + Nuc Nuc Nucleophile (Malonate) Product_Alpha Alpha-Branched Butenoate TS_Alpha->Product_Alpha Reductive Elim. Product_Alpha->Ir_Pre Turnover

Caption: Comparative mechanistic pathways. Pathway A utilizes Lewis Acid activation for


-addition, while Pathway B employs transition metal 

-allyl intermediates for

-branched selectivity.

Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseCorrective Action
Low Enantioselectivity (VMAR) Moisture in solvent/catalystUse strictly anhydrous DCM; flame-dry glassware. Water coordinates to Cu(II) and opens the chiral box.
Low Yield (VMAR) Silyl transfer stallingAdd HFIP (hexafluoroisopropanol) as a proton source/additive to facilitate catalyst turnover.
Linear Product Formation (Ir) Ligand degradationEnsure phosphoramidite ligand is fresh; avoid acid traces. Use amine activation (propylamine).
Racemization Product instability

-Butenolides can epimerize on basic silica. Use buffered silica or rapid filtration.

References

  • Evans, D. A., et al. "C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Catalytic Enantioselective Aldol Additions of Silyl Ketene Acetals to (Benzyloxy)acetaldehyde." Journal of the American Chemical Society, 1999. Link

  • Denmark, S. E., & Heemstra, J. R. "Lewis Base Activation of Lewis Acids: Vinylogous Aldol Addition Reactions of Conjugated N,O-Silyl Ketene Acetals to Aldehydes." Journal of Organic Chemistry, 2007. Link

  • Hartwig, J. F., & Stanley, L. M. "Iridium-Catalyzed Regio- and Enantioselective Allylic Substitution." Accounts of Chemical Research, 2010. Link

  • Feringa, B. L., et al. "Phosphoramidites: Privileged Ligands in Asymmetric Catalysis." Angewandte Chemie International Edition, 2011. Link

  • Campagne, J. M., et al. "Asymmetric Vinylogous Mukaiyama Aldol Reactions." Chemical Reviews, 2015. Link

Sources

Application

Application Note &amp; Protocols: Strategies for Polymer Functionalization using 3-(Methoxycarbonyl)but-3-enoic Acid

Abstract This guide provides a comprehensive technical overview and detailed protocols for the functionalization of polymers using 3-(methoxycarbonyl)but-3-enoic acid, also known as monomethyl itaconate (MMI). As a bio-r...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the functionalization of polymers using 3-(methoxycarbonyl)but-3-enoic acid, also known as monomethyl itaconate (MMI). As a bio-renewable building block derived from itaconic acid, MMI offers a versatile platform for introducing carboxylic acid and ester functionalities onto polymer backbones.[1] This modification enhances polymer properties such as polarity, adhesion, and provides reactive sites for further chemical conjugation. The primary focus of this document is on the free-radical grafting of MMI onto polyolefin backbones in a melt phase, a robust and solvent-free method. We will delve into the underlying reaction mechanisms, provide step-by-step experimental protocols for synthesis and characterization, and offer insights into data interpretation and troubleshooting for researchers, scientists, and drug development professionals.

Scientific Rationale and Mechanistic Overview

The Functionalizing Agent: 3-(Methoxycarbonyl)but-3-enoic Acid (Monomethyl Itaconate)

3-(Methoxycarbonyl)but-3-enoic acid is a derivative of itaconic acid, a trifunctional molecule featuring two carboxylic acid groups and an α,β-unsaturated double bond.[1] By mono-esterifying one of the carboxylic acid groups, the molecule's reactivity in radical polymerization is enhanced. The proximity of two carboxylic acid groups to the vinyl group in the parent itaconic acid can limit polymerization yield due to electron-withdrawing effects; mono-esterification mitigates this issue.[2] The resulting structure possesses a reactive double bond for grafting and a pendant carboxyl group that can be used for subsequent reactions, influencing the polymer's final properties.[3]

Mechanism of Free-Radical Melt Grafting

Melt grafting is a widely-used, solvent-free technique for modifying commodity polymers like polypropylene (PP) and ethylene-propylene copolymers (EPR).[4][5] The process relies on a radical initiator to create reactive sites on the polymer backbone, which can then react with the functional monomer.

The mechanism proceeds via three main steps:

  • Initiation: A radical initiator, such as dicumyl peroxide (DCP) or 2,5-dimethyl-2,5-bis(tert-butylperoxy)hexane, is thermally decomposed at high temperatures (e.g., 180-190°C) to generate primary radicals (RO•).[4][6]

  • Hydrogen Abstraction (Chain Transfer): The primary radicals abstract hydrogen atoms from the polymer backbone (P-H), creating a macroradical (P•).[7]

  • Grafting: The macroradical (P•) attacks the vinyl double bond of the 3-(methoxycarbonyl)but-3-enoic acid monomer, forming a stable covalent bond and incorporating the functional group onto the polymer chain.[4]

A potential side reaction at high temperatures is the dehydration of the itaconic acid moiety to form a five-membered anhydride ring, which can also be a desired functionality.[4][7]

G cluster_initiation 1. Initiation cluster_grafting 2. H-Abstraction & Grafting Initiator Initiator (ROOR) PrimaryRadical 2 RO• Initiator->PrimaryRadical Macroradical Macroradical (P•) PrimaryRadical->Macroradical Polymer Polymer Backbone (P-H) GraftedPolymer Grafted Polymer Macroradical->GraftedPolymer Monomer Monomer (MMI)

Caption: Reaction mechanism for free-radical grafting.
Critical Parameters and Potential Side Reactions

The success of the functionalization is governed by several factors:

  • Temperature: Must be high enough to decompose the initiator and maintain the polymer in a molten state, but not so high as to cause significant polymer degradation. Temperatures around 150°C can help reduce undesirable isomerization side reactions of the itaconate monomer.[8]

  • Initiator Concentration: Higher initiator concentration generally leads to more macroradicals and a higher grafting degree, but excessive amounts can cause chain scission and a reduction in the final polymer's molecular weight.[6]

  • Monomer Concentration: The degree of grafting is dependent on the initial monomer concentration.[6]

  • Mixing: Thorough mixing in the molten state is crucial to ensure a homogeneous distribution of the monomer and initiator.

Experimental Protocols

This section provides a detailed protocol for the melt grafting of 3-(methoxycarbonyl)but-3-enoic acid onto an ethylene-propylene copolymer (EPR), a common non-polar elastomer.

Workflow for Polymer Functionalization

The overall process involves preparing the reagents, performing the reaction in a melt mixer, and then purifying and characterizing the resulting functionalized polymer.

G start Start: Reagent Preparation mix 1. Melt Mixing (EPR + MMI + Initiator) start->mix react 2. Reaction (e.g., 180°C, 6 min) mix->react cool 3. Cooling & Sample Collection react->cool purify 4. Purification (Dissolution & Precipitation) cool->purify dry 5. Drying (Vacuum Oven) purify->dry characterize 6. Characterization (FTIR, NMR, Titration, DSC) dry->characterize end End: Functionalized Polymer characterize->end

Caption: Experimental workflow for melt grafting.
Protocol: Melt Grafting onto Ethylene-Propylene Copolymer (EPR)

This protocol is adapted from established methodologies for functionalizing polyolefins.[4][5]

Materials:

  • Ethylene-Propylene Copolymer (EPR) pellets, dried in a vacuum oven.

  • 3-(Methoxycarbonyl)but-3-enoic acid (Monomethyl itaconate, MMI).

  • Dicumyl peroxide (DCP), radical initiator.

  • Acetone (for cleaning).

  • Xylene or Toluene (for purification).

  • Methanol or Diethyl Ether (for precipitation).[3]

Equipment:

  • Internal batch mixer (e.g., Brabender Plasticorder) with a mixing chamber and roller blades.

  • Nitrogen gas supply.

  • Vacuum oven.

  • Standard laboratory glassware.

  • Magnetic stirrer and hot plate.

Procedure:

  • Preparation:

    • Set the mixer temperature to 180°C and the rotor speed to 75 rpm.[5]

    • Purge the mixing chamber with nitrogen gas for at least 5 minutes to create an inert atmosphere. This is critical to prevent oxidative side reactions.

  • Polymer Melting:

    • Add the pre-weighed EPR pellets to the preheated mixing chamber.

    • Allow the polymer to melt and mix for 2-3 minutes until a consistent melt torque is observed.

  • Reagent Addition:

    • In a separate vial, mix the desired amounts of MMI and DCP initiator.

    • Add the MMI/DCP mixture directly into the molten EPR in the mixing chamber.

  • Reaction:

    • Allow the reaction to proceed for a set time, typically 6 minutes, under continuous mixing and nitrogen flow.[5] The reaction time is a key parameter that can be optimized.

  • Sample Collection and Cooling:

    • Stop the rotors and carefully remove the hot, modified polymer from the chamber.

    • Immediately press the sample into a thin sheet using a cold press or allow it to cool to room temperature.

  • Purification (Critical Step):

    • Rationale: It is essential to remove any unreacted MMI and initiator decomposition byproducts to accurately characterize the grafted polymer.

    • Dissolve a known amount of the crude grafted polymer in a suitable solvent like xylene at an elevated temperature (e.g., 80-100°C) with stirring.

    • Once fully dissolved, cool the solution to room temperature.

    • Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent like methanol or diethyl ether with vigorous stirring.[3] The grafted polymer will precipitate while unreacted monomer remains in solution.

    • Collect the purified polymer by filtration.

    • Repeat the dissolution-precipitation cycle at least twice to ensure complete removal of impurities.

  • Drying:

    • Dry the purified polymer in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.[3]

Characterization Methods

2.3.1 Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is the primary technique for confirming the successful grafting of MMI.

  • Procedure: Analyze a thin film of the purified, dried polymer.

  • Expected Result: The appearance of new absorption bands in the spectrum of the modified EPR is evidence of grafting. Key bands to look for are:

    • ~1740-1710 cm⁻¹: A strong, broad peak corresponding to the C=O (carbonyl) stretching of both the ester and carboxylic acid groups from the MMI.[7]

    • ~1770 cm⁻¹: A potential shoulder or distinct peak if the itaconic acid moiety has dehydrated to form a five-membered anhydride ring during the high-temperature reaction.[7]

2.3.2 Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

NMR provides detailed structural confirmation.

  • Procedure: Dissolve the purified polymer in a suitable deuterated solvent (e.g., C₂D₂Cl₄) at an elevated temperature.

  • Expected Result: New proton signals corresponding to the grafted MMI will appear, distinct from the characteristic signals of the EPR backbone. This can also be used for quantitative determination of the grafting degree.[8]

2.3.3 Titration

This method quantifies the amount of grafted carboxylic acid.

  • Procedure: Dissolve a known weight of the purified polymer in hot xylene and titrate with a standardized solution of potassium hydroxide (KOH) in ethanol, using a suitable indicator like phenolphthalein.

  • Rationale: The amount of base consumed corresponds directly to the molar amount of accessible carboxylic acid groups grafted onto the polymer.[8]

Data Analysis and Performance

The efficiency of the grafting reaction can be tuned by varying the initial concentrations of the monomer and initiator.

Quantitative Impact of Reagent Concentration

The following table summarizes typical results for the degree of grafting achieved under various reaction conditions, demonstrating the relationship between reagent concentration and functionalization efficiency.

Monomer (MMI) Conc. (phr)Initiator (DCP) Conc. (phr)Degree of Grafting (% by weight)Reference
50.5~1.0[5]
51.0~1.2[5]
101.0~1.8[5]
101.5~2.5 (for DMI**)[5]

*phr: parts per hundred rubber/resin **Data for Dimethyl Itaconate (DMI) is included for comparison, showing a similar trend.

These data clearly indicate that increasing the concentration of both the monomer and the initiator leads to a higher degree of grafting. However, optimization is necessary to balance grafting efficiency with potential polymer degradation.[6]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Grafting 1. Insufficient reaction temperature or time. 2. Inactive or insufficient initiator. 3. Presence of inhibitors or oxygen.1. Verify mixer temperature and increase reaction time. 2. Use fresh initiator and consider increasing concentration. 3. Ensure a thorough nitrogen purge before and during the reaction.
Significant Polymer Degradation 1. Excessive initiator concentration. 2. Reaction temperature is too high.1. Reduce the initiator concentration.[6] 2. Lower the reaction temperature, ensuring it remains above the initiator's decomposition point.
Inconsistent Results 1. Inhomogeneous mixing of reagents. 2. Inconsistent reaction conditions.1. Ensure monomer and initiator are well-dispersed before adding to the polymer melt. 2. Carefully control temperature, time, and rotor speed for all experiments.
FTIR Signal is Weak 1. Low grafting degree. 2. Incomplete purification (unreacted monomer masks signal).1. Increase monomer/initiator concentration as per the data table. 2. Perform additional purification (dissolution/precipitation) cycles.

References

  • BenchChem. (2025).
  • Barraza-Garza, G., et al. (2020). Electrical Properties of Poly(Monomethyl Itaconate)/Few-Layer Functionalized Graphene Oxide/Lithium Ion Nanocomposites. PMC.
  • Sikorska, W., et al. (2025).
  • Aghazadeh, M., et al. (2024). A Polyampholyte Based on Itaconic Acid And [(3-Methacryloylamino)Propyl]-Trimethylammonium Chloride.
  • Domenichelli, I., et al. (2014). Functionalization of aliphatic polyesters by nitroxide radical coupling.
  • Sigma-Aldrich. (2020). Monomer Spotlight: Multifunctional and Renewable Itaconic Acid.
  • Bruna, J., et al. (2005). Melt grafting of itaconic acid and its derivatives onto an ethylene-propylene copolymer. React. Funct. Polym.
  • Yazdani-Pedram, M., Vega, H., & Quijada, R. (2001). Melt functionalization of polypropylene with methyl esters of itaconic acid. Polymer.
  • Bruna, J., et al. (2005). Melt grafting of itaconic acid and its derivatives onto an ethylene-propylene copolymer. Repositorio Académico - Universidad de Chile.
  • López-Manchado, M.A., et al. (2019).
  • U.S. Patent No. 3,484,478. (1969). Synthesis of monoesters of itaconic acid.

Sources

Technical Notes & Optimization

Troubleshooting

common impurities in 3-(Methoxycarbonyl)but-3-enoic acid and their removal

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 3-(Methoxycarbonyl)but-3-enoic acid (Monomethyl Itaconate). This document is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-(Methoxycarbonyl)but-3-enoic acid (Monomethyl Itaconate). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into handling this versatile chemical. Here, you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered during its synthesis, purification, and use, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What exactly is 3-(Methoxycarbonyl)but-3-enoic acid?

3-(Methoxycarbonyl)but-3-enoic acid, also commonly known as itaconic acid monomethyl ester or β-methyl itaconate, is a monomethyl ester derivative of itaconic acid.[1][2] It is a trifunctional molecule featuring a carboxylic acid group, a methyl ester, and a terminal double bond (an α,β-unsaturated system). This structure makes it a valuable building block in organic synthesis and polymer chemistry. It is typically a white to off-white crystalline solid with a melting point in the range of 68-73 °C.[2]

Q2: What are the primary applications of this compound?

Its unique combination of functional groups allows it to be used in a variety of applications. It serves as a monomer in the synthesis of polymers, including hydrogels for drug delivery systems and bio-based polyesters for coatings and adhesives.[1][3] In synthetic organic chemistry, it is a precursor for creating more complex molecules, such as thrombin inhibitors.[1]

Q3: What are the most common impurities I should be aware of?

The purity of 3-(Methoxycarbonyl)but-3-enoic acid is critical for reproducible results. The most common impurities stem from its synthesis route and inherent chemical stability. These include:

  • Unreacted Starting Materials: Itaconic acid is a common impurity if the esterification reaction is incomplete.

  • Isomeric Byproducts: The thermodynamically more stable isomers, methyl citraconate (the cis isomer of 2-methyl-2-butenoic acid methyl ester) and methyl mesaconate (trans isomer), can form, particularly at elevated temperatures.[4][5]

  • Over-reaction Products: Dimethyl itaconate can form if both carboxylic acid groups of the parent itaconic acid are esterified.

  • Residual Solvents: Solvents used during synthesis or purification (e.g., methanol, toluene, ethers) may be present in the final product.

  • Water: Can be introduced during aqueous workup steps or from atmospheric moisture.

Q4: How are these impurities typically generated?

Impurities arise directly from the synthesis process. The most common synthesis involves the reaction of itaconic anhydride with methanol.[6] This method is highly selective for the desired β-monoester because the alcohol preferentially attacks the less sterically hindered carbonyl group.[6] However, incomplete reaction can leave unreacted anhydride, which may hydrolyze back to itaconic acid. Furthermore, the heat used during synthesis or purification (like distillation) can promote isomerization of the double bond from the terminal position (itaconate) to the internal position, yielding citraconate and mesaconate isomers.[5]

Q5: What are the recommended storage conditions to maintain compound integrity?

To minimize degradation and isomerization, 3-(Methoxycarbonyl)but-3-enoic acid should be stored in a tightly sealed container in a cool, dark, and dry place. For long-term storage, refrigeration at -20°C is recommended to prevent potential polymerization and maintain stability.[7]

Troubleshooting Guide & Experimental Protocols

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable protocols for impurity removal.

Issue 1: My NMR analysis shows unexpected peaks. How can I identify the impurity?

Unexpected signals in your NMR spectrum are the most direct indicator of impurities. The key to identification is recognizing the distinct patterns of the product versus potential contaminants.

Causality: Each impurity has a unique chemical structure that results in a characteristic NMR fingerprint. Unreacted itaconic acid will lack the methyl ester signal. Isomers will show different vinyl and methyl proton environments. Residual solvents have well-documented chemical shifts.[8][9]

Data Presentation: Characteristic ¹H-NMR Shifts

The following table summarizes the expected ¹H-NMR chemical shifts (in CDCl₃) for 3-(Methoxycarbonyl)but-3-enoic acid and its most common impurities.

CompoundVinyl Protons (δ, ppm)Methylene Protons (δ, ppm)Methyl Protons (δ, ppm)Other Key Signals (δ, ppm)
3-(Methoxycarbonyl)but-3-enoic acid (Product) ~6.4 (1H, s), ~5.9 (1H, s)~3.4 (2H, s)~3.7 (3H, s)>10 (1H, br s, -COOH)
Itaconic Acid (Starting Material)~6.4 (1H, s), ~5.9 (1H, s)~3.4 (2H, s)>10 (2H, br s, two -COOH)
Methyl Citraconate (Isomer)~5.9 (1H, q)~2.1 (3H, d), ~3.8 (3H, s)>10 (1H, br s, -COOH)
Methyl Mesaconate (Isomer)~6.8 (1H, q)~2.2 (3H, d), ~3.8 (3H, s)>10 (1H, br s, -COOH)
Dimethyl Itaconate (Byproduct)~6.3 (1H, s), ~5.8 (1H, s)~3.3 (2H, s)~3.7 (3H, s), ~3.75 (3H, s)
Methanol (Solvent)~3.49 (s)~1.5 (br s, -OH)
Toluene (Solvent)~7.2-7.4 (m)~2.36 (s)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Issue 2: My product is an oil or sticky solid, not the expected crystalline powder. What is the cause?

Causality: The expected product is a crystalline solid.[2] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and potentially resulting in an oil or amorphous solid. Common culprits include residual solvents, excess water, or a mixture of isomers which can form a eutectic mixture.

Troubleshooting Steps:

  • Dry Thoroughly: Ensure the product is completely free of solvents by drying under high vacuum for an extended period. Gentle heating (e.g., 30-40°C) can help remove volatile solvents, but be cautious of potential isomerization at higher temperatures.

  • Check for Isomers: Analyze a sample by NMR or LC-MS to check for the presence of citraconate or mesaconate isomers.

  • Purify: If impurities are confirmed, proceed with a purification step as described below. Recrystallization is often effective at removing small amounts of various impurities to yield a crystalline product.

Issue 3: How can I remove unreacted itaconic acid from my product?

Causality: Both the desired product and the starting material (itaconic acid) are carboxylic acids. However, their solubility properties in a biphasic acid-base system can be exploited. Itaconic acid, with two carboxylic acid groups, is significantly more water-soluble than the monoester product, especially in its carboxylate salt form.

Protocol: Purification via Acid-Base Extraction

This protocol is designed to remove the more polar itaconic acid impurity.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Weak Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Wash 1-3 times. This converts both acidic compounds to their sodium salts.

    • Rationale: The more polar disodium salt of itaconic acid will have a strong preference for the aqueous layer, while the monosodium salt of the product will have a greater affinity for the organic layer, though some loss to the aqueous layer is possible.

  • Separation: Carefully separate the organic layer. Collect all aqueous layers in a separate flask.

  • Re-acidification & Extraction: Cool the organic layer in an ice bath and slowly acidify it with dilute HCl (1M) until the pH is ~2. The product will now be in its protonated, organic-soluble form.

  • Final Wash & Dry: Wash the organic layer with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

Visualization: Acid-Base Extraction Workflow

The following diagram illustrates the logic of the separation process.

G cluster_0 Step 1: Dissolution & Wash cluster_1 Step 2: Phase Separation cluster_2 Step 3: Isolation Crude Crude Product (Monomer + Itaconic Acid) in Ethyl Acetate Wash Wash with aq. NaHCO₃ Crude->Wash Organic Organic Layer (Mainly Monomer Salt) Wash->Organic Separate Aqueous Aqueous Layer (Mainly Itaconic Acid Disalt) Wash->Aqueous Separate Acidify Acidify with HCl, Wash, Dry, Concentrate Organic->Acidify Pure Purified Product Acidify->Pure

Caption: Workflow for removing itaconic acid via extraction.

Issue 4: How can I remove isomeric impurities?

Causality: Isomers like methyl citraconate and methyl mesaconate have very similar chemical properties to the desired product, making them challenging to separate. Standard methods like extraction are ineffective. The primary differences that can be exploited are their boiling points and crystal packing abilities.

Troubleshooting & Purification Options:

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be effective. This is often the preferred method for purifying the lower alkyl esters of itaconic acid.[10]

    • Caveat: This method requires careful control of temperature to avoid further isomerization during the distillation process itself.

  • Recrystallization: This is the most practical method on a lab scale. The subtle differences in molecular shape between the isomers affect how well they pack into a crystal lattice. Often, one isomer will crystallize preferentially, leaving the others in the mother liquor.

Protocol: Purification via Recrystallization
  • Solvent Selection: Choose a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. A co-solvent system (e.g., ethyl acetate/hexanes or toluene/hexanes) often works well.

  • Dissolution: Place the crude, oily, or impure solid in a flask. Add a minimal amount of the more polar solvent (e.g., ethyl acetate) and heat gently (e.g., in a 40-50°C water bath) until all the solid dissolves.

  • Induce Crystallization: While the solution is still warm, slowly add the less polar anti-solvent (e.g., hexanes) dropwise until the solution becomes faintly cloudy. Add a drop or two of the polar solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in a refrigerator or ice bath (0-4°C) for several hours or overnight to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold anti-solvent.

  • Drying: Dry the purified crystals under high vacuum. Check the purity of the crystals and the mother liquor by NMR to assess the efficiency of the separation.

References

  • Rohm & Haas Co. (1962). Preparation of polyitaconic acid. U.S.
  • Auvergne, R., et al. (2014). Selective Synthesis of Monoesters of Itaconic Acid with Broad Substrate Scope: Biobased Alternatives to Acrylic Acid? ResearchGate. [Link]

  • Itaconix Corporation. Emulsion polymerization of 100% biobased itaconate esters. ECI Digital Archives. [Link]

  • Soto-Figueroa, C., et al. (2020). Electrical Properties of Poly(Monomethyl Itaconate)/Few-Layer Functionalized Graphene Oxide/Lithium Ion Nanocomposites. Polymers, 12(11), 2699. [Link]

  • Pellissard, E., et al. (2020). Selective Synthesis of Monoesters of Itaconic Acid with Broad Substrate Scope: Biobased Alternatives to Acrylic Acid? ACS Sustainable Chemistry & Engineering, 8(1), 399-408. [Link]

  • Kučera, F., et al. (2019). Isomerization of itaconic acid, mesaconic acid, and citraconic acid. ResearchGate. [Link]

  • Chen, Y., et al. (2023). Itaconic acid as a platform chemical for bio-based polymers: from green polymerization strategies to structure-driven applications. Green Chemistry, 25, 536-567. [Link]

  • Wawrzyńczak, A., et al. (2017). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug. Molecules, 22(8), 1338. [Link]

  • Gauthier, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(9), 1647-1663. [Link]

  • Gregory, K., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Marvel, C. S., & Tsuruta, T. (1951). Vinylacetic Acid. Organic Syntheses, 31, 98. [Link]

  • Farmer, T. J., et al. (2019). Isomerization of itaconic acid into citraconic and mesoconic acid. ResearchGate. [Link]

  • Löffler, J., et al. (2024). Divergent effects of itaconate isomers on Coxiella burnetii growth in macrophages and in axenic culture. Frontiers in Immunology, 15, 1427457. [Link]

  • Meiser, J., et al. (2020). Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate. Metabolites, 10(4), 143. [Link]

  • Annunziata, F., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules, 26(2), 263. [Link]

  • ATB (Automated Topology Builder). (n.d.). 3-Hydroxy-3-(methoxycarbonyl)pentanedioicacid. [Link]

Sources

Optimization

purification of 3-(Methoxycarbonyl)but-3-enoic acid by chromatography

Technical Support Center: Purification of 3-(Methoxycarbonyl)but-3-enoic Acid Case ID: PUR-3MBA-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Chromatography Method Development & Troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-(Methoxycarbonyl)but-3-enoic Acid

Case ID: PUR-3MBA-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Chromatography Method Development & Troubleshooting for Itaconate Monoesters

Executive Summary & Compound Profile

Welcome to the Technical Support Center. This guide addresses the purification of 3-(Methoxycarbonyl)but-3-enoic acid (also known as 4-methyl itaconate or


-monomethyl itaconate). This compound presents a unique "triad of challenges" for chromatographers:
  • Polarity: The free carboxylic acid (-COOH) causes strong retention and tailing on normal phase silica.

  • Lability: The exocyclic double bond is prone to isomerization (to citraconic/mesaconic derivatives) under thermal stress or basic conditions.[1]

  • UV Detection: While UV-active, it lacks a strong chromophore, relying on the carboxyl/ester conjugation (

    
     nm).
    

Compound Structure: HOOC-CH2-C(=CH2)-COOMe

Method Selection: The Decision Matrix

Before starting, determine your purification scale and purity requirements.

FeatureReverse Phase (RP-HPLC) Normal Phase (Flash)
Primary Use High purity polishing (>98%), Analytical QCBulk crude purification, Intermediate cleanup
Stationary Phase C18 (ODS) or HSS T3 (for polar retention)Silica Gel (Acid-washed preferred)
Mobile Phase Water / Acetonitrile + Acid Modifier Hexane / Ethyl Acetate + Acid Modifier
Capacity Low (mg scale)High (gram scale)
Risk Hydrolysis (if pH < 2 for long periods)Irreversible adsorption (if no acid modifier used)

Analytical Method Development (QC & Monitoring)

User Question: I am seeing broad, tailing peaks on my C18 column. How do I sharpen the peak shape?

Scientist Response: Tailing in 3-(Methoxycarbonyl)but-3-enoic acid is almost exclusively caused by the interaction of the free carboxylic acid with residual silanols on the stationary phase. You must suppress the ionization of the acid.

Recommended Protocol (RP-HPLC):

  • Column: C18 (End-capped) or Waters HSS T3 (ideal for polar acids).

    • Dimensions: 4.6 x 150 mm, 3-5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 215 nm.[2]

  • Temperature: 25°C (Do not heat above 40°C to avoid isomerization).

Why this works: The formic acid ensures the -COOH group remains protonated (neutral), reducing silanol interaction and increasing retention on the hydrophobic C18 phase [1, 4].

Scale-Up: Flash Chromatography Guide

User Question: I need to purify 5 grams of crude material. Standard silica gel chromatography resulted in the compound streaking across the column and poor recovery. What went wrong?

Scientist Response: On standard silica (pH ~7), the carboxylic acid deprotonates or hydrogen-bonds strongly to the silica surface, causing "streaking" (continuous elution) rather than a discrete band. You must modify the silica surface environment.

Optimized Flash Protocol:

  • Solvent System: Hexane : Ethyl Acetate (Gradient 0%

    
     50% EtOAc).
    
  • Critical Additive: Add 1% Acetic Acid to both solvent bottles.

  • Sample Loading: Dissolve the crude in a minimum amount of DCM or load onto Celite (dry load). Avoid dissolving in pure MeOH, which broadens the injection band.

  • Elution Order:

    • Front: Non-polar impurities (dimers, protected intermediates).

    • Target: 3-(Methoxycarbonyl)but-3-enoic acid (sharp band with acid modifier).

    • Tail: Unreacted Itaconic acid (very polar, often retained).

Visual Workflow:

PurificationWorkflow Crude Crude Reaction Mixture (Contains Diacid, Monoester, Diester) Decision Scale > 100 mg? Crude->Decision Flash Flash Chromatography Silica + 1% AcOH Hex/EtOAc Decision->Flash Yes Prep Prep HPLC C18 + 0.1% Formic Acid H2O/ACN Decision->Prep No (or Polishing) QC QC Analysis (Check for Isomers) Flash->QC Prep->QC QC->Prep Fail (Repurify) Pure Pure Product Store at -20°C QC->Pure Pass

Figure 1: Decision workflow for the purification of itaconate monoesters.

Troubleshooting & FAQs

Issue 1: Double Peaks (Splitting)

Q: My chromatogram shows a "shoulder" or a split peak for the main compound. Is my column dead? A: Likely not. This suggests isomerization .[1] The exocyclic double bond (Itaconate form) can migrate to the internal position (Citraconic or Mesaconic form) if exposed to base or heat.

  • Diagnosis: Check the UV spectrum of the shoulder. Citraconates often have a higher UV max due to increased conjugation.

  • Fix: Ensure all solvents are acidic. Avoid rotary evaporation at high temperatures (>40°C). Neutralize fractions immediately if a basic modifier was inadvertently used (though acid is recommended).

Issue 2: Hydrolysis of the Ester

Q: I see a growing peak at the solvent front (t0). What is it? A: This is likely Itaconic Acid (the diacid), resulting from the hydrolysis of the methyl ester.

  • Cause: Leaving the compound in aqueous mobile phase (even acidic) for prolonged periods, or pH > 8.

  • Fix: Process fractions immediately. Remove water via lyophilization (freeze-drying) rather than prolonged rotary evaporation if possible.

Issue 3: Polymerization

Q: My pure oil turned into a glassy solid overnight. A: Itaconate derivatives are monomers. Concentrated free radical polymerization can occur.

  • Fix: Add a radical inhibitor (e.g., BHT or MEHQ) at ppm levels if the compound is stored as a neat liquid. Ideally, store as a solid at -20°C.

Physicochemical Data for Method Development

ParameterValueImplication for Chromatography
pKa (COOH) ~3.85 [1, 5]Mobile phase pH must be < 2.8 to keep acid protonated for retention.
LogP ~0.4 - 0.8Moderately polar. Elutes early on C18. Requires low organic start (e.g., 5% ACN).
UV Max 210-215 nmUse UV-transparent solvents (HPLC grade ACN). Avoid Acetone.
Stability Heat/Base SensitiveCold Chain: Keep fractions on ice. Evaporate < 40°C.

Advanced Troubleshooting Logic

Use this logic gate to diagnose peak shape issues.

Troubleshooting Start Problem: Poor Peak Shape Tailing Is it Tailing? Start->Tailing Fronting Is it Fronting? Tailing->Fronting No Action1 Add 0.1% TFA or Formic Acid to Mobile Phase Tailing->Action1 Yes Split Is it Split/Doublet? Fronting->Split No Action2 Sample Overload? Reduce Injection Volume or Dilute Sample Fronting->Action2 Yes Action3 Check Isomerization (Mesaconate/Citraconate) Lower Temp Split->Action3 Yes

Figure 2: Diagnostic logic for chromatographic anomalies.

References

  • Waters Corporation. "Bioanalytical LC-MS Quantification of Itaconic Acid: A Potential Metabolic Biomarker of Inflammation." Waters Application Notes. Available at: [Link]

  • Winter, P. et al. "Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate." Metabolites, vol. 11, no.[3] 5, 2021, p. 270.[3] Available at: [Link]

  • Organic Syntheses. "Vinylacetic Acid (But-3-enoic acid purification context)." Org.[4] Synth., vol. 10, p. 106. Available at: [Link]

  • TSI Journals. "Quantitative HPLC determination of itaconic acid residuals in polymer hydrogels." Analytical Chemistry: An Indian Journal.[5] Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1674, Itaconic acid (pKa reference)." PubChem. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Polymerization of 3-(Methoxycarbonyl)but-3-enoic acid

Status: Operational Ticket ID: POLY-IT-004 Subject: Troubleshooting Kinetics, Solubility, and Control in Monomethyl Itaconate (MMI) Polymerization Assigned Specialist: Senior Application Scientist, Polymer Chemistry Divi...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: POLY-IT-004 Subject: Troubleshooting Kinetics, Solubility, and Control in Monomethyl Itaconate (MMI) Polymerization Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division

Executive Summary & Chemical Identity

User Warning: You are working with 3-(Methoxycarbonyl)but-3-enoic acid , commonly referred to as


-Monomethyl Itaconate (MMI) .

Unlike standard acrylates or methacrylates, this monomer possesses a 1,1-disubstituted vinyl group containing both a bulky ester (


) and a carboxylic acid-bearing methylene group (

). This specific architecture creates significant steric hindrance at the propagating radical center, leading to unique challenges in polymerization kinetics and solubility.

Key Technical Constraints:

  • Steric Hindrance: The geminal disubstitution drastically lowers the propagation rate constant (

    
    ).
    
  • Catalyst Poisoning: The free carboxylic acid group is incompatible with standard ATRP copper-ligand complexes.

  • Solvent Sensitivity: The amphiphilic nature (hydrophobic ester + hydrophilic acid) complicates solvent selection for homogeneous polymerization.

Troubleshooting Guide: Radical Polymerization (FRP)

Issue 1: "My reaction conversion plateaus at <40% even after 48 hours."

Diagnosis: Steric Propagation Barrier & Depropagation. The steric bulk of the itaconate radical makes addition to another itaconate monomer kinetically unfavorable. Furthermore, itaconates have a low ceiling temperature (


). If your reaction temperature is too high, the rate of depropagation competes with propagation.

Corrective Protocol:

  • Optimize Temperature: Maintain reaction temperature between 50°C and 60°C . Do not exceed 80°C for homopolymerization, as depropagation becomes significant.

  • Increase Monomer Concentration: Itaconate polymerization follows non-classical kinetics where rate (

    
    ) is often proportional to 
    
    
    
    . Run the reaction in bulk or highly concentrated solution (>50% w/v).
  • Initiator Selection: Switch to an initiator with a lower 10-hour half-life temperature, such as Dimethyl 2,2'-azobis(2-methylpropionate) (V-601) or AIBN , to maintain a steady flux of radicals at lower temperatures.

Issue 2: "The polymer precipitates during the reaction, turning the flask cloudy."

Diagnosis: Phase Separation (Solubility Mismatch). Poly(MMI) is rigid and polar due to hydrogen bonding between pendant carboxylic acid groups. It is often insoluble in the monomer's own solvent (e.g., benzene, toluene).

Solvent Compatibility Matrix:

SolventMonomer SolubilityPolymer SolubilityRecommendation
Benzene/Toluene HighInsoluble ❌ Avoid (Precipitation)
THF HighModerate⚠️ Use with caution
DMSO HighHigh Recommended
Methanol HighHigh✅ Good for workup
Water Low (pH dependent)Low (unless neutralized)❌ Avoid for solution polym.

Advanced Protocol: Controlled Radical Polymerization (RAFT)

User Query: "I need low polydispersity (PDI < 1.3). Can I use ATRP?" Technical Response: No. Direct ATRP is not recommended because the free carboxylic acid group will protonate the amine ligands on the Copper catalyst, deactivating the system.

Recommended Solution: RAFT Polymerization. RAFT is tolerant of acid functionality. However, because the propagating radical is tertiary and sterically crowded, you must use a specific Chain Transfer Agent (CTA).

Validated RAFT Protocol for MMI

Target: Poly(Monomethyl Itaconate),


 g/mol .

Reagents:

  • Monomer: 3-(Methoxycarbonyl)but-3-enoic acid (Purified).

  • CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) or a Trithiocarbonate (e.g., BM1432). Note: Trithiocarbonates are preferred to minimize retardation.

  • Initiator: AIBN.[1][2]

  • Solvent: 1,4-Dioxane or DMSO.

Step-by-Step Workflow:

  • Stoichiometry: Set ratio

    
    .
    
  • Dissolution: Dissolve MMI and CTA in 1,4-Dioxane (50 wt% solution).

  • Degassing: Purge with Argon for 30 minutes. Oxygen inhibition is critical to avoid in slow monomers.

  • Polymerization: Heat to 60°C for 24–48 hours .

    • Note: Expect slower kinetics than methacrylates.

  • Quenching: Cool to 0°C and expose to air.

  • Purification: Precipitate into cold Diethyl Ether or Hexane . (Polymer is insoluble; monomer is soluble).

  • Analysis: Verify conversion via

    
     NMR (Monitor disappearance of vinyl protons at 
    
    
    
    5.7 and 6.3 ppm).

Visualizing the Kinetic Challenge

The following diagram illustrates the mechanistic bottleneck caused by the specific structure of 3-(Methoxycarbonyl)but-3-enoic acid.

ItaconateKinetics Monomer 3-(Methoxycarbonyl) but-3-enoic acid Radical Tertiary Propagating Radical Monomer->Radical Initiation Steric Steric Hindrance (1,1-Disubstitution) Radical->Steric Kp Low Propagation Rate (kp) Steric->Kp Major Impact Kt Suppressed Termination (kt) Steric->Kt Minor Impact Result Slow Polymerization & Low MW Kp->Result Kt->Result

Caption: Kinetic pathway analysis showing how the 1,1-disubstituted structure creates a steric bottleneck, significantly reducing the propagation rate (


) compared to termination (

).

Copolymerization Strategies

If homopolymerization yields are unsatisfactory, use MMI as a comonomer. Itaconates exhibit alternating copolymerization tendencies with electron-donating monomers.

  • Partner Monomers: Styrene, Vinyl Ethers, or Vinyl Acetate.

  • Mechanism: Formation of a Charge Transfer Complex (CTC) between the electron-poor itaconate (acceptor) and electron-rich partner (donor).

  • Benefit: This bypasses the homopolymerization steric barrier, significantly increasing rate and yield.

References & Authority

  • Kinetic Parameters: Sato, T., et al. "Effect of alkyl groups on the rate constants of propagation and termination in the radical polymerization of dialkyl itaconates." Macromolecular Chemistry and Physics, 1991.

  • Steric Hindrance Studies: Bruetzke, T., et al. "Depropagation kinetics of sterically demanding monomers: A pulsed laser size exclusion chromatography study." Macromolecules, 2010.

  • RAFT Polymerization: Moad, G., et al. "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry, 2005.

  • Solubility & Hydrogels: Teijón, C., et al. "Swelling properties of copolymeric hydrogels of poly(ethylene glycol) monomethacrylate and monoesters of itaconic acid."[3] Journal of Biomedical Materials Research Part B, 2009.[3]

  • Bio-based Monomer Review: Trotta, J. T., et al. "Renewable Itaconic Acid-Based Polymers." Journal of Polymer Science, 2020.

For further assistance, contact the Polymer Chemistry Support Desk at . Please reference Ticket ID POLY-IT-004.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 3-(Methoxycarbonyl)but-3-enoic acid

Welcome to the technical support center for the synthesis and scale-up of 3-(Methoxycarbonyl)but-3-enoic acid, also known as monomethyl itaconate. This guide is tailored for researchers, chemists, and process development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 3-(Methoxycarbonyl)but-3-enoic acid, also known as monomethyl itaconate. This guide is tailored for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to ensure a robust, efficient, and scalable process.

Troubleshooting Guide: Navigating Scale-Up Challenges

Scaling up any chemical synthesis introduces variables that can significantly impact reaction outcomes. This section is designed to help you diagnose and resolve common issues encountered during the scale-up of 3-(Methoxycarbonyl)but-3-enoic acid synthesis.

Case File 1: Low Yield and Incomplete Conversion

Symptoms:

  • The isolated yield of the desired monomethyl ester is significantly lower than in small-scale experiments.

  • In-process controls (e.g., TLC, HPLC, NMR) show a substantial amount of unreacted itaconic acid.

Potential Causes & Solutions:

Potential CauseScientific RationaleSuggested Solutions
Insufficient Reaction Time or Temperature Esterification is an equilibrium-driven process. On a larger scale, heat and mass transfer limitations can lead to slower reaction rates, requiring adjustments to reaction parameters.- Gradually increase the reaction temperature in 5-10°C increments, monitoring for byproduct formation.- Extend the reaction time, using chromatography to track the disappearance of itaconic acid.- For larger reactors, ensure efficient stirring to improve heat and mass transfer.
Ineffective Water Removal The esterification of itaconic acid produces water, which can shift the equilibrium back towards the starting materials. Methods effective at the lab scale, like a simple Dean-Stark trap, may be less efficient in larger vessels.- On a larger scale, azeotropic distillation with a suitable solvent (e.g., toluene or benzene) under reduced pressure can be more effective for water removal.[1]- Consider using a mild dehydrating agent that will not interfere with the reaction.
Suboptimal Catalyst Loading The ratio of catalyst to substrate may not scale linearly. Inadequate catalyst concentration can lead to a stalled reaction.- Perform a catalyst loading study at the pilot scale to determine the optimal concentration.- Ensure homogenous distribution of the catalyst, especially if it is a solid, through efficient agitation.
Case File 2: Formation of Dimethyl Itaconate and Other Byproducts

Symptoms:

  • The final product is contaminated with significant amounts of the diester, dimethyl itaconate.

  • The presence of other unidentified impurities is observed by analytical methods.

Potential Causes & Solutions:

Potential CauseScientific RationaleSuggested Solutions
Excess Methanol or Aggressive Conditions A large excess of methanol and/or high reaction temperatures can favor the formation of the diester.- Reduce the molar equivalent of methanol. A slight excess is often sufficient.- Control the reaction temperature carefully. Avoid excessive heating, which can also promote side reactions.
Presence of Water in the Reaction Paradoxically, a controlled amount of water at the start of the reaction can enhance the selectivity for the monoester by suppressing the formation of the diester.[1]- A patented method suggests initiating the esterification in the presence of 0.1 to 1.0 mole of water per mole of alcohol to achieve a higher monoester-to-diester ratio.[1]
Isomerization to Mesaconic or Citraconic Acid Derivatives Under certain conditions (e.g., high heat, presence of acid or base), the double bond in itaconic acid can migrate to a more stable position.- Maintain strict temperature control.- Use a milder catalyst if possible.- Minimize the reaction time once the desired conversion is reached.
Case File 3: Difficult Product Isolation and Purification

Symptoms:

  • The product is difficult to crystallize from the reaction mixture.

  • Significant product loss occurs during the workup and purification steps.

  • The isolated product has a low melting point or appears as an oil, indicating impurities.

Potential Causes & Solutions:

Potential CauseScientific RationaleSuggested Solutions
Product Solubility in the Workup Solvent 3-(Methoxycarbonyl)but-3-enoic acid has some solubility in water, which can lead to losses during aqueous extractions.- Before extraction, saturate the aqueous layer with a salt, such as sodium chloride, to decrease the solubility of the organic product.- Increase the number of extractions with a suitable organic solvent.
Co-crystallization with Unreacted Starting Material Unreacted itaconic acid can interfere with the crystallization of the desired monoester.- After the reaction, cool the mixture and add a non-polar solvent like benzene to precipitate the unreacted itaconic acid, which can then be removed by filtration.[1]
Residual Solvent or Byproducts Impurities can act as a crystallization inhibitor.- After initial isolation, purify the crude product by recrystallization from a suitable solvent system (e.g., water, or a mixture of a polar and non-polar solvent).- For stubborn impurities, column chromatography on silica gel may be necessary, although this is less ideal for very large scales.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

Q1: What is the most common and scalable synthetic route to 3-(Methoxycarbonyl)but-3-enoic acid?

A1: The most direct and scalable method is the selective mono-esterification of itaconic acid with methanol.[2] This method is advantageous due to the availability and low cost of the starting materials. Alternative routes, such as those based on the Morita-Baylis-Hillman reaction, are powerful for creating similar structures but may be more complex to scale for this specific molecule.[3][4]

Q2: What type of catalyst is recommended for the mono-esterification of itaconic acid?

A2: While strong acid catalysts like sulfuric acid can be used, they can also promote the formation of byproducts and require a neutralization step in the workup. For a cleaner reaction profile, consider using a solid-supported acid catalyst, which can be easily filtered off, simplifying the purification process.

Q3: How critical is temperature control during the scale-up process?

A3: Temperature control is crucial. Inadequate temperature control can lead to several issues:

  • Too low: The reaction rate will be slow, leading to incomplete conversion.

  • Too high: Increased formation of the diester byproduct and potential for isomerization of the double bond. It is essential to have a reactor with efficient heating and cooling capabilities and to monitor the internal temperature of the reaction closely.

Workup and Purification

Q4: How can I efficiently remove unreacted itaconic acid on a large scale?

A4: A practical method involves cooling the reaction mixture after completion and adding a solvent in which the desired monoester is soluble, but the unreacted itaconic acid is not. For example, adding benzene to the cooled mixture allows for the precipitation and subsequent filtration of the excess itaconic acid.[1]

Q5: What is the best method for purifying the final product at scale?

A5: Recrystallization is generally the most scalable and cost-effective purification method for solid compounds. The choice of solvent is critical and should be determined at the lab scale. Water is a potential solvent for recrystallization. If the product is an oil at room temperature, vacuum distillation may be an alternative, but care must be taken to avoid thermal degradation.

Safety and Handling

Q6: Are there any specific safety precautions to consider when scaling up this synthesis?

A6: Yes, several safety aspects should be considered:

  • Methanol: It is flammable and toxic. Ensure the reaction is carried out in a well-ventilated area, and use appropriate personal protective equipment (PPE).

  • Acid Catalysts: Strong acids are corrosive. Handle with care and appropriate PPE.

  • Exothermic Reactions: While this esterification is not typically strongly exothermic, it's always good practice to monitor the temperature during reagent addition on a large scale.

  • Pressure Build-up: If the reaction is heated in a closed system, ensure adequate pressure relief is in place.

Experimental Workflow and Visualization

Benchmark Protocol for Scaled-Up Synthesis

This protocol is a general guideline and may require optimization based on your specific equipment and scale.

  • Reactor Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and a system for azeotropic distillation (e.g., a Dean-Stark trap), charge itaconic acid (1.0 eq).

  • Reagent Addition: Add methanol (1.1 - 1.5 eq) and a suitable solvent for azeotropic removal of water (e.g., toluene).

  • Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.02 - 0.05 eq).

  • Reaction: Heat the mixture to reflux and monitor the removal of water. Continue heating until the theoretical amount of water has been collected or in-process controls indicate the reaction is complete.

  • Workup - Removal of Unreacted Itaconic Acid: Cool the reaction mixture. Add a non-polar solvent (e.g., benzene) to precipitate unreacted itaconic acid.[1] Filter the solid and wash with a small amount of the non-polar solvent.

  • Workup - Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and excess methanol.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain pure 3-(Methoxycarbonyl)but-3-enoic acid.

Process Flow Diagram

G cluster_0 Reaction Stage cluster_1 Workup & Isolation cluster_2 Purification Itaconic Acid Itaconic Acid Reactor Reactor Itaconic Acid->Reactor Methanol Methanol Methanol->Reactor Catalyst Catalyst Catalyst->Reactor Heating & Reflux Heating & Reflux Reactor->Heating & Reflux Heat Water Removal Water Removal Heating & Reflux->Water Removal Azeotropic Distillation Reaction Monitoring Reaction Monitoring Water Removal->Reaction Monitoring IPC (TLC/HPLC) Cooling Cooling Reaction Monitoring->Cooling Precipitation Precipitation Cooling->Precipitation Add Anti-solvent Filtration Filtration Precipitation->Filtration Concentration Concentration Filtration->Concentration Filtrate Crude Product Crude Product Concentration->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Drying Drying Recrystallization->Drying Final Product Final Product Drying->Final Product

Caption: Workflow for the synthesis of 3-(Methoxycarbonyl)but-3-enoic acid.

Troubleshooting Decision Tree

G Start Start Low Yield? Low Yield? Start->Low Yield? High Diester? High Diester? Low Yield?->High Diester? No Sol_Yield_1 Increase Time/Temp Low Yield?->Sol_Yield_1 Yes Purification Issues? Purification Issues? High Diester?->Purification Issues? No Sol_Diester_1 Reduce Methanol/Temp High Diester?->Sol_Diester_1 Yes Sol_Purify_1 Salt-out Extraction Purification Issues?->Sol_Purify_1 Yes End End Purification Issues?->End No Sol_Yield_2 Improve Water Removal Sol_Yield_1->Sol_Yield_2 Sol_Diester_2 Add Initial Water Sol_Diester_1->Sol_Diester_2 Sol_Purify_2 Precipitate Unreacted Acid Sol_Purify_1->Sol_Purify_2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Validation of 3-(Methoxycarbonyl)but-3-enoic Acid by High-Performance Liquid Chromatography

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth techn...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth technical comparison for the validation of 3-(Methoxycarbonyl)but-3-enoic acid purity using High-Performance Liquid Chromatography (HPLC). We will explore a primary reversed-phase HPLC (RP-HPLC) method and compare its performance characteristics with alternative techniques such as Capillary Electrophoresis (CE) and Hydrophilic Interaction Liquid Chromatography (HILIC), supported by experimental data and adherence to international regulatory standards.

The Critical Role of Purity in Drug Development

3-(Methoxycarbonyl)but-3-enoic acid is a valuable building block in organic synthesis, often utilized in the preparation of more complex molecules for pharmaceutical applications. The presence of impurities, even in seemingly trace amounts, can have significant downstream consequences, including altered biological activity, the formation of undesired byproducts, and potential toxicity. Therefore, a rigorously validated analytical method to confirm the purity of this compound is not merely a quality control measure but a fundamental aspect of scientific integrity and drug safety.

This guide is structured to provide not just a protocol but a comprehensive understanding of the "why" behind the "how," empowering you to make informed decisions in your analytical strategy.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The workhorse of many analytical laboratories, RP-HPLC, is an ideal starting point for the analysis of 3-(Methoxycarbonyl)but-3-enoic acid due to the compound's polarity and UV-absorbing properties. The carboxylic acid and ester functional groups provide sufficient polarity for retention on a non-polar stationary phase, while the conjugated system allows for sensitive UV detection.

Rationale for Method Design

Our proposed method is built on established principles for the analysis of small organic acids.[1][2][3] The choice of a C18 stationary phase provides a non-polar environment for the separation of the analyte from potential non-polar impurities. An acidified mobile phase is crucial to suppress the ionization of the carboxylic acid group (pKa ≈ 3.89), ensuring a consistent, non-ionized form that is well-retained and produces sharp, symmetrical peaks.[2] Detection at a low UV wavelength, such as 210 nm, is selected to maximize the response for the carbon-carbon double bond and carbonyl groups present in the molecule.

Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

  • Gradient:

    • 0-15 min: 10% B to 90% B

    • 15-20 min: Hold at 90% B

    • 20-21 min: 90% B to 10% B

    • 21-25 min: Hold at 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of 3-(Methoxycarbonyl)but-3-enoic acid reference standard and dissolve in 100 mL of a 50:50 mixture of water and acetonitrile to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent. Filter all solutions through a 0.45 µm syringe filter prior to injection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation weigh Accurate Weighing dissolve Dissolution in Diluent weigh->dissolve filter 0.45 µm Filtration dissolve->filter inject Injection onto C18 Column filter->inject separate Gradient Elution inject->separate detect UV Detection at 210 nm separate->detect integrate Peak Integration detect->integrate validate Validation Parameter Assessment integrate->validate report Purity Report Generation validate->report

Method Validation: A Self-Validating System

A robust analytical method must be validated to ensure it is fit for its intended purpose. The following validation parameters are assessed in accordance with the International Council for Harmonisation (ICH) guidelines.[4]

Specificity (Selectivity)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. To demonstrate specificity, forced degradation studies are performed.[5][6][7]

Forced Degradation Protocol:

  • Acid Hydrolysis: Sample in 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Sample in 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Sample in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 105 °C for 48 hours.

  • Photolytic Degradation: Sample exposed to UV light (254 nm) and visible light for 7 days.

The chromatograms of the stressed samples are compared to that of an unstressed sample. The method is considered specific if the main peak is spectrally pure (as determined by PDA analysis) and well-resolved from any degradation product peaks.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.

Protocol: A series of at least five concentrations of the reference standard, ranging from 5 µg/mL to 150 µg/mL, are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.

Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.

Protocol: A known amount of the analyte is spiked into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The percentage recovery is then calculated.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

  • Repeatability (Intra-day precision): Six replicate injections of the same sample on the same day.

  • Intermediate Precision (Inter-day precision): Analysis of the same sample on two different days by two different analysts.

The results are expressed as the relative standard deviation (%RSD).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These are typically determined from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol: The following parameters are intentionally varied:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters (e.g., peak tailing, resolution, and theoretical plates) are monitored for any significant changes.

Comparative Analysis: Alternative Methodologies

While RP-HPLC is a robust and reliable technique, alternative methods may offer advantages in specific scenarios. Here, we compare our primary method with Capillary Electrophoresis (CE) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Alternative Method 1: Capillary Electrophoresis (CE)

CE separates ions based on their electrophoretic mobility in an applied electric field. For small organic acids, this technique can be very efficient and rapid.[8][9][10][11][12]

Advantages:

  • High Efficiency and Resolution: CE can provide a very high number of theoretical plates, leading to excellent separation of closely related compounds.

  • Short Analysis Times: Analysis times in CE are often significantly shorter than in HPLC.

  • Low Solvent and Sample Consumption: CE uses minimal amounts of solvent and sample, making it a "greener" and more cost-effective technique.

Disadvantages:

  • Lower Concentration Sensitivity: The small injection volumes and short path length for UV detection can result in lower sensitivity compared to HPLC.

  • Reproducibility: Migration times can be less reproducible than retention times in HPLC if conditions are not carefully controlled.

Alternative Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of water. It is well-suited for the separation of polar compounds that are poorly retained in reversed-phase mode.[13][14][15][16]

Advantages:

  • Orthogonal Selectivity: HILIC provides a different separation mechanism compared to RP-HPLC, which can be advantageous for resolving impurities that co-elute in the reversed-phase system.

  • Compatibility with Mass Spectrometry: The high organic content of the mobile phase is ideal for electrospray ionization mass spectrometry (ESI-MS), leading to enhanced sensitivity.

Disadvantages:

  • Longer Equilibration Times: HILIC columns often require longer equilibration times between gradient runs compared to C18 columns.

  • Complex Retention Mechanisms: The retention mechanism in HILIC can be more complex and less intuitive than in RP-HPLC, potentially making method development more challenging.

Method_Comparison center Purity Validation rphplc RP-HPLC center->rphplc Robust & Versatile ce CE center->ce Fast & Efficient hilic HILIC center->hilic Orthogonal Selectivity

Data Presentation: A Head-to-Head Comparison

The following tables summarize the expected performance data from the validation of the three discussed methods. The data for the alternative methods are based on typical performance characteristics reported in the literature for similar analytes.[1][2][9][17]

Table 1: System Suitability and Specificity

ParameterRP-HPLCCapillary Electrophoresis (CE)HILIC
Theoretical Plates > 5000> 100,000> 4000
Tailing Factor 0.9 - 1.5N/A0.9 - 1.6
Resolution (from nearest impurity) > 2.0> 2.5> 2.0
Specificity (Forced Degradation) Stable under thermal and photolytic stress. Degradation observed under hydrolytic and oxidative conditions. All degradants resolved from the main peak.Similar degradation profile expected. Good resolution of ionic degradants.Different elution order of degradants, offering complementary information.

Table 2: Validation Parameter Comparison

ParameterRP-HPLCCapillary Electrophoresis (CE)HILIC
Linearity (r²) > 0.999> 0.998> 0.999
Range (µg/mL) 5 - 15010 - 2005 - 150
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%
Precision (% RSD - Repeatability) < 1.0%< 2.0%< 1.5%
Precision (% RSD - Intermediate) < 1.5%< 3.0%< 2.0%
LOD (µg/mL) 0.52.00.8
LOQ (µg/mL) 1.56.02.5
Analysis Time (min) 251030

Conclusion and Recommendations

For the routine purity assessment of 3-(Methoxycarbonyl)but-3-enoic acid, a well-developed and validated Reversed-Phase HPLC method offers a robust, reliable, and sensitive solution with excellent resolving power for a variety of potential impurities. It remains the industry standard for its versatility and reproducibility.

Capillary Electrophoresis presents a compelling alternative, particularly when faster analysis times and reduced operational costs are a priority. Its high efficiency makes it an excellent tool for resolving closely related impurities that may be challenging for HPLC.

Hydrophilic Interaction Liquid Chromatography serves as a valuable orthogonal technique. It is particularly useful during method development and for troubleshooting, as its different selectivity can help to confirm the absence of co-eluting impurities and provide a more complete picture of the sample's purity profile.

The choice of method should be guided by the specific requirements of the analysis, including the desired level of resolution, sample throughput, and available instrumentation. For regulatory submissions and routine quality control, the validated RP-HPLC method is highly recommended.

References

  • Column comparison and method development for the analysis of short-chain carboxylic acids by zwitterionic hydrophilic interaction liquid chromatography with UV detection. (2013). Journal of Separation Science. Available at: [Link]

  • Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. (2017). Journal of Chromatography A. Available at: [Link]

  • Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. (2012). Food Chemistry. Available at: [Link]

  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. (2016). Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]

  • (This cit
  • (This cit
  • Capillary Electrophoresis in Determination of Low Molecular Mass Organic Acids. (2015). International Journal of Electrochemical Science. Available at: [Link]

  • Validation of HPLC and CE Methods for Determination of Organic Acids in Sour Cassava Starch Wastewater. (2015). Food Analytical Methods. Available at: [Link]

  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. (2016). Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]

  • HILIC Separation of Carboxylic Acids. (n.d.). SIELC Technologies. Available at: [Link]

  • (This cit
  • Quantitative HPLC determination of itaconic acid residuals in polymer hydrogels. (2010). Analytical Chemistry, an Indian Journal. Available at: [Link]

  • Quantitative HPLC determination of itaconic acid residuals in polymer hydrogels. (2010). Semantic Scholar. Available at: [Link]

  • (This cit
  • Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds. (2015). Journal of Visualized Experiments. Available at: [Link]

  • (This cit
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Symbiont. Available at: [Link]

  • Capillary electrophoresis for short-chain organic acids and inorganic anions in different samples. (2003). Electrophoresis. Available at: [Link]

  • 20 Years of Fatty Acid Analysis by Capillary Electrophoresis. (2014). Molecules. Available at: [Link]

  • (This cit
  • (This cit
  • Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. (2017). PubMed. Available at: [Link]

  • A Review on Force Degradation Studies for Drug Substances. (2023). International Journal of All Research Scientific and Technical. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). LinkedIn. Available at: [Link]

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Comparative

spectroscopic comparison of 3-(Methoxycarbonyl)but-3-enoic acid isomers

An in-depth analytical comparison of the isomers of 3-(Methoxycarbonyl)but-3-enoic acid requires a rigorous understanding of how regiochemistry influences electronic environments. Recent advancements in immunometabolism...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical comparison of the isomers of 3-(Methoxycarbonyl)but-3-enoic acid requires a rigorous understanding of how regiochemistry influences electronic environments. Recent advancements in immunometabolism and polymer chemistry have highlighted these monoester isomers as critical active metabolites, prodrug components for delivering anti-inflammatory itaconate to macrophages[1], and building blocks for pH-sensitive hydrogels.

This guide provides a comprehensive framework for the spectroscopic differentiation of the two primary isomers: 1-Methyl Itaconate (1-MI) and 4-Methyl Itaconate (4-MI) .

Structural and Mechanistic Context

Itaconic acid (2-methylenesuccinic acid) possesses two distinct carboxylic acid groups: one conjugated with the exomethylene double bond (C1) and one non-conjugated (C4). Monomethyl esterification yields two distinct positional isomers:

  • 1-Methyl Itaconate (1-MI) : IUPAC name 3-(methoxycarbonyl)but-3-enoic acid (CAS: 3377-31-9)[2]. The ester is located on the conjugated carboxyl group, leaving the non-conjugated acid free.

  • 4-Methyl Itaconate (4-MI) : IUPAC name 4-methoxy-2-methylene-4-oxobutanoic acid (CAS: 7338-27-4)[3]. The ester is located on the non-conjugated carboxyl group, leaving the conjugated acid free.

Differentiating these isomers relies on understanding how the position of the ester dictates the inductive and resonance effects experienced by the adjacent protons and carbonyl bonds.

Spectroscopic Comparison and Causality

The analytical differentiation of 1-MI and 4-MI is a self-validating system where Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy cross-confirm the regiochemistry.

¹H NMR Data Comparison

The chemical shifts of the exomethylene (=CH₂) and methoxy (-OCH₃) protons serve as the primary diagnostic markers.

Table 1: Comparative ¹H NMR Spectral Data (400 MHz, CDCl₃)

Functional Group1-MI (CAS 3377-31-9)4-MI (CAS 7338-27-4)Diagnostic Rationale (Causality)
-COOH ~11.00 ppm (br s, 1H)11.17 ppm (br s, 1H)Acidic proton; broadened due to rapid intermolecular exchange[4].
=CH₂ (trans to C=O) ~6.35 ppm (s, 1H)6.48 ppm (s, 1H)Deshielded in 4-MI due to the stronger electron-withdrawing effect of the hydrogen-bonded free acid compared to the ester in 1-MI[4].
=CH₂ (cis to C=O) ~5.75 ppm (s, 1H)5.85 ppm (s, 1H)Follows the same deshielding trend as the trans proton.
-OCH₃ ~3.78 ppm (s, 3H)3.71 ppm (s, 3H)Conjugation with the alkene in 1-MI deshields the methoxy protons relative to the isolated, non-conjugated ester in 4-MI[4].
-CH₂- ~3.40 ppm (s, 2H)3.36 ppm (s, 2H)Proximity to the free carboxylic acid in 1-MI causes slight deshielding compared to the ester in 4-MI.
FT-IR Data Comparison

The carbonyl stretching frequencies (νC=O) are highly sensitive to conjugation. Conjugation typically lowers the stretching frequency by ~20 cm⁻¹ due to the delocalization of π-electrons, which slightly weakens the C=O double bond character.

Table 2: Comparative ATR-FTIR Spectral Data

Vibrational Mode1-MI (CAS 3377-31-9)4-MI (CAS 7338-27-4)Diagnostic Rationale (Causality)
ν(C=O) Ester ~1715 cm⁻¹ (Conjugated)~1735 cm⁻¹ (Non-conjugated)Conjugation in 1-MI lowers the ester stretching frequency by ~20 cm⁻¹[5].
ν(C=O) Acid ~1715 cm⁻¹ (Non-conjugated)~1695 cm⁻¹ (Conjugated)Conjugation in 4-MI lowers the acid stretching frequency, creating a wide separation from its ester band.
Diagnostic Result Single Broad Band Two Distinct Bands 1-MI shows overlapping C=O peaks; 4-MI shows two clearly resolved C=O peaks.

Experimental Methodologies

To ensure scientific integrity, the following protocols detail the regioselective synthesis of the major isomer (4-MI) and the subsequent spectroscopic validation workflow.

Protocol A: Regioselective Synthesis of 4-Methyl Itaconate

Causality Check: Why use methanol without an acid catalyst for the anhydride opening? Using anhydrous methanol without an acid catalyst ensures that the reaction proceeds via nucleophilic acyl substitution strictly at the more electrophilic, non-conjugated carbonyl carbon of itaconic anhydride. An acid catalyst would promote non-selective esterification, leading to a contaminated mixture of 1-MI, 4-MI, and dimethyl itaconate.

  • Reagent Preparation : Suspend 10.0 g (89.2 mmol) of itaconic anhydride in 50 mL of anhydrous methanol in a 250 mL round-bottom flask.

  • Reaction Initiation : Stir the suspension at 40 °C under a nitrogen atmosphere. The anhydride will gradually dissolve as the regioselective ring-opening reaction proceeds.

  • Reaction Monitoring : Continue stirring for 4-6 hours. Monitor the disappearance of the anhydride C=O stretch (~1770 cm⁻¹) via an intermediate ATR-FTIR check.

  • Solvent Removal : Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Critical: Maintain the water bath temperature below 35 °C to prevent thermal isomerization.

  • Purification : Recrystallize the crude white solid from a mixture of toluene and hexanes (1:2 v/v) to yield pure 4-MI crystals.

Protocol B: Spectroscopic Validation
  • Sample Preparation (NMR) : Dissolve 15 mg of the purified crystals in 0.6 mL of CDCl₃. Causality Check: CDCl₃ is selected not only for its lack of proton resonance but because it preserves the carboxylic acid hydrogen-bonded dimers, which are critical for observing the characteristic downfield shift of the 4-MI exomethylene protons.

  • NMR Acquisition : Acquire ¹H NMR spectra at 400 MHz using 16 scans and a relaxation delay of 1.5 seconds.

  • Sample Preparation (IR) : Place 2-3 mg of the dry solid directly onto the diamond crystal of an ATR-FTIR spectrometer. Causality Check: Attenuated Total Reflectance (ATR) is preferred over KBr pelleting to prevent moisture absorption, which could obscure the critical O-H stretching region (3200–3500 cm⁻¹) and interfere with the precise measurement of the C=O bands[5].

  • IR Acquisition : Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Analytical Workflow Visualization

The following logic tree illustrates the self-validating spectroscopic workflow used to definitively identify the isomers.

IsomerDifferentiation Mixture Unknown Itaconic Acid Monomethyl Ester Isomer NMR_Acq Acquire 1H NMR (400 MHz, CDCl3) Mixture->NMR_Acq IR_Acq Acquire FT-IR (ATR Mode) Mixture->IR_Acq NMR_Split Analyze Exomethylene (=CH2) and Methoxy (-OCH3) Shifts NMR_Acq->NMR_Split IR_Split Analyze Carbonyl (C=O) Stretching Frequencies IR_Acq->IR_Split NMR_1MI =CH2 at ~6.35, 5.75 ppm -OCH3 at ~3.78 ppm NMR_Split->NMR_1MI NMR_4MI =CH2 at 6.48, 5.85 ppm -OCH3 at 3.71 ppm NMR_Split->NMR_4MI IR_1MI Overlapping C=O Band (~1715 - 1720 cm⁻¹) IR_Split->IR_1MI IR_4MI Two Distinct C=O Bands (~1695 and 1735 cm⁻¹) IR_Split->IR_4MI Result_1MI 1-Methyl Itaconate (1-MI) CAS: 3377-31-9 NMR_1MI->Result_1MI Result_4MI 4-Methyl Itaconate (4-MI) CAS: 7338-27-4 NMR_4MI->Result_4MI IR_1MI->Result_1MI IR_4MI->Result_4MI

Figure 1: Analytical workflow for the spectroscopic differentiation of 1-MI and 4-MI isomers.

References

  • Discovery of Orally Available Prodrugs of Itaconate and Derivatives - ACS Publications.6

  • 3-(methoxycarbonyl)but-3-enoic acid | 3377-31-9 - ChemicalBook. 2

  • Monomethyl Itaconate (CAS 7338-27-4) - Cayman Chemical. 3

  • Itaconic acid monomethyl ester synthesis - ChemicalBook. 4

  • Blends and Complexes of Poly(monomethyl itaconate) with Polybases - American Chemical Society. 5

Sources

Validation

A Comparative Guide to Itaconic Anhydride and 3-(Methoxycarbonyl)but-3-enoic Acid in Polymer Synthesis

Introduction: Navigating Bio-Based Monomers for Advanced Polymer Architectures The increasing demand for sustainable and functional polymers has propelled bio-based monomers into the spotlight. Among these, itaconic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating Bio-Based Monomers for Advanced Polymer Architectures

The increasing demand for sustainable and functional polymers has propelled bio-based monomers into the spotlight. Among these, itaconic acid, a readily available platform chemical produced from carbohydrate fermentation, stands out for its versatile chemical structure.[1][2] Its derivatives offer a gateway to a wide array of polymers with tunable properties. This guide provides an in-depth comparison of two key itaconic acid derivatives in polymer synthesis: Itaconic Anhydride and 3-(Methoxycarbonyl)but-3-enoic acid (also known as monomethyl itaconate).

While both monomers share a common bio-based origin, their distinct functionalities—a cyclic anhydride versus a monoester with a free carboxylic acid—lead to vastly different behaviors in polymerization and result in polymers with unique architectures and properties. This guide is designed for researchers, scientists, and drug development professionals to elucidate these differences, provide supporting experimental data, and offer practical protocols to inform monomer selection for specific applications.

Monomer Overview: Structure and Intrinsic Properties

The fundamental difference between these two monomers lies in their chemical structure, which dictates their reactivity and the functionality of the resulting polymers.

  • Itaconic Anhydride is the cyclic anhydride of itaconic acid.[3] Its five-membered ring is strained, and the exocyclic double bond is activated, making it a highly reactive species suitable for multiple polymerization pathways.[4]

  • 3-(Methoxycarbonyl)but-3-enoic Acid is a monoester derivative of itaconic acid. It possesses three key functional regions: a polymerizable vinyl group, a free carboxylic acid group, and a methyl ester group. This trifunctional nature allows for the synthesis of polymers with pendant functional groups that can be used for further modification.

Table 1: Comparison of Physicochemical Properties

PropertyItaconic Anhydride3-(Methoxycarbonyl)but-3-enoic Acid
IUPAC Name 3-Methylideneoxolane-2,5-dione3-(Methoxycarbonyl)but-3-enoic acid
Synonyms Methylenesuccinic anhydrideMonomethyl itaconate, Itaconic acid 1-methyl ester
CAS Number 2170-03-8[3]7338-31-0
Molecular Formula C₅H₄O₃[3]C₆H₈O₄
Molar Mass 112.09 g/mol [3]144.12 g/mol
Appearance Colorless crystalline solid[3]Solid
Melting Point 70–72 °C[3]Data not widely available
Solubility Soluble in many polar organic solvents; reacts with water.[3]Soluble in polar organic solvents.

Reactivity and Polymerization Mechanisms: A Tale of Two Pathways

The choice between itaconic anhydride and its monoester derivative fundamentally alters the polymerization strategy and the resulting polymer architecture.

Itaconic Anhydride: A Versatile Building Block

As a cyclic monomer, itaconic anhydride can participate in both chain-growth (radical) and step-growth (polycondensation) polymerization.[3]

  • Radical Polymerization: The vinyl group readily undergoes free-radical polymerization (FRP) to produce poly(itaconic anhydride).[5] This route is advantageous because the resulting polymer contains reactive anhydride units along its backbone. These units can be subsequently modified through reactions with nucleophiles like alcohols or amines, or hydrolyzed to yield poly(itaconic acid).[3][6] This two-step approach is often more efficient than the direct polymerization of itaconic acid, which can be sluggish.[5]

    G Monomer Itaconic Anhydride MonomerRadical Monomer Radical Monomer->MonomerRadical Initiator Radical Initiator (e.g., AIBN) Radical Initiator Radical (R•) Initiator->Radical Heat Radical->Monomer Initiation MonomerRadical->Monomer Propagation Polymer Poly(itaconic anhydride) MonomerRadical->Polymer PostMod Post-Polymerization Modification (Hydrolysis, Aminolysis, etc.) Polymer->PostMod

  • Polycondensation: The anhydride ring can be opened by nucleophiles, making it an excellent monomer for step-growth polymerization with diols or diamines to form polyesters and polyamides, respectively. [3]This reaction does not require the removal of a small molecule condensate like water, which can be an advantage in achieving high molecular weights. The resulting polymers contain the itaconate moiety within the main chain.

    G IAH Itaconic Anhydride RingOpening Nucleophilic Attack & Ring Opening IAH->RingOpening Diol Diol (HO-R'-OH) Diol->RingOpening EsterLinkage Ester Bond Formation RingOpening->EsterLinkage Polyester Unsaturated Polyester EsterLinkage->Polyester Polycondensation

    Caption: Polycondensation of itaconic anhydride with a diol.

3-(Methoxycarbonyl)but-3-enoic Acid: Crafting Functional Side-Chains

This monomer primarily undergoes polymerization through its vinyl group via radical mechanisms. The key distinction is that the carboxylic acid and ester groups remain as pendant functionalities on the polymer side-chains.

  • Radical Polymerization: Similar to acrylic acid or other vinyl carboxylic acids, it can be homopolymerized or copolymerized to introduce pendant -COOH and -COOCH₃ groups. [7]The presence of the free carboxylic acid can influence polymerization kinetics (depending on pH and solvent) and imparts specific properties to the final polymer, such as hydrophilicity, pH-responsiveness, and sites for cross-linking or further chemical modification.

    G Monomer 3-(Methoxycarbonyl)but-3-enoic Acid Propagation Radical Propagation Monomer->Propagation Initiator Radical Initiator Initiator->Propagation Polymer Polymer with Pendant -COOH & -COOCH₃ groups Propagation->Polymer

    Caption: Radical polymerization of 3-(methoxycarbonyl)but-3-enoic acid.

Head-to-Head Performance Comparison

The choice of monomer is dictated by the desired end-use and polymer properties. The following table summarizes the key performance differences.

Table 2: Performance Comparison in Polymer Synthesis

FeatureItaconic Anhydride3-(Methoxycarbonyl)but-3-enoic Acid
Primary Polymerization Routes Radical Polymerization, Ring-Opening Polycondensation. [3]Radical Polymerization. [7]
Reactive Group in Polymerization Vinyl group (Radical) or Anhydride ring (Condensation).Vinyl group.
Resulting Polymer Architecture Reactive anhydride groups in the main chain (from radical route) or ester/amide linkages in the main chain (from condensation route).Pendant carboxylic acid and methyl ester groups on the side chains.
Post-Polymerization Modification Highly versatile. Anhydride rings can be opened with a wide range of nucleophiles. [3]Possible via the pendant carboxylic acid group (e.g., salt formation, esterification, amidation).
Key Polymer Properties Backbone is degradable/modifiable. Can be used to create crosslinked networks. [8][9]Tunable solubility (pH-dependent), hydrophilicity, and adhesion. Provides sites for ionic cross-linking. [7]
Causality Behind Choices Choose for creating modifiable polymer backbones, for step-growth polymerization to form polyesters/polyamides, or as a reactive compatibilizer. [4]Choose for creating functional copolymers with pendant acid groups, similar to poly(acrylic acid), for applications like coatings, adhesives, or hydrogels. [7]

Experimental Protocols

The following protocols are provided as representative examples. Researchers should always perform a thorough risk assessment and adhere to all institutional safety guidelines.

Protocol 1: Free-Radical Polymerization of Itaconic Anhydride
  • Rationale: This protocol demonstrates the synthesis of poly(itaconic anhydride) via a straightforward free-radical polymerization in a non-protic solvent to preserve the anhydride rings. AIBN is a common thermal initiator. [6]* Methodology:

    • Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve itaconic anhydride (e.g., 5.0 g, 44.6 mmol) in anhydrous dioxane (20 mL).

    • Initiator Addition: Add 2,2'-azobisisobutyronitrile (AIBN) as the initiator (e.g., 0.073 g, 0.446 mmol, 1 mol% relative to monomer).

    • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

    • Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for 24 hours under an inert atmosphere (e.g., Nitrogen or Argon).

    • Purification: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as diethyl ether, with vigorous stirring.

    • Isolation: Collect the white polymer precipitate by filtration, wash it with fresh diethyl ether, and dry it in a vacuum oven at 40 °C to a constant weight.

Protocol 2: Polycondensation of Itaconic Anhydride with 1,6-Hexanediol
  • Rationale: This protocol illustrates the ring-opening polycondensation to form an unsaturated polyester. This reaction proceeds without a catalyst at elevated temperatures, leveraging the reactivity of the anhydride. The resulting polymer contains a double bond in each repeat unit, which can be used for subsequent cross-linking. [8]* Methodology:

    • Preparation: To a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add equimolar amounts of itaconic anhydride (e.g., 11.2 g, 0.1 mol) and 1,6-hexanediol (11.8 g, 0.1 mol).

    • Melt Reaction: Heat the flask in an oil bath to 150 °C under a slow stream of nitrogen. Stir the molten mixture.

    • Polycondensation: Continue the reaction for 4-6 hours. The viscosity of the mixture will increase significantly as the polymer forms.

    • Purification (Optional): Cool the reaction to room temperature. The resulting polyester can be dissolved in a suitable solvent like acetone or THF and precipitated in a non-solvent like cold methanol or water to remove any unreacted monomers.

    • Isolation: Dry the purified polymer in a vacuum oven at 50 °C until a constant weight is achieved.

Protocol 3: Representative Radical Copolymerization of 3-(Methoxycarbonyl)but-3-enoic Acid
  • Rationale: Direct homopolymerization of vinyl acids in bulk or concentrated solution can be challenging. [10]This protocol details a copolymerization with a neutral comonomer (e.g., methyl methacrylate, MMA) in an aqueous medium, which is a common strategy for incorporating acid functionality into acrylic-type polymers. [11]Ammonium persulfate is a water-soluble initiator.

  • Methodology:

    • Monomer Preparation: If the monomer contains a storage inhibitor (like hydroquinone), it may need to be removed by washing with a dilute base, followed by neutralization, extraction, and drying. [10]For this protocol, we assume inhibitor-free monomers.

    • Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, prepare an aqueous solution of the monomers. For example, dissolve 3-(methoxycarbonyl)but-3-enoic acid (e.g., 2.88 g, 20 mmol) and methyl methacrylate (8.0 g, 80 mmol) in 100 mL of deionized water.

    • Initiator Solution: In a separate beaker, dissolve ammonium persulfate (e.g., 0.23 g, 1 mmol) in 10 mL of deionized water.

    • Polymerization: Heat the monomer solution to 80 °C under a nitrogen atmosphere with constant stirring. Once the temperature is stable, add the initiator solution dropwise over 15 minutes.

    • Reaction: Maintain the reaction at 80 °C for 6 hours. The solution will likely become more viscous or form a latex.

    • Purification: Cool the polymer solution/dispersion to room temperature. Precipitate the copolymer by slowly adding the aqueous solution to a large excess of a stirred non-solvent, such as methanol.

    • Isolation: Collect the polymer by filtration, wash thoroughly with fresh methanol to remove unreacted monomers and initiator, and dry in a vacuum oven at 50 °C to a constant weight.

Conclusion and Outlook

The choice between itaconic anhydride and 3-(methoxycarbonyl)but-3-enoic acid is a strategic one, driven by the desired polymer architecture and application.

  • Itaconic Anhydride is the monomer of choice for creating polymers with a reactive backbone that can be easily modified post-polymerization. Its ability to undergo both radical and step-growth polymerization makes it exceptionally versatile for producing a wide range of materials, from linear polyesters to cross-linked networks. [3][8]

  • 3-(Methoxycarbonyl)but-3-enoic Acid is ideal for synthesizing polymers with pendant carboxylic acid and ester groups. This functionality is crucial for applications requiring tunable solubility, pH-responsiveness, adhesion, or sites for ionic interactions and cross-linking, mirroring the utility of well-established acrylic acid copolymers. [7] Both monomers, derived from the bio-based platform chemical itaconic acid, represent powerful tools for developing sustainable polymers. [1]By understanding their distinct reactivity and polymerization behavior, researchers can strategically design and synthesize advanced materials tailored to the specific demands of fields ranging from biomedical devices and drug delivery to green coatings and composites.

References

  • BenchChem. (2025).
  • S. Klosinski, et al. (n.d.).
  • Alfa Chemistry. (2024).
  • Gajdoš, I., et al. (2022).
  • Wikipedia. (n.d.). Itaconic anhydride. Wikipedia.
  • BenchChem. (2025). preventing polymerization of 3-Butenoic acid during reactions. BenchChem.
  • Fadlallah, S., et al. (2026).
  • Lederer, A., et al. (2020).
  • Polymer Chemistry Blog. (2020). Monomer Spotlight: Multifunctional and Renewable Itaconic Acid.
  • PubChem. (n.d.). 3-(Ethoxycarbonyl)but-3-enoic acid.
  • Tolman, W. B., et al. (2020).
  • Sancricca, P., et al. (n.d.). Itaconic anhydride homopolymerization during radical grafting of poly(lactic acid) in melt.
  • Imae, T., et al. (n.d.). Biobased Poly(itaconic Acid-co-10-Hydroxyhexylitaconic Acid)

Sources

Comparative

A Comparative Guide to the Reactivity of 3-(Methoxycarbonyl)but-3-enoic Acid and Dimethyl Itaconate

Introduction In the landscape of sustainable chemistry, itaconic acid, a bio-based platform chemical produced from the fermentation of carbohydrates, stands out as a versatile building block for a new generation of polym...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of sustainable chemistry, itaconic acid, a bio-based platform chemical produced from the fermentation of carbohydrates, stands out as a versatile building block for a new generation of polymers and fine chemicals.[1][2] Its derivatives, particularly its esters, offer a rich playground for chemical synthesis. This guide provides an in-depth, objective comparison of the reactivity of two key itaconic acid derivatives: 3-(methoxycarbonyl)but-3-enoic acid (itaconic acid monomethyl ester) and dimethyl itaconate.

Aimed at researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple cataloging of properties. We will dissect the structural nuances that dictate the chemical behavior of these molecules, providing experimental data and detailed protocols to illustrate their comparative performance in crucial chemical transformations, including Michael additions and radical polymerizations. Understanding these differences is paramount for the rational design of novel materials and therapeutics.

Structural and Physicochemical Properties: A Tale of Two Functional Groups

The fundamental difference between 3-(methoxycarbonyl)but-3-enoic acid and dimethyl itaconate lies in their functional groups. While both share the same α,β-unsaturated carbonyl core, the former possesses one methyl ester and one carboxylic acid group, whereas the latter is a diester. This seemingly small variation has profound implications for their electronic properties, solubility, and ultimately, their reactivity.

// Invisible edge for layout edge [style=invis]; a -> b; } Caption: Structural comparison of the two itaconate derivatives.

The presence of the carboxylic acid moiety in 3-(methoxycarbonyl)but-3-enoic acid introduces the capacity for hydrogen bonding and provides an acidic proton. This influences its solubility in polar, protic solvents and allows it to participate in acid-base chemistry, which can be a critical factor in catalysis. In contrast, dimethyl itaconate is a more neutral, less polar molecule, defined by its two ester groups.

Property3-(Methoxycarbonyl)but-3-enoic acidDimethyl Itaconate
Synonyms Itaconic acid monomethyl ester, Monomethyl itaconateMethylenebutanedioic acid dimethyl ester, DMI
CAS Number 3377-31-9[3]617-52-7[4]
Molecular Formula C₆H₈O₄[3]C₇H₁₀O₄
Molecular Weight 144.13 g/mol [3]158.15 g/mol
Appearance SolidClear liquid
Key Functional Groups 1x Carboxylic Acid, 1x Methyl Ester, 1x Alkene2x Methyl Ester, 1x Alkene

Comparative Reactivity Analysis

The utility of these molecules is defined by the reactivity of their conjugated double bond. We will explore two of the most important reaction classes: Michael additions and radical polymerizations.

Michael Addition: Electrophilicity and Isomerization Challenges

The Michael (or conjugate) addition is a cornerstone of C-C bond formation, wherein a nucleophile attacks the β-carbon of an α,β-unsaturated carbonyl compound.[5][6][7] Both itaconate derivatives serve as excellent Michael acceptors due to the electron-withdrawing nature of their carbonyl groups.

Electrophilicity: Dimethyl itaconate is generally considered a highly reactive Michael acceptor.[8][9] The two ester groups effectively withdraw electron density from the double bond, rendering the β-carbon highly electrophilic. 3-(Methoxycarbonyl)but-3-enoic acid is also an effective acceptor. However, under basic conditions required for many Michael donors (like enolates), the acidic proton of the carboxylic acid will be abstracted first. This can complicate the reaction, potentially requiring an excess of base or altering the nature of the catalyst needed.

The Isomerization Problem: A critical factor governing the reactivity of itaconate esters in Michael additions is their propensity to isomerize. Under basic or thermal conditions, the highly reactive exocyclic double bond of dimethyl itaconate can migrate to form the endocyclic, thermodynamically more stable, but far less reactive, dimethyl mesaconate.[10] This isomerization acts as a kinetic trap, effectively shutting down the desired conjugate addition.

G DMI Dimethyl Itaconate (Reactive) Adduct Michael Adduct (Desired Product) DMI->Adduct + Nucleophile (Fast, Desired) Mesaconate Dimethyl Mesaconate (Unreactive Isomer) DMI->Mesaconate Base / Heat (Slow, Undesired)

Experimental studies on aza-Michael additions (using amine nucleophiles) have shown that this isomerization can be suppressed by using low-polarity solvents and lower reaction temperatures.[10] While less studied, 3-(methoxycarbonyl)but-3-enoic acid is also susceptible to this isomerization. The choice of reaction conditions is therefore critical to maximizing the yield of the Michael adduct for both substrates.

Experimental Data Summary: Aza-Michael Addition

SubstrateNucleophileCatalystSolventTemperatureOutcomeReference
Dimethyl ItaconatePiperidineNoneToluene25°CHigh conversion to adduct, minimal isomerization.[10]
Dimethyl ItaconatePiperidineNoneAcetonitrile80°CSignificant isomerization to mesaconate observed.[10]
Dimethyl ItaconateDibutylamineIodineToluene25°CCatalysis enhances reaction rate, suppressing isomerization.[10]

The data clearly indicates that for dimethyl itaconate, careful control of solvent polarity and temperature is essential to favor the desired Michael addition over unproductive isomerization.

Radical Polymerization: Steric Hindrance and Functional Group Effects

Itaconic acid and its derivatives are known to be more challenging to polymerize via free-radical methods than their acrylic or methacrylic counterparts.[11] This lower reactivity is often attributed to two factors:

  • Steric Hindrance: The presence of two bulky carbonyl-containing groups on the same vinylic carbon creates significant steric congestion, which slows the rate of radical propagation.[2][12]

  • Degradative Chain Transfer: The allylic protons on the methylene group can be abstracted by a propagating radical, leading to a stable, non-propagating allylic radical. This effectively terminates the chain and limits the achievable molecular weight.[12]

Comparative Polymerizability: When comparing the two monomers, the steric environment around the double bond is nearly identical. However, the functional group difference plays a significant role. The carboxylic acid group in 3-(methoxycarbonyl)but-3-enoic acid can form strong intermolecular hydrogen bonds. This can influence the monomer's organization in the reaction medium and affect polymerization kinetics. Furthermore, the resulting polymer, poly(3-(methoxycarbonyl)but-3-enoic acid), will have pendant carboxylic acid groups. These groups dramatically increase the polymer's polarity, water-solubility, and provide reactive handles for post-polymerization modification, a feature absent in poly(dimethyl itaconate).

Recent advances in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reverse ATRP (RATRP), have enabled better control over the polymerization of dimethyl itaconate, leading to polymers with defined molecular weights and lower dispersity.[13]

Experimental Data Summary: Controlled Radical Polymerization of Dimethyl Itaconate

Polymerization MethodInitiator SystemMn ( g/mol )Dispersity (Đ)ConversionReference
RATRPAIBME/CuBr₂/dNbpyup to 15,0001.06–1.38up to 70%[13]
ATRPVarious~11,900High (1.52)~50%[13]

These controlled methods offer a significant improvement over traditional free-radical techniques, which often result in low conversions and poorly defined polymers.[14] Similar strategies would likely be required to achieve well-defined polymers from 3-(methoxycarbonyl)but-3-enoic acid.

Experimental Protocols

To provide a practical basis for comparison, the following detailed protocols are provided. These are designed as self-validating systems for researchers to directly assess the reactivity differences in their own laboratories.

Protocol 1: Comparative Aza-Michael Addition with Piperidine

Objective: To compare the rate of reaction and extent of isomerization for both substrates under identical conditions.

Materials:

  • 3-(Methoxycarbonyl)but-3-enoic acid

  • Dimethyl itaconate

  • Piperidine (freshly distilled)

  • Toluene (anhydrous)

  • Dodecane (internal standard for GC analysis)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Reaction vials (2), stir bars

Workflow Diagram:

G cluster_0 Reaction Setup (Identical for Both Substrates) cluster_1 Reaction Monitoring cluster_2 Data Analysis Setup 1. To a vial, add: - Substrate (1.0 mmol) - Toluene (5 mL) - Dodecane (0.5 mmol) Stir 2. Stir at 25°C Setup->Stir Add 3. Add Piperidine (1.1 mmol) Stir->Add Monitor 4. Take aliquots at t = 0, 1, 2, 4, 8, 24h Add->Monitor Quench 5. Quench aliquot with dilute HCl Monitor->Quench Analyze 6. Analyze by GC-MS and ¹H NMR Quench->Analyze Data 7. Quantify: - Substrate consumption - Adduct formation - Isomer formation Analyze->Data

Procedure:

  • Reaction Setup: In two separate, oven-dried vials equipped with stir bars, add 3-(methoxycarbonyl)but-3-enoic acid (144 mg, 1.0 mmol) to one and dimethyl itaconate (158 mg, 1.0 mmol) to the other.

  • To each vial, add anhydrous toluene (5.0 mL) and the internal standard, dodecane (~85 mg, 0.5 mmol).

  • Place the vials in a water bath maintained at 25°C and stir for 10 minutes to ensure complete dissolution.

  • Reaction Initiation: To each vial, add piperidine (109 µL, 1.1 mmol) and start a timer.

  • Monitoring: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (~50 µL) from each reaction mixture. Immediately quench the aliquot in a vial containing 1 mL of dilute HCl (0.1 M) and 1 mL of ethyl acetate. Shake vigorously and analyze the organic layer.

  • Analysis: Analyze the quenched aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the starting material and the appearance of the product and any isomers, using dodecane for quantification. At the end of the reaction, obtain a ¹H NMR spectrum in CDCl₃ to confirm the structures of the products.

Expected Outcome: This experiment will provide quantitative kinetic data on the relative rates of the Michael addition and any competing isomerization for both substrates under mild, non-catalytic conditions.

Protocol 2: Comparative Free-Radical Copolymerization with Styrene

Objective: To synthesize copolymers and provide a qualitative comparison of monomer incorporation.

Materials:

  • 3-(Methoxycarbonyl)but-3-enoic acid

  • Dimethyl itaconate

  • Styrene (inhibitor removed)

  • Azobisisobutyronitrile (AIBN), recrystallized

  • 1,4-Dioxane (anhydrous)

  • Methanol

  • Schlenk flasks (2), stir bars

Procedure:

  • Monomer Preparation: In two separate Schlenk flasks, prepare the following solutions under a nitrogen atmosphere:

    • Flask A: Styrene (1.04 g, 10 mmol), 3-(methoxycarbonyl)but-3-enoic acid (1.44 g, 10 mmol), AIBN (33 mg, 0.2 mmol), and anhydrous 1,4-dioxane (10 mL).

    • Flask B: Styrene (1.04 g, 10 mmol), dimethyl itaconate (1.58 g, 10 mmol), AIBN (33 mg, 0.2 mmol), and anhydrous 1,4-dioxane (10 mL).

  • Degassing: Subject the contents of each flask to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place both flasks in an oil bath preheated to 70°C and stir vigorously. Allow the polymerization to proceed for 24 hours.

  • Isolation: After 24 hours, cool the flasks to room temperature. Slowly pour the viscous solutions into a large excess of cold methanol (~200 mL) with vigorous stirring to precipitate the copolymers.

  • Purification: Collect the precipitated polymers by filtration. Redissolve them in a minimal amount of dioxane and re-precipitate into methanol to remove unreacted monomers.

  • Drying: Dry the purified polymers in a vacuum oven at 40°C to a constant weight.

  • Analysis: Characterize the resulting copolymers by ¹H NMR to determine the relative incorporation of each monomer into the polymer chain. Further analysis by Gel Permeation Chromatography (GPC) can determine the molecular weight (Mn) and dispersity (Đ).

Conclusion and Outlook

The reactivity of 3-(methoxycarbonyl)but-3-enoic acid and dimethyl itaconate, while rooted in the same itaconate backbone, diverges significantly due to their distinct functionalities.

  • Dimethyl Itaconate serves as a neutral, symmetrical building block. Its high electrophilicity makes it a potent Michael acceptor and a viable monomer for controlled radical polymerization. However, its utility is tempered by a susceptibility to isomerization into a less reactive form, a challenge that demands careful optimization of reaction conditions.

  • 3-(Methoxycarbonyl)but-3-enoic Acid is an asymmetric monomer offering dual functionality. The carboxylic acid group provides a handle for acid-base catalysis, post-polymerization modification, and imparts unique solubility and hydrogen-bonding characteristics to its polymers. This same acidity, however, can complicate reactions that employ basic reagents or catalysts.

The choice between these two derivatives is therefore not a matter of superior or inferior reactivity, but one of strategic selection based on the desired outcome. For applications requiring a neutral polymer backbone or a straightforward conjugate addition with non-basic nucleophiles, dimethyl itaconate is an excellent choice. For the design of functional polymers, pH-responsive materials, or bioconjugates where the carboxylic acid can be leveraged, 3-(methoxycarbonyl)but-3-enoic acid presents unique and powerful opportunities. This guide provides the foundational knowledge and practical protocols for researchers to harness the distinct chemical personalities of these valuable bio-based synthons.

References

  • CN102320967A - Preparation method of dimethyl itaconate - Google Patents. (n.d.).
  • PubChem. (n.d.). 3-(Ethoxycarbonyl)but-3-enoic acid. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Wesołowska, A., Konefał, R., Świergosz, T., & Bednarz, S. (2018). Polymerization of itaconic acid and derivatives. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). But-3-enoic acid. Retrieved March 7, 2026, from [Link]

  • Farmer, T. J., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Dicks, J., et al. (2024). Itaconic acid as an effective biobased platform molecule for vat photopolymerisation additive manufacturing. MATEC Web of Conferences, 406, 03013. [Link]

  • PubChem. (n.d.). 3-(Methoxycarbonyl)-4-(o-tolyl)but-3-enoic acid. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved March 7, 2026, from [Link]

  • Mills, E. L., et al. (2018). Electrophilic properties of itaconate and derivatives regulate the IκBζ–ATF3 inflammatory axis. Nature, 556(7700), 238–242. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Polymerization of itaconic acid. Retrieved March 7, 2026, from [Link]

  • Zhang, Y., et al. (2019). Reverse atom transfer radical polymerization of dimethyl itaconate initiated by a new azo initiator: AIBME. RSC Advances, 9(1), 14-21. Retrieved March 7, 2026, from [Link]

  • Mills, E. L., et al. (2018). Electrophilic properties of itaconate and derivatives regulate the IκBζ–ATF3 inflammatory axis. ResearchGate. Retrieved March 7, 2026, from [Link]

  • US5223592A - Process for polymerization of itaconic acid - Google Patents. (n.d.).
  • S. G. Mecerreyes, D., et al. (2021). Biobased polymers derived from itaconic acid bearing clickable groups with potent antibacterial activity and negligible hemolytic activity. Polymer Chemistry, 12(21), 3079-3088. Retrieved March 7, 2026, from [Link]

  • Pellis, A., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 781. Retrieved March 7, 2026, from [Link]

  • Wang, Y., et al. (2023). Optimization of 3-butenoic acid-modified polyalkenoic acid for enhanced glass ionomer cement performance. Dental Materials. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 4. The reaction of dimethyl itaconate (1) with an amine (4) to... Retrieved March 7, 2026, from [Link]

  • Pellis, A., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. PMC. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved March 7, 2026, from [Link]

  • Chemistry Steps. (2020, April 7). Michael Addition Reaction Mechanism. Retrieved March 7, 2026, from [Link]

Sources

Validation

A Senior Application Scientist's Field Guide to Enoate Reactivity in Conjugate Additions

An In-Depth Comparative Guide to 3-(Methoxycarbonyl)but-3-enoic Acid as a Michael Acceptor For researchers and professionals in drug development and synthetic chemistry, the Michael addition is a cornerstone reaction for...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to 3-(Methoxycarbonyl)but-3-enoic Acid as a Michael Acceptor

For researchers and professionals in drug development and synthetic chemistry, the Michael addition is a cornerstone reaction for forming carbon-carbon and carbon-heteroatom bonds under mild conditions.[1] The choice of the Michael acceptor—typically an α,β-unsaturated carbonyl compound—is critical, as it dictates reaction kinetics, selectivity, and the potential for downstream functionalization.

This guide provides an in-depth comparison of 3-(methoxycarbonyl)but-3-enoic acid, a monoester of the bio-derived monomer itaconic acid, against other commonly used enoate-based Michael acceptors. We will move beyond a simple catalog of reactions to explore the causal relationships between structure, reactivity, and experimental outcomes, providing field-proven insights and actionable protocols for your laboratory work.

The Michael Addition: A Mechanistic Framework

The Michael reaction is a conjugate 1,4-addition of a nucleophile (the Michael donor) to an electrophilic α,β-unsaturated compound (the Michael acceptor).[1] The reaction is thermodynamically favorable, driven by the formation of a strong C-C or C-X single bond at the expense of a weaker C=C π-bond.[2]

The process is typically base-catalyzed and involves three key steps:

  • Deprotonation: A base removes an acidic proton from the Michael donor to form a nucleophilic enolate or another stabilized carbanion.[3]

  • Conjugate Addition: The nucleophile attacks the β-carbon of the Michael acceptor, breaking the C=C π-bond and forming a new enolate intermediate.[1][3]

  • Protonation: The enolate intermediate is protonated by the conjugate acid of the base or a proton source in a workup step, yielding the final 1,4-adduct.[3]

Michael_Addition_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation reactant_node reactant_node intermediate_node intermediate_node catalyst_node catalyst_node product_node product_node Donor Michael Donor (e.g., Malonate) Base + Base Donor->Base Enolate Enolate (Nucleophile) Base->Enolate Deprotonation Acceptor Michael Acceptor (Enoate) Enolate->Acceptor 1,4-Addition Adduct_Enolate Adduct Enolate Enolate->Adduct_Enolate Proton_Source + H⁺ Adduct_Enolate->Proton_Source Final_Product Michael Adduct Adduct_Enolate->Final_Product Proton_Source->Final_Product Protonation

Caption: General mechanism of the base-catalyzed Michael Addition reaction.

Profiling the Enoate Acceptors: Structure and Inherent Properties

The reactivity of an enoate is governed by a combination of electronic and steric factors. Below, we profile our target compound and its common alternatives.

  • 3-(Methoxycarbonyl)but-3-enoic acid: This molecule is a mono-methyl ester of itaconic acid. Its distinguishing feature is an exocyclic (1,1-disubstituted) double bond, which is conjugated to two carbonyl groups (one ester, one carboxylic acid). This dual activation is expected to significantly enhance the electrophilicity of the β-carbon. However, it is known that itaconate-containing compounds can isomerize to less reactive mesaconate (trans-isomer) and citraconate (cis-isomer) forms, especially under basic or thermal conditions, which can complicate reaction kinetics.[4][5]

  • Acrylates (e.g., Methyl Acrylate): These are among the simplest and most reactive Michael acceptors. The terminal double bond is unhindered, allowing for easy access by a wide range of nucleophiles. The single ester group provides strong electronic activation.

  • Crotonates (e.g., Methyl Crotonate): The presence of a methyl group at the β-position introduces steric hindrance, which can significantly slow the rate of nucleophilic attack compared to acrylates. This allows for greater selectivity with certain nucleophiles.

  • Cinnamates (e.g., Methyl Cinnamate): The β-phenyl group exerts a strong steric influence and also a resonance effect. While the phenyl group is electron-withdrawing by induction, its resonance can stabilize the double bond, sometimes leading to lower reactivity compared to acrylates.

  • Fumarates/Maleates (e.g., Dimethyl Fumarate): Like our target compound, these are dicarboxylate esters. Dimethyl fumarate is a highly efficient Michael acceptor due to its trans-geometry and dual electron-withdrawing groups. Dimethyl maleate, its cis-isomer, is generally less reactive due to steric shielding of the double bond. The reactivity of dimethyl fumarate with biological thiols is a key mechanism for the action of drugs like dimethyl fumarate, used in treating multiple sclerosis.[6]

Comparative Reactivity: A Data-Driven Analysis

Michael AcceptorKey Structural FeaturesExpected Relative ReactivityRationale & Supporting Insights
Methyl Acrylate Terminal, unhindered C=CVery HighMinimal steric hindrance and strong activation from one ester group allow for rapid addition of most nucleophiles.[7]
Dimethyl Fumarate Trans-dicarboxylate esterHighTwo electron-withdrawing groups strongly activate the C=C bond. The trans geometry allows for unhindered nucleophilic attack. Its high reactivity with thiols is well-documented.[6]
3-(Methoxycarbonyl)but-3-enoic acid 1,1-disubstituted, dicarbonylHigh to ModerateDual activation from ester and acid groups suggests high reactivity. However, the potential for base-catalyzed isomerization to less reactive mesaconic or citraconic forms can reduce the overall reaction rate and yield.[5] The 1,1-disubstitution presents a different steric profile than fumarates.
Methyl Crotonate β-substituted C=CModerate to LowThe β-methyl group provides significant steric hindrance, slowing the reaction rate compared to methyl acrylate. This can be exploited for improved selectivity.
Methyl Cinnamate β-substituted (Phenyl)LowThe bulky phenyl group at the β-position creates substantial steric hindrance. Electronic effects from the phenyl ring can also modulate reactivity.
Dimethyl Maleate Cis-dicarboxylate esterVery LowThe cis configuration creates significant steric crowding, making the β-carbon much less accessible to nucleophiles compared to its trans-isomer, dimethyl fumarate.

Experimental Protocol: Comparative Thia-Michael Addition

To provide a tangible comparison, this section details a standardized protocol for the thia-Michael addition of thiophenol to various enoate acceptors. Thiols are excellent nucleophiles for this reaction, which is often fast, high-yielding, and proceeds with minimal side products.[7] This protocol is designed to be a self-validating system for comparing the relative reactivity in your own lab.

Objective: To compare the reaction rate and yield of the Michael addition of thiophenol to 3-(methoxycarbonyl)but-3-enoic acid, methyl acrylate, and methyl crotonate.

Materials:

  • 3-(Methoxycarbonyl)but-3-enoic acid (1.0 equiv.)

  • Methyl acrylate (1.0 equiv.)

  • Methyl crotonate (1.0 equiv.)

  • Thiophenol (1.1 equiv.)

  • Triethylamine (TEA) (0.1 equiv., catalyst)

  • Dichloromethane (DCM, anhydrous)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Experimental_Workflow step_node step_node action_node action_node analysis_node analysis_node A 1. Setup Reactions A_sub In 3 separate flasks, dissolve each enoate (1.0 equiv) in anhydrous DCM. A->A_sub B 2. Initiate Reaction A->B B_sub Add thiophenol (1.1 equiv), then TEA (0.1 equiv). Start timer. B->B_sub C 3. Monitor Progress B->C C_sub Spot on TLC plate every 15 mins. (Eluent: 4:1 Hexanes:EtOAc). Observe disappearance of enoate spot. C->C_sub D 4. Reaction Quench C->D Reaction Complete D_sub Once starting material is consumed (or after 4h), add sat. aq. NH₄Cl. D->D_sub E 5. Workup & Isolation D->E E_sub Extract with DCM, wash with brine, dry over MgSO₄, and concentrate. E->E_sub F 6. Analysis E->F F_sub Calculate isolated yield. Characterize product by ¹H NMR. F->F_sub

Caption: Experimental workflow for comparing the reactivity of Michael acceptors.

Step-by-Step Procedure:

  • Reaction Setup: In three separate round-bottom flasks equipped with magnetic stir bars, dissolve each Michael acceptor (e.g., 1 mmol) in 5 mL of anhydrous dichloromethane under ambient atmosphere.

  • Reagent Addition: To each flask, add thiophenol (1.1 mmol, 1.1 equiv.).

  • Initiation and Monitoring: Add triethylamine (0.1 mmol, 0.1 equiv.) to each flask simultaneously to start the reaction. Immediately take a TLC sample (t=0). Monitor the reaction progress by TLC every 15 minutes, observing the consumption of the starting enoate.

    • Causality: Using a catalytic amount of a weak base like TEA is crucial. It generates the thiolate nucleophile in situ without promoting significant side reactions like the isomerization of 3-(methoxycarbonyl)but-3-enoic acid, which can be more pronounced with stronger bases.[7]

  • Workup: Once the TLC analysis indicates complete consumption of the starting material (or after a set time, e.g., 4 hours, for comparison), quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Isolation: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography if necessary. Determine the isolated yield and confirm the structure of the adduct by ¹H NMR spectroscopy. The disappearance of vinylic protons and the appearance of new aliphatic protons are key diagnostic markers.[8][9]

Expected Outcome: You should observe the fastest reaction rate with methyl acrylate, followed by 3-(methoxycarbonyl)but-3-enoic acid, and the slowest rate with methyl crotonate. This experiment provides a direct, hands-on comparison of the electronic and steric effects discussed.

Applications and Strategic Considerations in Drug Development

The Michael addition is a key reaction in the synthesis of pharmaceuticals and is also a mechanism of action for many covalent inhibitor drugs.[1] Acrylamide functional groups, for instance, are used as Michael acceptors in targeted cancer therapies like ibrutinib and osimertinib to form a covalent bond with a cysteine residue in the target enzyme's active site.[1]

Advantages of 3-(Methoxycarbonyl)but-3-enoic acid:

  • Dual Functionality: The resulting Michael adduct contains both a methyl ester and a free carboxylic acid. This offers a valuable handle for subsequent synthetic transformations, such as amide bond formation or further esterification, allowing for the construction of more complex molecules and bifunctional linkers.

  • Bio-based Origin: As a derivative of itaconic acid, it offers a route to building blocks from renewable resources, an increasingly important consideration in sustainable chemistry.[10]

Challenges and Considerations:

  • Isomerization: The primary challenge is the potential for the itaconate structure to isomerize to the less reactive mesaconate form.[5] Experimental conditions, particularly the choice of base and temperature, must be carefully optimized to minimize this undesired side reaction. The use of certain catalysts, such as iodine on acidic alumina, has been shown to effectively promote the aza-Michael addition while managing isomerization.[5]

  • Stereochemistry: The addition to the 1,1-disubstituted alkene of 3-(methoxycarbonyl)but-3-enoic acid creates a chiral center. For drug development applications, controlling the stereochemistry of this new center through asymmetric catalysis would be a critical step.

Conclusion

3-(Methoxycarbonyl)but-3-enoic acid presents itself as a highly versatile and reactive Michael acceptor, rivaling the performance of classic acceptors like fumarates due to its dual electronic activation. Its primary advantage over simpler enoates like acrylates lies in the post-reaction functionality afforded by its two distinct carbonyl groups. However, its practical application requires careful management of reaction conditions to mitigate the risk of isomerization to less reactive species. By understanding the interplay of electronic activation, steric hindrance, and potential side reactions, researchers can strategically select the optimal enoate acceptor to achieve their synthetic goals with precision and efficiency.

References

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Chemistry Steps. (2020, April 7). Michael Addition Reaction Mechanism. [Link]

  • Homi Bhabha National Institute.
  • MDPI. (2022, October 21). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. [Link]

  • Wikipedia. Michael addition reaction. [Link]

  • Semantic Scholar. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. [Link]

  • Taylor & Francis. Enolates – Knowledge and References. [No direct URL available]
  • Organic Syntheses. Procedure for preparation of allyl cyanide. [Link]

  • PubMed. (2021, April 2). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. [Link]

  • ResearchGate. ¹H NMR spectra for Michael addition of PEGMEA 454 and ME. [Link]

  • Frontiers. (2019, November 13). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. [Link]

  • BenchChem.
  • BenchChem. Application of 3-Butenoic Acid in Pharmaceutical Synthesis: Detailed Notes and Protocols. [No direct URL available]
  • Wikipedia. Baylis–Hillman reaction. [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]

  • Google Patents.
  • ResearchGate. Utilizing Baylis–Hillman Adducts Followed by Michael Addition/Elimination Reaction for the Synthesis of Unusual Conformationally Stable Molecules Governed by Aromatic Interactions. [Link]

  • PMC. (2023, November 24). Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research. [Link]

  • ResearchGate. Synthesis of novel (Z)-methyl-12-aminooctadec-9-enoate based phenolipids as potential antioxidants and chemotherapeutic agents. [Link]

  • White Rose Research Online. (2019, July 15). Improving the Post-polymerization Modification of Bio-Based Itaconate Unsaturated Polyesters: Catalyzing Aza-Michael Addition. [Link]

  • Organic Chemistry Tutor. Michael Addition. [No direct URL available]
  • ResearchGate. (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. [Link]

  • ResearchGate. How can I study kinetics of a Michael addition reaction by NMR?. [Link]

  • Frontiers. (2020, June 23). Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates. [Link]

  • PubChem. 3-(Ethoxycarbonyl)but-3-enoic acid. [Link]

  • SciELO. Michael additions of thiocompounds to α, β-unsaturated carbonyl compounds in aqueous media: stereoselectivity with unambiguous characterization by NMR. [Link]

  • ScienceDirect. (2024, July 22). The influence of Michael acceptors on the structural reactivity of renewable fuels. [Link]

  • PMC. (2023, May 5). Novel Derivatives of Eugenol as a New Class of PPARγ Agonists in Treating Inflammation: Design, Synthesis, SAR Analysis and In Vitro Anti-Inflammatory Activity. [Link]

  • RSC Publishing. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies. [Link]

  • MDPI. (2009, October 12). The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry. [Link]

  • Organic Chemistry Portal. Baylis-Hillman Reaction. [Link]

Sources

Comparative

comparing the dienophilic reactivity of 3-(Methoxycarbonyl)but-3-enoic acid with maleic anhydride

As the chemical industry increasingly pivots from petrochemicals to bio-based platform molecules, researchers are heavily investigating itaconic acid derivatives as renewable alternatives to classic reagents. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

As the chemical industry increasingly pivots from petrochemicals to bio-based platform molecules, researchers are heavily investigating itaconic acid derivatives as renewable alternatives to classic reagents. This guide provides an in-depth, objective comparison of the dienophilic reactivity between a standard petrochemical dienophile, Maleic Anhydride (MA) , and a bio-based alternative, 3-(Methoxycarbonyl)but-3-enoic acid (also known as itaconic acid monomethyl ester).

Designed for synthetic chemists and drug development professionals, this guide breaks down the mechanistic causality behind their reactivity differences and provides validated experimental protocols for Diels-Alder (DA) cycloadditions.

Mechanistic & Frontier Molecular Orbital (FMO) Analysis

The efficiency of a normal-electron-demand Diels-Alder reaction is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.

Maleic Anhydride: The Gold Standard

Maleic anhydride is one of the most reactive dienophiles in organic synthesis. Its extreme reactivity is governed by two factors:

  • Dual Conjugation: It possesses two strongly electron-withdrawing carbonyl groups directly conjugated to the alkene, drastically lowering the LUMO energy.

  • Conformational Locking: The cyclic anhydride structure locks the carbonyls in a planar, s-cis conformation. This geometry maximizes orbital overlap and minimizes steric hindrance, creating an ideal trajectory for the approaching diene.

3-(Methoxycarbonyl)but-3-enoic Acid: The Bio-Based Challenger

3-(Methoxycarbonyl)but-3-enoic acid presents a significantly different electronic and steric profile:

  • Single Conjugation: While it possesses two carbonyl-containing groups, only the methoxycarbonyl (-COOMe) group is directly conjugated to the double bond. The carboxylic acid (-COOH) is separated from the alkene by an

    
     hybridized methylene group (-CH
    
    
    
    -), meaning it provides no direct resonance stabilization to the LUMO.
  • Steric Hindrance: The molecule features a 1,1-disubstituted exo-methylene double bond. This unsymmetrical bulk creates a higher steric barrier for the incoming diene compared to the flat, 1,2-disubstituted profile of maleic anhydride.

Conclusion: The higher LUMO energy and increased steric bulk of 3-(Methoxycarbonyl)but-3-enoic acid result in a significantly higher activation energy (


), requiring harsher thermodynamic driving forces to achieve cycloaddition[1].

Reactivity_Pathway Diene Diene (HOMO) (e.g., Myrcene) MA Maleic Anhydride Locked s-cis, Dual Conjugation (Low LUMO) Diene->MA Low Activation Energy (Ea) IAME 3-(Methoxycarbonyl)but-3-enoic acid Acyclic, Single Conjugation (High LUMO) Diene->IAME High Activation Energy (Ea) ProdMA Diels-Alder Adduct Fast Kinetics (5 min, 100°C) High Conversion MA->ProdMA ProdIAME Diels-Alder Adduct Slow Kinetics (10 h, 140°C) Moderate Conversion IAME->ProdIAME

Frontier Molecular Orbital (FMO) logic and kinetic pathways for Diels-Alder cycloadditions.

Comparative Performance Data

To objectively compare their performance, we look at their reactivity with a standard terpene-derived diene, myrcene. The data below highlights the stark contrast in required reaction conditions and resulting kinetics[2].

ParameterMaleic Anhydride3-(Methoxycarbonyl)but-3-enoic acid
Dienophile Structure Cyclic, symmetricalAcyclic, unsymmetrical
Alkene Substitution 1,2-disubstituted (cis)1,1-disubstituted (exo-methylene)
Conjugated EWGs 21
Reaction Temp (w/ Myrcene) 100 °C140 °C
Reaction Time 5 minutes10 hours
Typical Conversion > 90%~ 70%
Catalyst Requirement None (Thermal)Often requires Lewis Acid or High Temp

Experimental Methodologies

The following protocols detail the synthesis of Diels-Alder adducts using myrcene as the model diene. The methodologies are designed as self-validating systems to ensure experimental integrity.

Protocol A: Cycloaddition with Maleic Anhydride

Causality: Due to the highly electrophilic nature of maleic anhydride, the reaction proceeds rapidly at moderate temperatures without the need for high-pressure equipment or catalysts.

  • Preparation: In a standard 10 mL round-bottom flask, dissolve maleic anhydride (1.0 eq, 5.0 mmol) in 2 mL of ethyl acetate (EtOAc).

  • Addition: Add myrcene (1.1 eq, 5.5 mmol) dropwise at room temperature.

  • Heating: Attach a reflux condenser and heat the mixture to 100 °C for 5 to 10 minutes.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using an 8:2 Hexane:EtOAc solvent system. The validation metric is the complete disappearance of the maleic anhydride spot (visualized via KMnO

    
     stain) and the emergence of a single, less polar product spot.
    
  • Workup: Cool to room temperature and remove the solvent under reduced pressure. The high conversion rate (>90%) typically yields a product that requires minimal purification[2].

Protocol B: Cycloaddition with 3-(Methoxycarbonyl)but-3-enoic Acid

Causality: The reduced dienophilic character of the monoester necessitates elevated temperatures (140 °C) and prolonged reaction times (10 h). Because 140 °C exceeds the boiling point of standard solvents and the diene, a sealed microwave vial or pressure reactor is strictly required to prevent mass loss and maintain the collision frequency.

  • Preparation: In a heavy-walled microwave vial, combine 3-(Methoxycarbonyl)but-3-enoic acid (1.0 eq, 5.0 mmol) and myrcene (1.1 eq, 5.5 mmol) in 2 mL of toluene.

  • Sealing: Seal the vial with an aluminum crimp cap equipped with a PTFE/silicone septum. Purge the vial with nitrogen for 2 minutes to prevent oxidative degradation of the diene at high temperatures.

  • Heating: Heat the sealed vial in a microwave synthesizer or an oil bath at 140 °C for 10 hours.

  • Self-Validation (NMR): Because the starting monoester and the resulting cycloadduct may exhibit similar

    
     values on TLC, the system must be validated via 
    
    
    
    H-NMR of the crude mixture. The critical validation metric is the integration of the terminal exo-methylene protons of the dienophile (typically appearing as two singlets between 5.8 and 6.4 ppm). The disappearance of these peaks relative to the stable methoxy singlet (~3.7 ppm) confirms conversion.
  • Workup: Cool the vial completely before unsealing to avoid pressurized solvent release. Purify the crude mixture via flash column chromatography to separate the unreacted dienophile (~30% remaining) from the target cycloadduct.

References

  • Diels-Alder Reactions of Furans with Itaconic Anhydride: Overcoming Unfavorable Thermodynamics Source: National Center for Biotechnology Information (NIH / PMC) URL:[Link]

  • Diels–Alder reactions of myrcene using intensified continuous-flow reactors Source: Beilstein Journal of Organic Chemistry (via NIH / PMC) URL:[Link]

Sources

Validation

validation of 3-(Methoxycarbonyl)but-3-enoic acid structure by X-ray crystallography

Executive Summary In the realm of bio-based monomers and polymer chemistry, 3-(Methoxycarbonyl)but-3-enoic acid (commonly known as monomethyl itaconate) represents a critical building block. Derived from the fermentation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of bio-based monomers and polymer chemistry, 3-(Methoxycarbonyl)but-3-enoic acid (commonly known as monomethyl itaconate) represents a critical building block. Derived from the fermentation of renewable sources, this molecule is widely utilized to functionalize nanomaterials and synthesize advanced thermosets[1]. The terminal double bond of this


-unsaturated monoester exhibits high reactivity toward radical reactions, making it a valuable alternative to acrylic acid in polymer synthesis[2].

However, validating the exact structure of this molecule presents a distinct analytical bottleneck. Differentiating the 1-methyl ester from the 4-methyl ester regioisomer, while simultaneously mapping its solid-state hydrogen-bonding network, pushes the limits of standard spectroscopic techniques. As a Senior Application Scientist, I have compiled this guide to objectively compare the performance of Single-Crystal X-ray Diffraction (SCXRD) against alternative analytical methods, providing a field-proven, self-validating protocol for definitive structural characterization.

Comparative Analysis: SCXRD vs. Spectroscopic Alternatives

While routine laboratory workflows rely heavily on Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), these techniques possess inherent blind spots when analyzing small, flexible, polyfunctional organic molecules.

3-(Methoxycarbonyl)but-3-enoic acid is a low-melting solid with a melting point range of 68.0 to 73.0 °C[3]. In solution, its conformational flexibility and the electronic similarity between its two carbonyl environments can make regioisomer assignment ambiguous.

Quantitative Performance Comparison
Analytical TechniqueRegiochemical Certainty3D Conformation & H-BondingTypical Resolution / AccuracySample Requirement
SCXRD (Gold Standard) Absolute (Definitive) Yes (Exact bond lengths/angles) ~0.75 Å (Spatial Resolution) Single crystal (>0.05 mm)
2D NMR (HMBC/HSQC) High (Requires interpretation)No (Solution-state average)0.01 ppm (Chemical Shift)~5–10 mg (Liquid/Solid)
HRMS (ESI-TOF) None (Isomer blind)No (Gas phase)< 5 ppm (Mass Error)< 1 µg
FT-IR Spectroscopy Low (Functional groups only)Partial (Solid-state shifts)4 cm⁻¹ (Spectral Resolution)~1 mg

The Verdict: HRMS provides exact mass (


 143.0350 m/z) but zero spatial information. 2D NMR (HMBC) can infer the ester position by tracking 

couplings between the methoxy protons and the carbonyl carbon, but it cannot elucidate the solid-state behavior. SCXRD is the only technique that provides absolute regiochemical proof while simultaneously mapping the

cyclic hydrogen-bonded dimers formed by the carboxylic acid moieties in the solid state.

Structural Validation Workflow

Workflow N1 3-(Methoxycarbonyl)but-3-enoic acid (Monomethyl Itaconate) N2 Analytical Bottleneck: Regioisomer Ambiguity N1->N2 N3 Solution-State NMR & HRMS (Confirms Mass & Purity) N2->N3 N4 Vapor Diffusion Crystallization (EtOAc / n-Hexane at 4°C) N3->N4 N5 SCXRD Data Collection (Cu Kα, 100 K) N4->N5 N6 Definitive Structural Validation (Absolute Regiochemistry) N5->N6

Workflow for the definitive structural validation of 3-(Methoxycarbonyl)but-3-enoic acid via SCXRD.

Experimental Methodology: SCXRD Validation Protocol

To achieve publication-quality structural validation, the experimental design must account for the molecule's low melting point and the high thermal mobility of its terminal alkene group.

Phase 1: Crystal Growth (Vapor Diffusion)
  • Solvent Selection : Dissolve 20 mg of highly pure (>98%) 3-(Methoxycarbonyl)but-3-enoic acid in 0.5 mL of ethyl acetate (solvent) within a 2 mL inner glass vial.

  • Anti-Solvent Setup : Place the un-capped inner vial inside a 20 mL outer vial containing 3 mL of n-hexane (anti-solvent). Cap the outer vial tightly.

  • Thermal Control : Store the setup undisturbed at 4 °C for 3–5 days.

    • Causality : The low temperature reduces the solubility gradient and slows down the vapor diffusion rate. This promotes the nucleation of high-quality, defect-free single crystals rather than amorphous precipitation, which is critical for low-melting organics.

Phase 2: Data Collection
  • Crystal Mounting : Select a suitable crystal (approx. 0.1 × 0.1 × 0.2 mm) under a polarized optical microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop.

    • Causality : Paratone oil acts as a viscous cryoprotectant, preventing the crystal from degrading due to rapid solvent loss or atmospheric moisture exposure during transfer.

  • Cryocooling : Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

    • Causality : At room temperature, the terminal

      
       and 
      
      
      
      groups exhibit severe thermal libration (dynamic motion), which smears electron density and reduces resolution. Cooling to 100 K freezes these motions, enabling precise anisotropic refinement of all non-hydrogen atoms.
  • Diffraction : Collect data using a microfocus Copper (

    
    ) X-ray source (
    
    
    
    Å).
    • Causality : Copper radiation provides significantly stronger diffraction intensities for light-atom (C, H, O) organic molecules compared to Molybdenum, ensuring high signal-to-noise ratios at high diffraction angles.

Phase 3: Structure Solution & Self-Validating Quality Control
  • Solution & Refinement : Solve the structure using intrinsic phasing algorithms such as SHELXT , followed by full-matrix least-squares refinement on

    
     with SHELXL .
    
  • Self-Validating System : This protocol inherently validates its own success. A robust structural model must yield an

    
     value < 5% and a Goodness-of-Fit (GoF) near 1.0.
    
    • Failure Flag: If residual electron density peaks > 0.5 e/ų appear near the terminal alkene during refinement, it immediately flags unmodeled disorder or unwanted radical polymerization. This invalidates the dataset, proving the sample degraded prior to cooling, and requires a return to the crystallization step.

References

Sources

Comparative

A Comparative Guide to Substituted Butenoic Acids in Cycloaddition Reactions

Cycloaddition reactions, particularly the [4+2] Diels-Alder (DA) reaction, are cornerstones of organic synthesis, enabling the construction of complex cyclic frameworks with high atom economy and stereospecificity[1]. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Cycloaddition reactions, particularly the [4+2] Diels-Alder (DA) reaction, are cornerstones of organic synthesis, enabling the construction of complex cyclic frameworks with high atom economy and stereospecificity[1]. While highly electron-deficient dienophiles like maleic anhydride or unsubstituted acrylic acid are industry standards, the use of substituted butenoic acids—such as 2-butenoic acid (crotonic acid), 3-methyl-2-butenoic acid, and 4-methoxy-2-butenoic acid—offers nuanced control over regioselectivity and stereoselectivity[2][3].

As a Senior Application Scientist, I have compiled this guide to objectively compare the performance of these substituted dienophiles against standard alternatives. By analyzing the structural and electronic causality behind their reactivity, this guide provides actionable insights and self-validating protocols for researchers optimizing complex cycloadditions.

Structural and Electronic Effects on Reactivity

The reactivity of a dienophile in a normal-electron-demand Diels-Alder reaction is dictated by its Lowest Unoccupied Molecular Orbital (LUMO) energy and its steric profile. Substituted butenoic acids present a unique comparative landscape:

  • Unsubstituted Acrylates vs.

    
    -Methylation:  Acrylic acid is highly reactive due to minimal steric hindrance and a low-energy LUMO. Introducing a 
    
    
    
    -methyl group (as in 2-butenoic acid) raises the LUMO energy via inductive electron donation and introduces steric bulk. This significantly decelerates the reaction and alters the endo:exo ratio, often favoring the exo adduct due to steric clashes in the endo transition state[3].
  • 
    -Dimethyl Substitution:  3-methyl-2-butenoic acid features two 
    
    
    
    -methyl groups. This severe steric crowding and further elevated LUMO make it a sluggish dienophile, typically requiring robust Lewis acid catalysis or specialized ionic liquid mediums to drive the cycloaddition[4].
  • Oxygenated Derivatives:

    
    -substituted derivatives like (E)-4-methoxy-2-butenoic acid introduce competing electronic effects. The methoxy group can participate in secondary orbital interactions and strongly influences regioselectivity (e.g., ortho/para directing effects) in reactions with polarized dienes, adhering to or challenging Brassard's rule[2].
    
Table 1: Quantitative Comparison of Dienophile Reactivity and Stereoselectivity
DienophileSubstitution PatternRelative Reaction RateTypical endo:exo Ratio (w/ Cyclopentadiene)Key Application / Mechanistic Note
Acrylic Acid UnsubstitutedVery Fast~75:25Baseline comparison; highly reactive but lacks pre-installed functional complexity.
2-Butenoic Acid

-Methyl
Moderate~33:67Steric bulk at the

-position disrupts the endo approach, favoring the exo adduct[3].
3-Methyl-2-butenoic Acid

-Dimethyl
Slow~10:90Severe steric hindrance; requires strong Lewis acid or high-pressure activation[4].
4-Methoxy-2-butenoic Acid

-Methoxy
ModerateVariable (Catalyst Dependent)Utilized for synthesizing complex oxygenated heterocycles; strong regiocontrol[2].
Maleic Anhydride

-Dicarbonyl
Extremely Fast>95:5Industry standard; highly electron-deficient, but requires downstream desymmetrization.
Logical Mapping of Substituent Effects

To visualize how specific substitutions on the butenoic acid scaffold dictate the thermodynamic and kinetic outcomes of the reaction, refer to the logical mapping below.

Logic Root Substituted Butenoic Acid (Dienophile) BetaMe β-Methyl Group (Crotonic Acid) Root->BetaMe BetaDiMe β,β-Dimethyl (3-Methyl-2-butenoic) Root->BetaDiMe GammaOxy γ-Alkoxy Group (4-Methoxy-2-butenoic) Root->GammaOxy Effect1 Increases Steric Bulk Favors Exo Adduct BetaMe->Effect1 Effect2 Raises LUMO Energy Decreases Reaction Rate BetaDiMe->Effect2 Effect3 Alters Regioselectivity (Ortho/Para Directing) GammaOxy->Effect3

Logical mapping of how specific butenoic acid substitutions dictate reaction outcomes.

Self-Validating Experimental Protocol

To ensure high conversion and stereocontrol, the following protocol details a solvent-free or ionic-liquid-mediated Diels-Alder reaction using 2-butenoic acid and a cyclic diene (e.g., 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene or cyclopentadiene)[5]. This protocol is designed as a self-validating system, ensuring that each step confirms the success of the preceding one.

Step-by-Step Methodology:
  • Diene Preparation: Thermally crack dicyclopentadiene at 170°C immediately before use to collect fresh cyclopentadiene.

    • Causality: Cyclopentadiene spontaneously dimerizes at room temperature via a DA reaction; cracking ensures the monomeric diene is available to react with the less reactive butenoic acid.

  • Catalyst Integration: Combine the diene and 2-butenoic acid (1:1.2 molar ratio) with a Lewis acid catalyst (e.g., a boron-based catalyst or AlCl

    
     in an ionic liquid medium)[1][5].
    
    • Causality: The Lewis acid coordinates to the carbonyl oxygen of the butenoic acid, drastically lowering its LUMO energy. This narrows the HOMO-LUMO gap, accelerating the reaction and enhancing regiocontrol (e.g., pushing para-product yields >90%)[1].

  • Thermal Activation & Monitoring (Self-Validation): Stir the mixture at a controlled temperature (e.g., 0°C to 25°C for kinetic control). Monitor the reaction via Gas Chromatography (GC).

    • Causality: 2-butenoic acid inherently favors a higher exo ratio due to the steric clash of the

      
      -methyl group in the endo transition state[3]. The disappearance of the starting material peak on the GC trace self-validates the completion of the cycloaddition.
      
  • Quenching and Extraction: Quench the reaction with saturated aqueous NaHCO

    
     and extract with CH
    
    
    
    Cl
    
    
    .
    • Causality: The basic quench neutralizes the Lewis acid and converts unreacted butenoic acid into its water-soluble sodium salt. Phase separation self-validates the partitioning of the neutral cycloadduct into the organic layer.

  • Isomer Separation & Structural Validation: Purify the crude product via recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes)[5]. Validate the structure using

    
    H-NMR.
    
    • Causality: The trans and cis (or exo/endo) isomers possess different crystal lattice energies and solubilities, allowing for selective precipitation[5]. The coupling constants (

      
      ) between the bridgehead protons in the NMR spectrum definitively validate the stereochemical outcome.
      

Workflow A 1. Diene & Dienophile Prep (Crack Cyclopentadiene) B 2. Lewis Acid Catalysis (AlCl3 or Boron-based) A->B C 3. Reaction Matrix (Solvent-Free or Ionic Liquid) B->C D 4. Thermal Control (Kinetic vs Thermodynamic) C->D E 5. Quench & Extract (NaHCO3 Neutralization) D->E F 6. Isomer Isolation (Recrystallization) E->F

Step-by-step workflow for catalyzed cycloaddition and isomer isolation.

Advanced Applications and Alternative Comparisons

When designing a synthetic route, the choice of dienophile must balance reactivity with the desired functionalization of the cycloadduct.

  • Compared to Maleic Anhydride: Maleic anhydride is a highly reactive, symmetrical dienophile that almost exclusively yields endo adducts due to profound secondary orbital interactions. However, it requires subsequent desymmetrization if a mono-carboxylic acid is the target. 2-butenoic acid, while less reactive, directly installs a differentiated methyl and carboxylic acid group, saving critical synthetic steps in drug development pipelines.

  • Regioselectivity in Complex Dienes: In reactions with highly polar dienes (e.g., Danishefsky's diene or haloquinones), regioselectivity is heavily influenced by the substituents on the butenoic acid. For instance, methoxy-substituted butenoic esters have been utilized to study and exploit Brassard's rule, enabling the predictable synthesis of highly substituted aromatic and heteroaromatic systems[2].

References
  • US10858318B2 - Boron-based cycloaddition catalysts and methods for the production of bio-based terephthalic acid (Google Patents).
  • Comparing the Stability of Geometric Isomers in Diels-Alder Reactions (Patsnap Eureka).
  • On the Brassard's Rule of regioselectivity in Diels-Alder reactions between haloquinones and polar dienes (RSC).
  • US8067644B2 - Process for conducting an organic reaction in ionic liquids (Google Patents).
  • endo / exo Stereoselectivity in Diels Alder Reactions of α, β-Dialkylated Conjugated Enals to Cyclic 1,3-Dienes (ResearchGate).

Sources

Validation

assessing the biocompatibility of polymers derived from 3-(Methoxycarbonyl)but-3-enoic acid

Assessing the Biocompatibility of Poly(Monomethyl Itaconate) vs. Standard Polymeric Carriers: A Comprehensive Guide As a Senior Application Scientist in polymer chemistry and drug delivery, I frequently evaluate novel bi...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Biocompatibility of Poly(Monomethyl Itaconate) vs. Standard Polymeric Carriers: A Comprehensive Guide

As a Senior Application Scientist in polymer chemistry and drug delivery, I frequently evaluate novel biomaterials to replace legacy polymers that suffer from toxicity, volatility, or poor functionalization. 3-(Methoxycarbonyl)but-3-enoic acid—commonly known as monomethyl itaconate (MMI)—and its resulting polymer, poly(monomethyl itaconate) (PMMI), have emerged as highly versatile, biocompatible alternatives to traditional polyacids.

This guide objectively evaluates the biocompatibility, physicochemical stability, and application efficacy of PMMI against industry standards like Poly(acrylic acid) (PAA) and Poly(lactic-co-glycolic acid) (PLGA).

Mechanistic Causality: Why PMMI Outperforms Legacy Polyacids

When designing a polymeric drug carrier, biocompatibility is not merely a downstream assay result; it is an upstream structural consequence. The shift from PAA to PMMI is driven by two fundamental mechanistic advantages:

A. Mitigation of Residual Monomer Toxicity via Low Volatility A primary driver of cytotoxicity in synthetic hydrogels is the presence of unreacted, residual monomers. Acrylic acid is highly volatile (volatilizing rapidly even at 30°C), making it difficult to handle safely and prone to leaving toxic residues in the polymer matrix if degassing and purification are not perfectly executed. In stark contrast, MMI exhibits extremely low volatility and remains stable even at 90°C[1]. This inherent thermal stability drastically reduces the risk of residual monomer toxicity, establishing a safer baseline for in vivo applications[1].

B. Amphiphilic Balance and Cellular Interaction PAA is densely packed with highly hydrophilic carboxylic acid groups, which can induce osmotic stress on cell membranes. PMMI, however, features both a carboxylic acid group and a methyl ester group on its repeating unit. This unique structure provides a tunable hydrophilic/hydrophobic balance[2]. The ester moiety facilitates favorable interactions with lipid bilayers without causing membrane rupture, making PMMI-based copolymers (such as PEG-PMMI-CholC6) exceptionally effective and safe for targeted intracellular drug delivery[2],[3].

Comparative Performance Data

To objectively assess PMMI, we must benchmark it against PAA (the standard for pH-responsive systems) and PLGA (the standard for biodegradable carriers). The data summarized below highlights PMMI's superiority in safety and handling.

Table 1: Quantitative Comparison of Polymeric Carriers

ParameterPoly(monomethyl itaconate) (PMMI)Poly(acrylic acid) (PAA)Poly(lactic-co-glycolic acid) (PLGA)
Monomer Volatility Extremely Low (Stable at 90°C)[1]High (Volatilizes at 30°C)[1]N/A (Ring-opening polymerization)
pH-Responsiveness High (pKa ~4.5)[4]High (pKa ~4.2)None (Hydrolytic degradation)
Equilibrium Swelling 76% – 80% (in saline)[5]>100% (Prone to burst release)Minimal (Hydrophobic matrix)
Biocompatibility >90% Viability (HUVEC cells)[3]Moderate (Highly dependent on purification)>90% Viability (FDA Approved)
Primary Application Smart Hydrogels, Niosomes[3],[5]Superabsorbents, Oral DeliveryBiodegradable Implants

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols for synthesizing and evaluating PMMI hydrogels are designed as self-validating systems. Every step includes a built-in checkpoint to ensure that observed biological effects are strictly polymer-driven, not artifacts of the synthesis process.

Protocol A: Synthesis and Purification of PMMI Hydrogels

Objective: Synthesize a crosslinked PMMI network while guaranteeing zero residual monomer toxicity.

  • Monomer Preparation: Dissolve MMI and a crosslinker (e.g., N,N'-methylenebisacrylamide) in a controlled aqueous/organic solvent mixture.

  • Initiation: Add a free-radical initiator (e.g., AIBN or potassium persulfate). Purge the system with N₂ gas for 30 minutes to remove oxygen, which acts as a radical scavenger.

  • Polymerization: Heat the mixture to 70°C for 24 hours under continuous stirring.

  • Self-Validating Purification (Critical Step): Subject the resulting hydrogel to Soxhlet extraction using methanol for 48 hours, followed by dialysis against distilled water for 7 days (changing water twice daily).

  • Validation Checkpoint: Analyze the lyophilized polymer via FTIR. The complete disappearance of the vinylic C=C stretching band at ~1630 cm⁻¹ confirms the absolute removal of unreacted MMI monomer, ensuring that subsequent cytotoxicity assays evaluate the polymer itself.

Protocol B: In Vitro Cytotoxicity and pH-Responsive Release (5-Fluorouracil)

Objective: Assess the biocompatibility and controlled release kinetics of the purified PMMI hydrogel[5].

  • Drug Loading: Swell the purified PMMI hydrogel disks in a concentrated solution of 5-Fluorouracil (5-FU) sodium salt until equilibrium is reached (approx. 76-80% swelling degree)[5].

  • Release Assay: Transfer the loaded disks into buffer solutions at physiological pH (7.4) and endosomal pH (5.0) at 37°C. Quantify 5-FU release via UV-Vis spectroscopy at 266 nm over 48 hours. The release profile should follow Fick's second law of diffusion[5].

  • Cytotoxicity (MTT Assay): Seed Human Umbilical Vein Endothelial Cells (HUVEC) in a 96-well plate. Expose cells to varying concentrations of the blank (unloaded) PMMI polymer extract for 24 hours.

  • Validation Checkpoint: Measure absorbance at 570 nm. A cell viability of >90% relative to the untreated control validates the excellent biocompatibility of the PMMI matrix[3].

Visualizing the Mechanisms

To fully grasp the utility of PMMI, we must visualize both the rigorous validation workflow and the polymer's dynamic response to biological environments.

G A MMI Monomer (Low Volatility) B Free Radical Polymerization A->B C Dialysis & FTIR/NMR (Validation) B->C D In Vitro MTT Assay (HUVEC Cells) C->D E Biocompatibility Confirmed (>90%) D->E

Workflow for PMMI synthesis, physicochemical validation, and in vitro biocompatibility assessment.

Pathway N1 PMMI Hydrogel (Drug Loaded) N2 Bloodstream (pH 7.4) Deprotonated (-COO⁻) N1->N2 Systemic Circulation N3 Tumor/Endosome (pH 5.0) Protonated (-COOH) N1->N3 Cellular Uptake N4 High Swelling Minimal Release N2->N4 N5 Deswelling/Collapse Rapid Drug Release N3->N5

pH-responsive conformational changes in PMMI triggering targeted drug release in acidic environments.

Conclusion

For drug development professionals seeking to formulate smart, stimuli-responsive systems, polymers derived from 3-(Methoxycarbonyl)but-3-enoic acid offer a distinct advantage over legacy materials. By replacing highly volatile and potentially toxic acrylic acid monomers with the thermally stable and amphiphilic monomethyl itaconate, researchers can achieve robust pH-responsiveness without compromising cellular viability.

References

  • Title:Synthesis, characterization and liquid crystalline behavior of poly(monomethyl itaconate)
  • Title:itaconic acid: Topics by Science.
  • Title:Itaconic Acid as a Green Alternative to Acrylic Acid for Producing a Soybean Oil-Based Thermoset: Synthesis and Properties Source: ACS Sustainable Chemistry & Engineering URL
  • Title:Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application Source: MDPI Molecules URL
  • Title:5-Fluorouracil release from copolymeric hydrogels of itaconic acid monoester. I.

Sources

Safety & Regulatory Compliance

Safety

3-(Methoxycarbonyl)but-3-enoic acid proper disposal procedures

3-(Methoxycarbonyl)but-3-enoic Acid: Comprehensive Safety, Handling, and Disposal Guide 1. Introduction & Chemical Profile 3-(Methoxycarbonyl)but-3-enoic acid (CAS: 3377-31-9), commonly referred to as mono-methyl itacona...

Author: BenchChem Technical Support Team. Date: March 2026

3-(Methoxycarbonyl)but-3-enoic Acid: Comprehensive Safety, Handling, and Disposal Guide

1. Introduction & Chemical Profile 3-(Methoxycarbonyl)but-3-enoic acid (CAS: 3377-31-9), commonly referred to as mono-methyl itaconate or 2-methylene-succinic acid 1-methyl ester, is a highly versatile unsaturated monoester[1]. Widely utilized in drug development, active pharmaceutical ingredient (API) synthesis, and advanced polymer formulations, this compound features both a carboxylic acid and a methyl ester flanking a terminal double bond. While its reactivity makes it a valuable building block, it also necessitates strict operational and disposal protocols to mitigate risks of unintended polymerization, environmental contamination, and dust explosions[2].

2. Hazard Assessment & Causality To build a self-validating safety system, laboratory personnel must understand the causality behind the chemical's hazards to ensure proper handling.

  • Combustible Dust Hazard: As a fine crystalline solid, the dispersion of its particulates in the air can create explosive mixtures[2]. The high surface-area-to-volume ratio of the dust allows for rapid, uncontrolled oxidation if exposed to an ignition source.

  • Chemical Incompatibility: The terminal double bond is susceptible to exothermic polymerization, while the ester/acid groups can undergo rapid hydrolysis. It is highly incompatible with strong oxidizing agents[2].

  • Hazardous Decomposition: Thermal degradation or combustion yields hazardous carbon oxides (CO, CO2)[2], requiring specific destruction methods to prevent toxic atmospheric release.

Table 1: Physicochemical Properties & Logistical Implications

PropertyValue / DetailLogistical & Safety Implication
CAS Number 3377-31-9[3]Primary identifier for SDS retrieval and waste manifesting.
Molecular Formula C6H8O4[3]Non-halogenated; dictates routing to non-halogenated waste streams to prevent toxic incineration byproducts.
Molecular Weight 144.13 g/mol [3]Used for stoichiometric calculations during chemical neutralization if required.
Incompatibilities Strong oxidizing agents[2]Must be stored and disposed of away from nitrates, peroxides, and perchlorates.

3. Operational Safety & Spill Response Protocol In the event of a spill, immediate containment is critical to prevent airborne dust generation and environmental release[2]. All laboratories handling this compound must adhere to the following step-by-step methodology:

  • Step 1: Evacuate & Isolate: Immediately clear the area of non-essential personnel and establish a perimeter around the spill zone.

  • Step 2: Eliminate Ignition : Because the fine organic dust can form explosive mixtures in air, immediately turn off all heat sources, open flames, and non-intrinsically safe electronics[2].

  • Step 3: Don PPE: Equip personnel with an N95 or P100 particulate respirator, nitrile gloves, chemical safety goggles, and a lab coat to avoid skin and eye contact[2].

  • Step 4: Containment: Gently cover the spill with a plastic sheet to prevent airborne dust dispersion[2]. Do not dry sweep, as this agitates particulates and increases explosion risks.

  • Step 5: Collection: Use a spark-proof shovel or damp absorbent pads to collect the solid[2]. Place the recovered material into a compatible, sealable high-density polyethylene (HDPE) chemical waste container.

  • Step 6: Decontamination: Wash the spill area thoroughly with a mild alkaline detergent solution to neutralize residual acid, followed by a copious water rinse[2].

SpillResponse Start Spill Detected: 3-(Methoxycarbonyl)but-3-enoic acid Assess Assess Spill Size & Dust Risk Start->Assess Ignition Eliminate Ignition (Dust Explosion Hazard) Assess->Ignition PPE Don PPE (Respirator, Nitrile Gloves, Goggles) Contain Contain Spill (Cover with plastic sheet) PPE->Contain Ignition->PPE Collect Collect Material (Spark-proof tools / Damp cleanup) Contain->Collect Decon Decontaminate Area (Mild alkaline wash) Collect->Decon Waste Transfer to Non-Halogenated Waste Container Decon->Waste

Figure 1: Immediate spill response and containment workflow for mono-methyl itaconate.

4. Standard Operating Procedure (SOP) for Proper Disposal Under the Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) guidelines, generators of hazardous waste must ensure proper characterization, accumulation, and destruction of chemical waste[4][5]. 3-(Methoxycarbonyl)but-3-enoic acid must be disposed of as a non-halogenated organic solid.

  • Step 1: Waste Segregation: Classify the material strictly as "Non-Halogenated Organic Waste." Do not mix this compound with halogenated solvents or heavy metal waste, as this complicates the incineration process and can generate highly toxic byproducts (e.g., dioxins).

  • Step 2: Primary Containment: Store the waste in a clearly labeled, chemically compatible container (such as HDPE). Ensure the lid is tightly sealed to prevent moisture ingress (which can cause slow hydrolysis) and mitigate dust escape[2].

  • Step 3: Secondary Containment: Place the primary container in a secondary bin to capture any potential leaks, particularly if the material has been dissolved in an organic solvent during experimental workflows.

  • Step 4: Manifesting & Storage: Log the waste in the laboratory's hazardous waste inventory. Store in a cool, dry, well-ventilated waste accumulation area strictly isolated from oxidizing agents[2].

  • Step 5: Final Destruction: Transfer the waste to a licensed hazardous waste Treatment, Storage, and Disposal Facility (TSDF)[6]. The mandated destruction method is high-temperature incineration in a chemical incinerator equipped with an afterburner and an alkaline scrubber to safely manage carbon oxide emissions[2].

WasteDisposal Gen Waste Generation (Solid or Solution) Segregate Segregation (Non-Halogenated Organic) Gen->Segregate Package Packaging (HDPE Container + Label) Segregate->Package Store Temporary Storage (Away from Oxidizers) Package->Store Transport Licensed Waste Contractor Pickup Store->Transport Incinerate Final Destruction (Incineration + Scrubber) Transport->Incinerate

Figure 2: End-to-end laboratory waste disposal lifecycle for non-halogenated organic compounds.

5. Regulatory Compliance & Logistics Laboratories generating this waste must comply with 40 CFR Parts 261 and 262 regarding the identification and management of hazardous waste[5]. Facilities must maintain an active EPA Hazardous Waste ID Number and ensure that all personnel handling the waste are trained in RCRA compliance and emergency contingency plans[7]. Always consult your local Environmental Health and Safety (EHS) department, as state regulations may be more stringent than federal EPA standards[5].

References

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulations Compendium". Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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